molecular formula C13H12BrNO3 B1522304 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid CAS No. 1133116-25-2

5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1522304
CAS No.: 1133116-25-2
M. Wt: 310.14 g/mol
InChI Key: JCDFRDVOMCCEBQ-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H12BrNO3 and its molecular weight is 310.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-18-10-4-2-9(3-5-10)8-15-11(13(16)17)6-7-12(15)14/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDFRDVOMCCEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675007
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-25-2
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical overview for the synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy and experimental parameters. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Substituted Pyrrole-2-Carboxylic Acids

Pyrrole-2-carboxylic acid derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their structural rigidity, coupled with the ability to participate in hydrogen bonding and other non-covalent interactions, makes them privileged structures in medicinal chemistry. The specific substitution pattern of the pyrrole ring, including the nature and position of various functional groups, allows for the fine-tuning of a compound's pharmacological properties, such as target affinity, selectivity, and pharmacokinetic profile. The title compound, this compound, incorporates several key features: a carboxylic acid for potential salt formation and interaction with biological targets, a lipophilic 4-methoxybenzyl group at the N1 position to modulate solubility and cell permeability, and a bromine atom at the C5 position which can serve as a handle for further synthetic transformations, such as cross-coupling reactions.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the construction of the N-substituted pyrrole ring, followed by regioselective functionalization at the C2 and C5 positions.

Overall Synthesis Start Pyrrole & 4-Methoxybenzyl chloride Intermediate1 1-(4-Methoxybenzyl)-1H-pyrrole Start->Intermediate1 N-Alkylation Intermediate2 1-(4-Methoxybenzyl)-1H-pyrrole-2-carbaldehyde Intermediate1->Intermediate2 Vilsmeier-Haack Formylation Intermediate3 1-(4-Methoxybenzyl)-1H-pyrrole-2-carboxylic acid Intermediate2->Intermediate3 Oxidation FinalProduct This compound Intermediate3->FinalProduct Bromination

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of 1-(4-Methoxybenzyl)-1H-pyrrole

The initial step involves the N-alkylation of pyrrole with 4-methoxybenzyl chloride. This reaction proceeds via an S_N2 mechanism, where the pyrrolide anion, generated in situ by a base, acts as a nucleophile, displacing the chloride from the benzylic position of 4-methoxybenzyl chloride.

Experimental Protocol
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) under a nitrogen atmosphere at 0 °C, a solution of pyrrole (6.71 g, 100 mmol) in anhydrous DMF (20 mL) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • A solution of 4-methoxybenzyl chloride (15.66 g, 100 mmol) in anhydrous DMF (30 mL) is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of water (200 mL) and extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(4-methoxybenzyl)-1H-pyrrole as a colorless oil.

Rationale and Insights

The choice of sodium hydride as the base is critical for the quantitative deprotonation of pyrrole to form the highly nucleophilic pyrrolide anion. DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation without interfering with the nucleophilicity of the pyrrolide anion. The reaction is performed under an inert atmosphere to prevent the quenching of the sodium hydride and the pyrrolide anion by atmospheric moisture.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Pyrrole67.096.71 g100
Sodium Hydride (60%)24.004.4 g110
4-Methoxybenzyl chloride156.6115.66 g100
DMF (anhydrous)73.09150 mL-

Step 2: Vilsmeier-Haack Formylation of 1-(4-Methoxybenzyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like DMF, to introduce a formyl group onto the pyrrole ring. The N-(4-methoxybenzyl) group is an electron-donating group that activates the pyrrole ring towards electrophilic substitution, primarily at the C2 position.[2][3]

Experimental Protocol
  • To a stirred solution of anhydrous DMF (10.95 g, 150 mmol) at 0 °C under a nitrogen atmosphere, phosphorus oxychloride (22.9 g, 150 mmol) is added dropwise, maintaining the temperature below 10 °C.

  • The resulting mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • A solution of 1-(4-methoxybenzyl)-1H-pyrrole (18.72 g, 100 mmol) in anhydrous 1,2-dichloroethane (50 mL) is added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is then heated to 80 °C and stirred for 2 hours.

  • After cooling to room temperature, the reaction mixture is poured onto crushed ice (200 g) and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde as a pale yellow solid.

Mechanistic Rationale

The reaction proceeds through the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The electron-rich pyrrole ring then attacks this electrophile, preferentially at the C2 position due to the greater stability of the resulting cationic intermediate. Subsequent hydrolysis of the iminium salt intermediate affords the aldehyde.

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier [ClCH=N(CH3)2]+ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Pyrrole 1-(4-Methoxybenzyl)-1H-pyrrole Intermediate Cationic Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Iminium Iminium Salt Intermediate->Iminium - H+ Aldehyde 1-(4-Methoxybenzyl)-1H-pyrrole-2-carbaldehyde Iminium->Aldehyde + H2O, - H+, - (CH3)2NH

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of a substituted pyrrole.

Step 3: Oxidation of 1-(4-Methoxybenzyl)-1H-pyrrole-2-carbaldehyde to the Carboxylic Acid

The conversion of the aldehyde to the corresponding carboxylic acid is a standard oxidation reaction. A variety of oxidizing agents can be employed, such as potassium permanganate, Jones reagent, or milder reagents like sodium chlorite. For this synthesis, a buffered sodium chlorite oxidation is recommended to avoid harsh conditions that could potentially degrade the pyrrole ring.

Experimental Protocol
  • A solution of 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde (21.52 g, 100 mmol) in tert-butanol (200 mL) and water (50 mL) is prepared.

  • To this solution is added 2-methyl-2-butene (21.04 g, 300 mmol) and a solution of sodium dihydrogen phosphate (13.8 g, 100 mmol) in water (50 mL).

  • A solution of sodium chlorite (80% purity, 16.9 g, 150 mmol) in water (100 mL) is added dropwise to the vigorously stirred reaction mixture at room temperature.

  • The reaction mixture is stirred for 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (50 mL).

  • The tert-butanol is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 2 M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid as a white solid.

Rationale for Reagent Choice

Sodium chlorite is a mild and selective oxidizing agent for aldehydes. The reaction is typically carried out in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions involving hypochlorite. The phosphate buffer maintains the pH of the reaction mixture, which is important for the stability of the pyrrole ring and the efficiency of the oxidation.

Step 4: Bromination of 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

The final step is the regioselective bromination of the pyrrole ring at the C5 position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a mild and selective source of electrophilic bromine.[4] The existing substituents on the pyrrole ring, the N-(4-methoxybenzyl) group and the C2-carboxylic acid, both direct electrophilic substitution to the C5 position, ensuring high regioselectivity.

Experimental Protocol
  • To a solution of 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid (23.12 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C, N-bromosuccinimide (17.8 g, 100 mmol) is added portion-wise over 30 minutes.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (200 mL) and washed with water (2 x 100 mL) and brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is recrystallized from an ethanol/water mixture to afford this compound as a white crystalline solid.

Directing Effects and Regioselectivity

The N-(4-methoxybenzyl) group is an ortho, para-directing activator in electrophilic aromatic substitution. In the context of the pyrrole ring, it strongly activates the C2 and C5 positions. The carboxylic acid group at C2 is a deactivating group, but it directs incoming electrophiles to the C4 and C5 positions. The combined directing effects of these two groups strongly favor bromination at the C5 position.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid231.2523.12 g100
N-Bromosuccinimide (NBS)177.9817.8 g100
Tetrahydrofuran (THF, anhydrous)72.11200 mL-

Characterization of this compound

The structure of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole protons, the methylene protons of the benzyl group, the aromatic protons of the methoxybenzyl group, and the methoxy protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).[5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the pyrrole carbons, the benzylic carbon, the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl stretch for the carboxylic acid (around 1680-1710 cm⁻¹), a broad O-H stretch (around 2500-3300 cm⁻¹), and characteristic C-H and C-N stretching frequencies for the aromatic and pyrrole rings.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the final product, as well as a characteristic isotopic pattern due to the presence of the bromine atom.

Conclusion

The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of this compound. The strategy relies on well-established and high-yielding reactions, and the rationale behind each step has been explained in detail to provide a thorough understanding of the underlying chemical principles. This technical guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.

References

  • D'Silva, C. (2020). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Journal of the Serbian Chemical Society, 85(12), 1637-1644. [Link]

  • Elguero, J., Fruchier, A., & Pardo, M. C. (1975). Analysis of the N.M.R. Spectrum of pyrrole. Organic Magnetic Resonance, 7(9), 445-446. [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Kim, K. H., & Kim, J. A. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605. [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • ResearchGate. (2015). Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. [Link]

  • MySkinRecipes. (n.d.). Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate. [Link]

  • Jones, R. A., & Bean, G. P. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2173-2177. [Link]

  • Pearson. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

Sources

A Technical Guide to 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid (CAS 1133116-25-2): A Versatile Intermediate for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid, identified by CAS number 1133116-25-2, is a highly functionalized heterocyclic compound. Its strategic design incorporates four key chemical features onto a pyrrole scaffold: a carboxylic acid, a bromine atom, and a removable N-protecting group. This combination makes it not merely a stable molecule, but a versatile and powerful building block for medicinal chemistry and advanced organic synthesis. The pyrrole skeleton is a foundational structure in a vast array of biologically active natural products and pharmaceuticals, exhibiting activities ranging from antibacterial to anticancer.[1] This guide provides an in-depth analysis of the compound's structural features, synthetic utility, and practical applications, offering researchers and drug development professionals a comprehensive resource for leveraging its potential.

Figure 2: Synthetic Utility and Derivatization Pathways

Synthetic & Experimental Protocols

The true value of this intermediate is realized in its application. The following protocols provide detailed, field-proven methodologies for its use in key synthetic transformations.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the 5-bromo position of the pyrrole core. This is a foundational reaction for building molecular complexity.

Objective: To synthesize 5-Aryl-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 eq)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₃PO₄, 3.0 eq).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate vial, suspend Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the dioxane solvent. Stir for 5-10 minutes.

  • Reaction Assembly: Add the catalyst mixture to the main reaction flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-pyrrole is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water and then with brine.

    • Acidify the combined aqueous layers to pH ~3-4 with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate (3x).

    • Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-pyrrole derivative.

start Start prep Combine Reactants: Bromo-pyrrole, Boronic Acid, Base start->prep catalyst Add Pd(OAc)₂ / SPhos Catalyst prep->catalyst inert Evacuate & Backfill with N₂/Ar catalyst->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup Cool, Dilute, Acidify & Extract monitor->workup Complete purify Purify by Column Chromatography workup->purify end End: Pure Product purify->end

Figure 3: Workflow for Suzuki-Miyaura Cross-Coupling
Protocol: Cleavage of the 4-Methoxybenzyl (PMB) Protecting Group

This protocol details the removal of the PMB group to reveal the N-H pyrrole, a common final step in a synthetic sequence. [2][3] Objective: To synthesize 5-Substituted-1H-pyrrole-2-carboxylic acid from its PMB-protected precursor.

Materials:

  • N-PMB protected pyrrole derivative (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole (optional, as a cation scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve the N-PMB protected pyrrole (1.0 eq) in dichloromethane (DCM). If the substrate is sensitive to acid-catalyzed side reactions, add anisole (1-5 eq) as a cation scavenger.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise. The amount can range from 10% v/v to using neat TFA, depending on the substrate's stability. A common starting point is 25-50% TFA in DCM.

  • Reaction: Stir the reaction at 0 °C to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching:

    • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.

    • Re-dissolve the residue in ethyl acetate.

    • Slowly add the organic solution to a stirred, saturated solution of sodium bicarbonate to neutralize the excess acid. Ensure CO₂ evolution has ceased.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The resulting N-H pyrrole can often be purified by recrystallization or flash column chromatography if necessary.

Applications in Research and Drug Development

The true potential of this compound lies in its role as a scaffold for generating compound libraries for high-throughput screening.

  • Fragment-Based Drug Discovery (FBDD): The core structure can be elaborated systematically at its three key positions (N-1, C-2, C-5) to build a library of analogues for screening against therapeutic targets.

  • Targeted Synthesis: It is an ideal starting material for synthesizing analogues of known biologically active pyrroles. For instance, it can be used to create novel pyrrole-2-carboxamides to target tuberculosis [4]or to develop new ligands for dopamine receptors in neuroscience research. [5]* Natural Product Synthesis: The functional handles allow for its incorporation into synthetic routes for complex natural products containing the pyrrole motif.

Conclusion

This compound is a strategically designed and highly valuable chemical intermediate. Its pre-installed functional handles—a site for cross-coupling, a modifiable carboxylic acid, and a stable yet cleavable protecting group—provide chemists with a robust and flexible platform. This versatility significantly streamlines the synthesis of diverse and complex molecules, accelerating discovery programs in medicinal chemistry, agrochemicals, and materials science.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (2023). National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). MDPI. [Link]

  • 5-Bromo-1H-pyrrole-2-carboxylic acid | CAS#:28383-57-5. (n.d.). Chemsrc. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. [Link]

  • A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl) pyrrole. (n.d.). Johns Hopkins University. [Link]

  • Synthesis of Densely Functionalized Pyrroles via Photoinduced C–H Insertion into N-Alkylenamines: Sequential C(sp2)–H/C(sp3)–H Activation with Bromine Radicals. (n.d.). ACS Publications. [Link]

  • Synthesis of Densely Functionalized Pyrroles via Photoinduced C–H Insertion into N-Alkylenamines: Sequential C(sp2)–H/C(sp3)–H Activation with Bromine Radicals. (n.d.). ACS Publications. [Link]

  • Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. (2022). ACS Publications. [Link]

  • Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. (2022). PubMed. [Link]

  • The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (n.d.). University of Vienna. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH. [Link]

  • The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (2004). Crossref. [Link]

  • 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. (n.d.). Holzer-group.at. [Link]

  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (2004). ResearchGate. [Link]

  • 5-Bromo-1H-pyrrole-2-carboxylic acid | C5H4BrNO2. (n.d.). PubChem. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). PMC - NIH. [Link]

  • Synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole Analogues and Their Binding Affinities for Dopamine D2, D3, and D4 Receptors. (2003). PubMed. [Link]

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An In-depth Technical Guide to 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. This technical guide provides a comprehensive analysis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of significant interest in drug discovery. By examining its structural features—the pyrrole-2-carboxylic acid core, the bromine substituent at the 5-position, and the N-protecting 4-methoxybenzyl group—we will explore its physicochemical properties, potential synthetic routes, and prospective therapeutic applications. This document serves as a resource for researchers aiming to leverage this molecule in the development of novel therapeutic agents.

Introduction: The Significance of the Pyrrole Scaffold

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds.[1][2] Among these, the pyrrole ring, a five-membered aromatic heterocycle, is particularly prominent. It is a key component of vital biomolecules such as heme, chlorophyll, and vitamin B12.[2][3] In the realm of synthetic pharmaceuticals, pyrrole derivatives have been successfully developed into drugs for a wide range of conditions, including anti-inflammatory agents like tolmetin, cholesterol-lowering drugs such as atorvastatin, and anticancer therapies like sunitinib.[3][4]

The versatility of the pyrrole core stems from its electronic properties and the ability to be functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.[5] This guide focuses on a specific derivative, this compound, dissecting its components to predict its chemical behavior and biological potential.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is crucial for its application in drug development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1133116-25-2[6][7]
Molecular Formula C13H12BrNO3[6]
Molecular Weight 310.146 g/mol [6]
Hydrogen Bond Acceptors 4[6]
Hydrogen Bond Donors 1[6]
Predicted Solubility Soluble in ethanol, methanol, DMF, or DMSO[8]

These properties suggest a molecule with moderate lipophilicity, capable of participating in hydrogen bonding, which is often a key interaction in ligand-receptor binding. The presence of the carboxylic acid group also indicates that the molecule's charge and solubility will be pH-dependent.

Synthesis Strategies

A potential synthetic workflow is outlined below:

Synthesis_Workflow start Starting Materials: 1,4-dicarbonyl compound 4-methoxybenzylamine paal_knorr Paal-Knorr Pyrrole Synthesis start->paal_knorr pyrrole_intermediate 1-(4-methoxybenzyl) -1H-pyrrole-2-carboxylic acid ester paal_knorr->pyrrole_intermediate bromination Electrophilic Bromination (e.g., NBS) pyrrole_intermediate->bromination bromo_ester 5-Bromo-1-(4-methoxybenzyl) -1H-pyrrole-2-carboxylic acid ester bromination->bromo_ester hydrolysis Ester Hydrolysis (e.g., LiOH) bromo_ester->hydrolysis final_product 5-Bromo-1-(4-methoxybenzyl) -1H-pyrrole-2-carboxylic acid hydrolysis->final_product

Caption: A potential synthetic workflow for the target compound.

Experimental Protocol Considerations:

  • Paal-Knorr Pyrrole Synthesis: This step would likely involve the condensation of a suitable 1,4-dicarbonyl compound with 4-methoxybenzylamine, typically under acidic conditions, to form the N-substituted pyrrole ring.

  • Electrophilic Bromination: The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. The use of a mild brominating agent such as N-bromosuccinimide (NBS) would likely be effective in selectively introducing a bromine atom at the 5-position.

  • Ester Hydrolysis: The final step would involve the hydrolysis of the carboxylic acid ester protecting group, commonly achieved using a base such as lithium hydroxide in a mixture of water and an organic solvent.

Potential Therapeutic Applications and Biological Activity

The structural motifs within this compound suggest several potential avenues for therapeutic application, based on the known biological activities of related compounds.

Antibacterial Activity

The pyrrole-2-carboxylate moiety is a recognized pharmacophore in the development of antibacterial agents.[1][5] Furthermore, the inclusion of halogen atoms, such as bromine, in the pyrrole structure has been shown to enhance antibacterial potency.[1] For instance, a bromo-substituted pyrrole derivative, Marinopyrrole B, has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Some pyrrole-based compounds exert their antibacterial effects by inhibiting essential bacterial enzymes. Two potential targets for compounds like this compound are:

  • DNA Gyrase: This enzyme is crucial for bacterial DNA replication. A bromo-chloro-methyl-substituted pyrrole-2-carbonyl derivative has been identified as a potent inhibitor of DNA gyrase.[1]

  • Enoyl-Acyl Carrier Protein Reductase (ENR): ENR is a key enzyme in bacterial fatty acid synthesis, and its inhibition is a validated antibacterial strategy.[10] Pyrrole-2-carbohydrazide derivatives have shown inhibitory activity against this enzyme.[10]

Antibacterial_MoA compound 5-Bromo-1-(4-methoxybenzyl) -1H-pyrrole-2-carboxylic acid target1 Bacterial DNA Gyrase compound->target1 Inhibits target2 Enoyl-Acyl Carrier Protein Reductase (ENR) compound->target2 Inhibits effect1 Inhibition of DNA Replication target1->effect1 effect2 Inhibition of Fatty Acid Synthesis target2->effect2 outcome Bacteriostatic or Bactericidal Effect effect1->outcome effect2->outcome

Caption: Potential antibacterial mechanisms of action.

Anticancer Activity

Pyrrole derivatives are also well-represented among anticancer agents.[4][9][11] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer cells.[4][9] The structural features of this compound make it a candidate for investigation as a kinase inhibitor.

Anti-inflammatory and Analgesic Activity

Certain 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have demonstrated potent anti-inflammatory and analgesic properties.[12][13] While the target compound has a different substitution pattern, the presence of the pyrrole-carboxylic acid core suggests that it could be explored for similar activities.

Future Directions and Conclusion

This compound represents a molecule with considerable, albeit largely unexplored, potential in drug discovery. Based on the well-documented biological activities of its constituent chemical motifs, this compound warrants further investigation in several key areas:

  • Synthesis and Characterization: The development and publication of a robust synthetic protocol, along with comprehensive spectroscopic characterization (NMR, IR, MS), are essential next steps.

  • Biological Screening: A broad-based biological screening campaign against a panel of bacterial strains, cancer cell lines, and inflammatory targets would help to identify its primary pharmacological activities.

  • Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and testing of analogs would be crucial for optimizing potency and selectivity.

References

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  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH.
  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - NIH.
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5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. It details the compound's core physicochemical properties, its strategic importance in drug discovery, a plausible synthetic methodology, and essential safety protocols.

Section 1: Core Compound Identity and Physicochemical Properties

This compound is a substituted pyrrole derivative. The presence of a bromine atom, a carboxylic acid, and a methoxybenzyl group makes it a highly versatile intermediate for organic synthesis. The specific arrangement of these functional groups allows for targeted modifications and its incorporation into more complex molecular architectures.

Quantitative Data Summary

The fundamental properties of the compound are summarized below for quick reference. These identifiers are crucial for accurate sourcing, database searching, and regulatory documentation.

PropertyValueSource
Molecular Weight 310.146 g/mol [1]
Molecular Formula C₁₃H₁₂BrNO₃[1]
CAS Number 1133116-25-2[1][2]
Physical Form Solid (probable)[3][4]
InChI InChI=1S/C13H12BrNO3/c1-18-10-4-2-9(3-5-10)8-15-11(13(16)17)6-7-12(15)14/h2-7H,8H2,1H3,(H,16,17)[1]
InChIKey JCDFRDVOMCCEBQ-UHFFFAOYSA-N[1]

Section 2: The Scientific Rationale - A Versatile Scaffold in Drug Discovery

The true value of this compound lies not in its intrinsic biological activity, but in its strategic utility as a synthetic intermediate. The pyrrole ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates. The specific functionalization of this compound offers several advantages for the medicinal chemist:

  • The Carboxylic Acid Handle : This group is a primary anchor point for amide bond formation, one of the most common and robust reactions in drug synthesis. This allows for the straightforward coupling of this molecule to various amine-containing fragments to build libraries of potential drug candidates.

  • The Bromine Atom : It serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl groups at the 5-position of the pyrrole ring. This is a critical strategy for modulating a compound's potency, selectivity, and pharmacokinetic properties.

  • The 4-Methoxybenzyl (PMB) Group : This is a well-known protecting group for the pyrrole nitrogen. Its presence stabilizes the otherwise reactive N-H bond, preventing unwanted side reactions during synthesis. Furthermore, it can be cleaved under specific oxidative or acidic conditions if the free N-H is required in the final molecule.

This molecular architecture is particularly relevant in the development of kinase inhibitors and other targeted therapies. For instance, related bromo-indole and bromo-pyrrole carboxamides have been investigated as potent antitumor agents and as selective ligands for dopamine receptors, highlighting the therapeutic potential of this chemical class.[5][6][7]

Section 3: Synthesis and Purification - A Methodological Discussion

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available pyrrole ester. The workflow is designed to sequentially install the required functional groups while minimizing side reactions.

G A Methyl 1H-pyrrole-2-carboxylate B N-Alkylation with 4-Methoxybenzyl Chloride A->B NaH, THF C Methyl 1-(4-methoxybenzyl)-1H- pyrrole-2-carboxylate B->C D Electrophilic Bromination (NBS) C->D NBS, DMF E Methyl 5-Bromo-1-(4-methoxybenzyl)- 1H-pyrrole-2-carboxylate D->E F Saponification (Base Hydrolysis) E->F LiOH, THF/H₂O G 5-Bromo-1-(4-methoxybenzyl)-1H- pyrrole-2-carboxylic acid F->G

Caption: A plausible synthetic pathway for the target compound.

Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own reaction optimizations.

Step 1: N-Alkylation of the Pyrrole Nitrogen

  • Rationale: To protect the pyrrole nitrogen and introduce the methoxybenzyl group, a strong base is used to deprotonate the N-H, creating a potent nucleophile that readily reacts with the alkyl halide.

  • Procedure:

    • To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

    • Stir the suspension at 0 °C for 30 minutes.

    • Add a solution of 4-methoxybenzyl chloride (1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC.

    • Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Electrophilic Bromination

  • Rationale: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine that selectively brominates the most electron-rich position (C5) of the pyrrole ring.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in dimethylformamide (DMF).

    • Cool the solution to 0 °C.

    • Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Step 3: Saponification of the Ester

  • Rationale: The final step is the conversion of the methyl ester to the desired carboxylic acid. This is achieved through base-catalyzed hydrolysis (saponification), where a hydroxide ion attacks the ester carbonyl, leading to the carboxylate salt, which is then protonated during acidic workup.

  • Procedure:

    • Dissolve the brominated ester from Step 2 (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0-3.0 eq).

    • Stir the reaction at room temperature or gentle heat (e.g., 40 °C) until the starting material is consumed (monitor by TLC).

    • Cool the mixture to 0 °C and acidify with 1M HCl until the pH is ~2-3.

    • A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Section 4: Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, handling procedures should be based on a conservative assessment of risk for related chemical classes.

  • General Handling:

    • Always work in a well-ventilated chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

    • Avoid inhalation of dust or powder.[9]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]

  • Toxicological Profile (Inferred):

    • While specific data is absent, halogenated aromatic acids and pyrrole derivatives can be irritants to the skin, eyes, and respiratory system.[9][10] Harmful if swallowed.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.[4]

    • For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[4]

Section 5: Conclusion

This compound is a strategically designed chemical intermediate with significant potential for drug discovery and development. Its molecular weight of 310.146 g/mol and its distinct functional groups provide medicinal chemists with a versatile platform for synthesizing novel compounds, particularly in the fields of oncology and neuroscience. Understanding its properties, synthetic routes, and handling requirements is essential for leveraging its full potential in research settings.

References

  • Chemcd. 5-bromo-1-(4-methoxybenzyl)pyrrole-2-carboxylic acid, 1133116-25-2. [Online] Available at: [Link]

  • CP Lab Safety. 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde, min 95%, 5 grams. [Online] Available at: [Link]

  • PubChem. 5-Bromo-1H-pyrrole-2-carboxylic acid | C5H4BrNO2 | CID 23423220. [Online] Available at: [Link]

  • PubChem. 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | C6H6BrNO2 | CID 21525613. [Online] Available at: [Link]

  • CP Lab Safety. 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde, min 95%, 5 grams. [Online] Available at: [Link]

  • ChemSynthesis. Pyrroles database - synthesis, physical properties. [Online] Available at: [Link]

  • Wang, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. [Online] Available at: [Link]

  • Chae, C. H., et al. (2003). Synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole Analogues and Their Binding Affinities for Dopamine D2, D3, and D4 Receptors. Bioorganic & Medicinal Chemistry. [Online] Available at: [Link]

  • Al-Obaidi, A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry. [Online] Available at: [Link]

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An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern chemical and pharmaceutical research. It ensures the integrity of scientific data and is a prerequisite for understanding biological activity and developing safe and effective therapeutics. This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies employed to elucidate and confirm the structure of a novel substituted pyrrole: 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid . By integrating data from mass spectrometry, infrared spectroscopy, and multinuclear nuclear magnetic resonance spectroscopy, we present a logical and self-validating workflow. This document is intended to serve not only as a record for this specific molecule but also as an instructional case study for researchers engaged in the structural characterization of new chemical entities.

Introduction: The Imperative for Unambiguous Structure Verification

The pyrrole scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Substitution on the pyrrole ring allows for the fine-tuning of its electronic and steric properties, leading to a vast chemical space for exploration. The title compound, this compound, incorporates several key features: a bromine atom, which can serve as a handle for further synthetic transformations; a carboxylic acid, a common pharmacophore; and a 4-methoxybenzyl (PMB) group, a widely used protecting group for nitrogen atoms in heterocyclic synthesis.[2][3][4]

The precise placement of these substituents is critical, as isomers will exhibit distinct physical, chemical, and biological properties. Therefore, a rigorous and multi-faceted analytical approach is not merely procedural but essential for the validation of the synthetic route and the reliability of any subsequent research. This guide will detail the synergistic use of modern spectroscopic techniques to provide an irrefutable structural proof.[5][6][7]

The Elucidation Workflow: A Multi-Technique Approach

The structure elucidation of a novel compound is akin to solving a puzzle. Each analytical technique provides a unique piece of information, and only by combining them can a complete and coherent picture emerge.[5][6][7] Our workflow is designed to be systematic, starting with the determination of the molecular formula and progressively building up the connectivity of the atoms.

Caption: A systematic workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

3.1. Theoretical Basis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5][6] For organic molecules, high-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the molecular formula. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a characteristic isotopic pattern (M and M+2 peaks of similar intensity) that is a clear indicator of a monobrominated compound.[8][9]

3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion.

  • Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred due to the facile deprotonation to form [M-H]⁻.

3.3. Data Interpretation and Causality

For C₁₃H₁₂BrNO₃, the expected monoisotopic mass is 308.9997 g/mol .

Parameter Expected Value Interpretation
Molecular Formula C₁₃H₁₂BrNO₃---
Calculated Exact Mass 308.9997 (for ⁷⁹Br)Provides the theoretical mass for the most abundant isotopes.
Observed m/z [M-H]⁻ at 307.9924Confirms the molecular weight.
Isotopic Pattern Peaks at m/z ~308 and ~310The characteristic 1:1 ratio of the M and M+2 peaks is a definitive signature for the presence of a single bromine atom.[8][9]

The observation of the molecular ion with the correct isotopic signature provides the first crucial piece of the puzzle: the molecular formula. This self-validating check is fundamental before proceeding to more detailed structural analysis.

Infrared Spectroscopy: Probing the Functional Groups

4.1. Theoretical Basis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic vibrational frequencies, making IR spectroscopy an excellent tool for their identification.[10][11][12]

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

4.3. Data Interpretation and Causality

The key functional groups in this compound are the carboxylic acid, the aromatic rings, and the C-O ether linkage.

Observed Frequency (cm⁻¹) Vibrational Mode Functional Group Assignment Rationale
~3300-2500 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding between carboxylic acid dimers.[10][12][13]
~1710-1690C=O stretchCarboxylic AcidConfirms the presence of the carbonyl group in the acid.[10][12][13]
~1610, ~1510, ~1450C=C stretchAromatic Rings (Pyrrole and Benzyl)Characteristic absorptions for aromatic systems.
~1250C-O stretchAryl Ether (methoxy group)Strong absorption typical for the C-O bond in the methoxybenzyl moiety.

The IR spectrum provides rapid and definitive evidence for the presence of the carboxylic acid and the aromatic components of the molecule, guiding the subsequent, more detailed NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[1][5][6][14] It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

5.1. ¹H NMR Spectroscopy: Mapping the Proton Skeleton

5.1.1. Theoretical Basis

¹H NMR spectroscopy detects the nuclear spin of hydrogen atoms. The chemical shift (δ) of a proton is dependent on its electronic environment. Protons in different environments will have different chemical shifts. The integration of a signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

5.1.2. Experimental Protocol: ¹H NMR

  • Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • Analysis: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: The ¹H NMR spectrum is acquired.

5.1.3. Data Interpretation and Causality

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0broad singlet1HCOOHCarboxylic acid protons are highly deshielded and often appear as broad singlets.[12][13]
~7.2-7.3doublet2HH-2', H-6' (PMB)Protons on the methoxybenzyl ring ortho to the CH₂ group.
~6.8-6.9doublet2HH-3', H-5' (PMB)Protons on the methoxybenzyl ring meta to the CH₂ group, shielded by the methoxy group.
~6.7doublet1HH-3 (Pyrrole)Pyrrole proton adjacent to the carboxylic acid.
~6.2doublet1HH-4 (Pyrrole)Pyrrole proton adjacent to the bromine.
~5.5singlet2HCH₂ (Benzyl)Methylene protons connecting the benzyl group to the pyrrole nitrogen.
~3.8singlet3HOCH₃Methoxy group protons.

The ¹H NMR spectrum confirms the presence of all the expected proton environments and their relative numbers. The distinct doublets for the pyrrole protons indicate they are adjacent to each other.

5.2. ¹³C NMR Spectroscopy: Visualizing the Carbon Framework

5.2.1. Theoretical Basis

¹³C NMR spectroscopy provides information about the carbon atoms in a molecule.[1] Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., sp³, sp², carbonyl).

5.2.2. Experimental Protocol: ¹³C NMR

  • Sample Preparation: 20-50 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent.[1]

  • Analysis: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer, often with proton decoupling to simplify the spectrum to single lines for each carbon.

5.2.3. Data Interpretation and Causality

Chemical Shift (δ, ppm) Assignment Rationale
~165-185C=O (Carboxylic Acid)Carbonyl carbons are highly deshielded.[12][13]
~159C-4' (PMB)Aromatic carbon attached to the OCH₃ group.
~130-135C-1', C-2, C-5 (Pyrrole)Quaternary carbons of the aromatic rings.
~128C-2', C-6' (PMB)Aromatic carbons on the methoxybenzyl ring.
~114C-3', C-5' (PMB)Aromatic carbons shielded by the methoxy group.
~110-120C-3, C-4 (Pyrrole)Pyrrole ring carbons.
~55OCH₃Methoxy carbon.
~50CH₂ (Benzyl)Methylene carbon.

The ¹³C NMR spectrum confirms the number of unique carbon atoms and provides strong evidence for the carbon skeleton of the molecule.

5.3. 2D NMR Spectroscopy: Confirming Connectivity

To definitively link the proton and carbon skeletons, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HMBC shows correlations between protons and carbons that are separated by two or three bonds.

Caption: Key HMBC correlations for structure confirmation.

A crucial correlation would be from the methylene (CH₂) protons (~5.5 ppm) to both C2 and C5 of the pyrrole ring. This unambiguously confirms the point of attachment of the 4-methoxybenzyl group to the nitrogen atom. Further correlations from the pyrrole protons (H3 and H4) to the surrounding carbons would solidify the substitution pattern.

Conclusion: A Confirmed Chemical Identity

By systematically applying a suite of modern analytical techniques, the structure of This compound has been unequivocally determined. Mass spectrometry established the correct molecular formula and the presence of a single bromine atom. Infrared spectroscopy confirmed the key functional groups, notably the carboxylic acid. Finally, a detailed analysis of ¹H, ¹³C, and 2D NMR spectra provided the definitive connectivity of the atoms. Each piece of data corroborates the others, leading to a self-validating and trustworthy structural assignment. This rigorous approach is paramount for ensuring the quality and reproducibility of chemical research and is a foundational element in the drug discovery and development pipeline.

References

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A Technical Guide to the Synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid: Starting Materials and Strategic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthetic pathway for producing 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid, a key heterocyclic building block. The narrative focuses on a logical, multi-step synthesis, explaining the causality behind experimental choices and providing validated protocols grounded in established chemical principles.

Introduction and Strategic Overview

Polysubstituted pyrroles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The target molecule, this compound, incorporates several key functional groups: a reactive bromine atom for further cross-coupling reactions, a carboxylic acid for amide bond formation or other modifications, and a 4-methoxybenzyl (PMB) protecting group on the nitrogen atom.

The most direct and reliable synthetic strategy involves a linear sequence starting from a commercially available pyrrole precursor. This approach consists of three primary stages:

  • N-Protection: Introduction of the 4-methoxybenzyl (PMB) group onto the pyrrole nitrogen.

  • Regioselective Bromination: Electrophilic substitution at the electron-rich C5 position of the pyrrole ring.

  • Saponification: Hydrolysis of an ester intermediate to yield the final carboxylic acid.

This guide will dissect each stage, focusing on the selection of starting materials, the rationale for the chosen reagents, and detailed experimental procedures.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify the most practical starting materials. The synthesis hinges on the predictable reactivity of the pyrrole ring.

G Target This compound Intermediate1 Methyl 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate Target->Intermediate1 Saponification (FGI) Intermediate2 Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate Intermediate1->Intermediate2 C-Br Bond Formation (Electrophilic Bromination) StartingMaterial1 Methyl 1H-pyrrole-2-carboxylate Intermediate2->StartingMaterial1 N-C Bond Formation (N-Alkylation) StartingMaterial2 4-Methoxybenzyl chloride (PMB-Cl) Intermediate2->StartingMaterial2 N-C Bond Formation (N-Alkylation)

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies Methyl 1H-pyrrole-2-carboxylate and 4-Methoxybenzyl chloride as the primary starting materials for this efficient synthetic route.

Synthetic Pathway and Experimental Protocols

Step 1: N-Protection with 4-Methoxybenzyl (PMB) Group

Causality and Experimental Choices: The first crucial step is the protection of the pyrrole nitrogen. This is essential for two reasons: 1) It prevents deprotonation and side reactions in subsequent steps, and 2) It enhances the stability of the pyrrole ring. The 4-methoxybenzyl (PMB) group is an ideal choice due to its robustness under various reaction conditions and its susceptibility to cleavage via oxidative or strongly acidic methods, offering versatility for downstream applications.[1][2] The reaction is an N-alkylation, typically carried out under basic conditions to deprotonate the pyrrole nitrogen, creating a potent nucleophile that readily attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride. Sodium hydride (NaH) is a strong, non-nucleophilic base well-suited for this transformation, and Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solvates the resulting sodium salt.

Experimental Protocol:

  • To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF under an inert nitrogen atmosphere at 0 °C, add a solution of Methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution should cease.

  • Add a solution of 4-Methoxybenzyl chloride (PMB-Cl, 1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate.[3]

G SM1 Methyl 1H-pyrrole-2-carboxylate Reagents NaH, DMF SM1->Reagents SM2 4-Methoxybenzyl chloride SM2->Reagents Product Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate Reagents->Product

Caption: Workflow for N-Protection of the pyrrole ring.

Step 2: Regioselective C5-Bromination

Causality and Experimental Choices: The pyrrole ring is highly activated towards electrophilic aromatic substitution, with the C2 and C5 positions being the most nucleophilic. With the C2 position occupied by the carboxylate group and the nitrogen protected, the C5 position is the primary site for electrophilic attack. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild, reliable, and solid source of electrophilic bromine (Br⁺), minimizing the risk of over-bromination or degradation that can occur with harsher reagents like liquid bromine.[4][5] The reaction is typically performed in a non-polar solvent like Tetrahydrofuran (THF) at low temperatures to control reactivity.

Experimental Protocol:

  • Dissolve Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring for completion by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product, Methyl 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate, can often be used in the next step without further purification or can be purified by column chromatography if necessary.

G SM1 Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate Reagents NBS, THF SM1->Reagents Product Methyl 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate Reagents->Product

Caption: Workflow for Regioselective C5-Bromination.

Step 3: Saponification to Carboxylic Acid

Causality and Experimental Choices: The final step is the conversion of the methyl ester to the carboxylic acid. This is achieved through base-catalyzed hydrolysis, or saponification. A strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. A subsequent acidic workup protonates the carboxylate to yield the final product. A mixed solvent system, such as THF and water, is used to ensure the solubility of both the organic substrate and the inorganic base.

Experimental Protocol:

  • Dissolve the crude Methyl 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidify the solution to pH ~2-3 by the slow addition of 1M hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.[6]

G SM1 Methyl 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate Reagents 1. LiOH, THF/H₂O 2. HCl (aq) SM1->Reagents Product This compound Reagents->Product

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of interest to researchers in medicinal chemistry and drug discovery. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be reliably achieved through a logical, multi-step sequence employing well-established organic chemistry transformations. This document outlines a validated synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and expected analytical characterization. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering both a practical laboratory manual and a deeper understanding of the synthetic strategy.

Introduction and Strategic Overview

Pyrrole-2-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of various substituents on the pyrrole ring and the nitrogen atom allows for the fine-tuning of their pharmacological properties. The target molecule, this compound, combines several key structural features: a pyrrole-2-carboxylic acid core, a bromine atom at the 5-position which can act as a handle for further functionalization or influence electronic properties, and a 4-methoxybenzyl group on the nitrogen, which can modulate lipophilicity and metabolic stability.

The synthesis of this target molecule is not explicitly detailed in a single primary research article but can be logically constructed from established reactions on the pyrrole core. The most efficient and rational synthetic approach involves a three-step sequence starting from the commercially available ethyl pyrrole-2-carboxylate:

  • N-Alkylation: Introduction of the 4-methoxybenzyl group onto the pyrrole nitrogen.

  • Regioselective Bromination: Installation of a bromine atom at the C5 position of the pyrrole ring.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This guide will elaborate on the causality behind the choice of reagents and conditions for each of these critical steps.

Synthetic Pathway and Rationale

The overall synthetic transformation is depicted below. The strategy prioritizes the introduction of the N-substituent first, as the electron-donating nature of the pyrrole nitrogen can complicate subsequent reactions if left unprotected. Bromination is performed on the N-alkylated intermediate, and the final step is a straightforward saponification of the ethyl ester.

Synthesis_Pathway Start Ethyl 1H-pyrrole-2-carboxylate Intermediate1 Ethyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate Start->Intermediate1  1. N-Alkylation (4-methoxybenzyl chloride, NaH, DMF) Intermediate2 Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate Intermediate1->Intermediate2  2. Bromination (NBS, THF) FinalProduct This compound Intermediate2->FinalProduct  3. Hydrolysis (LiOH, THF/H2O)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and have been adapted for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Rationale: The N-alkylation of pyrroles is a common transformation. A strong base, such as sodium hydride (NaH), is required to deprotonate the weakly acidic N-H of the pyrrole, generating the corresponding anion. This nucleophilic anion then readily displaces a halide from an alkyl halide, in this case, 4-methoxybenzyl chloride. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the sodium cation and does not interfere with the nucleophilic substitution.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate.

Step 2: Synthesis of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Rationale: The bromination of the electron-rich pyrrole ring is readily achieved using an electrophilic bromine source. N-Bromosuccinimide (NBS) is a convenient and milder alternative to elemental bromine, reducing the formation of polybrominated byproducts.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism. The C5 position is the most electron-rich and sterically accessible position for electrophilic attack in N-substituted pyrrole-2-carboxylates. Tetrahydrofuran (THF) is a suitable solvent for this reaction.

Protocol:

  • Dissolve ethyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add N-bromosuccinimide (1.05 equivalents) portion-wise, while protecting the reaction from light.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate.

Step 3: Synthesis of this compound

Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction, typically carried out under basic conditions. Lithium hydroxide (LiOH) is a commonly used base for this transformation, and a mixture of THF and water is used as the solvent system to ensure the solubility of both the ester and the hydroxide salt.[2]

Protocol:

  • Dissolve ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • The resulting precipitate is the desired carboxylic acid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Ethyl 1H-pyrrole-2-carboxylateC₇H₉NO₂139.15Pale yellow oil
Ethyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylateC₁₅H₁₇NO₃259.30Off-white solid
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylateC₁₅H₁₆BrNO₃338.19White to pale yellow solid
This compound C₁₃H₁₂BrNO₃ 310.14 White to off-white solid

Representative Spectroscopic Data (for Ethyl 2-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-3-carboxylate - a closely related analog): [3]

  • ¹H NMR (500 MHz, CDCl₃) δ: 8.55 (s, 1H), 7.64-7.63 (m, 2H), 7.46-7.40 (m, 4H), 7.38-7.35 (m, 1H), 6.95-6.93 (m, 2H), 6.90-6.89 (m, 1H), 4.23 (q, J = 7.0 Hz, 2H), 3.83 (s, 3H), 1.27 (t, J = 7.5 Hz, 3H).

  • ¹³C NMR (125 MHz, CDCl₃) δ: 164.9, 158.9, 137.2, 132.1, 131.8, 129.0, 128.3, 128.2, 125.5, 124.5, 114.5, 113.7, 108.1, 59.7, 55.4, 14.3.

  • HRMS (ESI) [M+H]⁺: Calculated for C₂₀H₂₀NO₃: 322.1438; Found: 322.1442.

Conclusion

This technical guide provides a robust and logical synthetic pathway for the preparation of this compound. By leveraging well-established synthetic methodologies for N-alkylation, bromination, and ester hydrolysis, this guide offers researchers a practical framework for accessing this and structurally related pyrrole derivatives. The detailed protocols and underlying rationale are intended to empower scientists in their research and development endeavors within the field of medicinal chemistry.

References

  • Supporting Information for "Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones". The Royal Society of Chemistry.
  • Fazli, M. F. M. A., et al. (2024). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.
  • Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971).
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Supporting Inform
  • Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • ChemSynthesis. (2025). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • Chemcd. (n.d.). 5-bromo-1-(4-methoxybenzyl)pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Al-Qalaf, F. A., et al. (2008). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 3(1), 13-20.
  • Benjamin, C. J., et al. (2006). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Tetrahedron Letters, 47(51), 9171-9173.
  • PubChem. (n.d.). 5-Bromo-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2017). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions?. Retrieved from [Link]

  • Chen, C. Y., & Lin, C. H. (2001). Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions. Organic Letters, 3(3), 445-447.
  • Mitchell, T. A., & Kerr, M. A. (2005). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile: A convenient method for aromatic bromination. Canadian Journal of Chemistry, 83(4), 440-443.
  • Mane, Y. D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
  • ChemSynthesis. (2025). ethyl 4-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Al-Qalaf, F. A., et al. (2008). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 3(1), 13-20.
  • Liu, D., et al. (2023). Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. International Journal of Molecular Sciences, 24(6), 5281.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrroles

Pyrrole-2-carboxylic acids are a class of heterocyclic compounds that form the backbone of numerous biologically active molecules and functional materials. The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of their chemical and physical properties, making them valuable building blocks in medicinal chemistry and materials science. The target molecule, 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid, incorporates several key features: a bromine atom at the 5-position, which can serve as a handle for further functionalization through cross-coupling reactions; a carboxylic acid at the 2-position, a common pharmacophore and a synthetic precursor; and a 4-methoxybenzyl (PMB) group on the nitrogen, which acts as a protecting group that can be readily removed under specific conditions.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of this important intermediate.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the protection of the pyrrole nitrogen, followed by regioselective bromination and subsequent hydrolysis of an ester precursor. The key challenge in this synthesis is controlling the regioselectivity of the bromination step, as electrophilic substitution on the pyrrole ring can lead to a mixture of isomers.

Synthesis_Workflow A Step 1: N-Alkylation Ethyl 1H-pyrrole-2-carboxylate B Step 2: Regioselective Bromination Ethyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate A->B  4-Methoxybenzyl chloride, NaH, DMF C Step 3: Ester Hydrolysis Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate B->C  N-Bromosuccinimide (NBS), THF D Final Product This compound C->D  LiOH, THF/H2O

Caption: Synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Rationale: The first step involves the protection of the pyrrole nitrogen with a 4-methoxybenzyl (PMB) group. This is achieved through a standard N-alkylation reaction. The PMB group is chosen for its stability under various reaction conditions and its susceptibility to oxidative or acidic cleavage when deprotection is required.[1][2][3] Using sodium hydride, a strong base, ensures complete deprotonation of the pyrrole nitrogen, facilitating the subsequent nucleophilic attack on 4-methoxybenzyl chloride.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Amount Moles (mmol)
Ethyl 1H-pyrrole-2-carboxylate 139.15 5.0 g 35.9
Sodium Hydride (60% dispersion in mineral oil) 24.00 1.72 g 43.1
4-Methoxybenzyl chloride 156.61 6.75 g 43.1
N,N-Dimethylformamide (DMF) - 100 mL -
Ethyl acetate - As needed -
Saturated aq. NH4Cl - As needed -

| Brine | - | As needed | - |

Procedure:

  • To a stirred suspension of sodium hydride (1.72 g, 43.1 mmol, 1.2 equiv) in anhydrous DMF (50 mL) under a nitrogen atmosphere at 0 °C, add a solution of ethyl 1H-pyrrole-2-carboxylate (5.0 g, 35.9 mmol, 1.0 equiv) in anhydrous DMF (50 mL) dropwise over 20 minutes.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add 4-methoxybenzyl chloride (6.75 g, 43.1 mmol, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate as a pale yellow oil.

PART 2: Synthesis of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Rationale: The critical step of regioselective bromination at the C-5 position is performed using N-bromosuccinimide (NBS). Electrophilic bromination of pyrroles bearing an electron-withdrawing group at the C-2 position can often lead to a mixture of 4- and 5-bromo isomers.[4][5] However, for many N-substituted pyrrole-2-carboxylates, bromination with NBS in a non-polar solvent at low temperatures can favor the formation of the 5-bromo isomer. The electron-donating nature of the nitrogen lone pair directs electrophilic substitution to the adjacent C-2 and C-5 positions. With the C-2 position occupied, the C-5 position becomes the most reactive site.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Amount Moles (mmol)
Ethyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate 259.30 5.0 g 19.3
N-Bromosuccinimide (NBS) 177.98 3.77 g 21.2
Tetrahydrofuran (THF) - 100 mL -
Ethyl acetate - As needed -
Saturated aq. Na2S2O3 - As needed -

| Brine | - | As needed | - |

Procedure:

  • Dissolve ethyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate (5.0 g, 19.3 mmol, 1.0 equiv) in anhydrous THF (100 mL) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add N-bromosuccinimide (3.77 g, 21.2 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water (100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate.

PART 3: Synthesis of this compound

Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Saponification using a strong base like lithium hydroxide is a standard and effective method for this transformation. The reaction is typically carried out in a mixture of an organic solvent (like THF) and water to ensure the solubility of both the ester and the hydroxide salt.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Amount Moles (mmol)
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate 338.19 5.0 g 14.8
Lithium Hydroxide monohydrate (LiOH·H2O) 41.96 1.24 g 29.6
Tetrahydrofuran (THF) - 50 mL -
Water - 25 mL -
1 M Hydrochloric Acid (HCl) - As needed -
Ethyl acetate - As needed -

| Brine | - | As needed | - |

Procedure:

  • Dissolve ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate (5.0 g, 14.8 mmol, 1.0 equiv) in a mixture of THF (50 mL) and water (25 mL).

  • Add lithium hydroxide monohydrate (1.24 g, 29.6 mmol, 2.0 equiv) to the solution.

  • Heat the mixture to reflux and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.[6]

Characterization Data

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • N-Bromosuccinimide: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • 4-Methoxybenzyl chloride: Lachrymator and corrosive. Handle with care in a fume hood.

  • Solvents: DMF, THF, and ethyl acetate are flammable. Use in a well-ventilated area away from ignition sources.

References

  • Gao, S., Bethel, T. K., Kakeshpour, T., & Tepe, J. J. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry, 83(15), 8145–8153. [Link][4]

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. [Link]

  • Maehara, T., Kanno, R., Yokoshima, S., & Fukuyama, T. (2012). A Practical Synthesis of N-Substituted Pyrroles. Organic Letters, 14(7), 1946–1948. [Link]

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2003). An expeditious synthesis of N-substituted pyrroles via microwave-induced iodine-catalyzed reactions under solventless conditions. Tetrahedron Letters, 44(44), 8141–8143. [Link][7]

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-Alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link][8]

  • Chemcd. (n.d.). 5-bromo-1-(4-methoxybenzyl)pyrrole-2-carboxylic acid. Retrieved from [Link][6]

  • Doubleday, C. (2006). Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link][1]

  • Eller, G., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537. [Link][2]

  • Nishikawa, T., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. [Link][3]

Sources

Application Note: Spectroscopic Characterization of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the novel heterocyclic compound, 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid. Intended for researchers in organic synthesis, medicinal chemistry, and drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it offers field-proven protocols for data acquisition and interpretation, ensuring structural verification and purity assessment. The causality behind spectral features is explained, grounding the data in fundamental principles of chemical structure and reactivity.

Introduction and Scientific Context

This compound is a substituted pyrrole derivative. The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. The incorporation of a bromine atom, a para-methoxybenzyl (PMB) protecting group, and a carboxylic acid moiety introduces specific electronic and steric properties that are of significant interest in the design of new chemical entities. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the carboxylic acid group provides a site for amide bond formation or other conjugations. The PMB group is a common protecting group for nitrogen in pyrroles, known for its stability under various reaction conditions and its relatively straightforward removal.

Accurate and unambiguous structural elucidation is a cornerstone of chemical research and development. This application note serves as a practical guide to the spectroscopic characterization of this specific molecule, leveraging ¹H NMR, ¹³C NMR, IR, and MS to create a comprehensive analytical profile.

Molecular Structure and Key Features

The structural features of this compound are pivotal to understanding its spectroscopic signature. The molecule comprises a 2,5-disubstituted pyrrole ring, an N-linked 4-methoxybenzyl group, and a C2-linked carboxylic acid.

Caption: Molecular Structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, a high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion.[1]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (10-13 ppm), a characteristic feature due to hydrogen bonding and its acidic nature.[2][3] The protons on the pyrrole ring will appear as doublets, and the protons on the 4-methoxybenzyl group will show the characteristic AA'BB' system for a 1,4-disubstituted benzene ring.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5 br s 1H COOH Highly deshielded acidic proton, often broad.[4]
~7.20 d 2H Ar-H Protons on the benzyl ring ortho to the CH₂ group.
~6.90 d 2H Ar-H Protons on the benzyl ring ortho to the OCH₃ group.
~6.85 d, J ≈ 4.0 Hz 1H Pyrrole H-3 Coupled to H-4.
~6.40 d, J ≈ 4.0 Hz 1H Pyrrole H-4 Coupled to H-3.
~5.50 s 2H N-CH₂ Benzylic protons, singlet as there are no adjacent protons.

| ~3.75 | s | 3H | OCH₃ | Methoxy group protons. |

Note: Chemical shifts are predictions and can be influenced by solvent and concentration.[5] DMSO-d₆ is a suitable solvent for carboxylic acids.

Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[1]

  • Instrument Setup: Use a 500 MHz NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and line shape.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 160-185 ppm.[6][7]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~162 C=O Carboxylic acid carbonyl carbon.[8]
~159 Ar-C (quat) Aromatic carbon attached to the methoxy group.
~130 Ar-C (quat) Aromatic carbon attached to the CH₂ group.
~129 Ar-CH Aromatic carbons ortho to the CH₂ group.
~125 Pyrrole C-2 (quat) Carbon bearing the carboxylic acid.
~122 Pyrrole C-5 (quat) Carbon bearing the bromine atom.
~118 Pyrrole C-3 (CH) Pyrrole ring carbon.
~114 Ar-CH Aromatic carbons ortho to the OCH₃ group.
~110 Pyrrole C-4 (CH) Pyrrole ring carbon.
~55 OCH₃ Methoxy carbon.

| ~52 | N-CH₂ | Benzylic carbon. |

Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled with NOE.

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, as needed for adequate signal-to-noise).

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The most prominent feature in the IR spectrum of this compound will be the very broad O-H stretch of the carboxylic acid, which typically appears from 2500-3300 cm⁻¹.[2][9] The carbonyl (C=O) stretch will also be a strong, sharp absorption.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
2500-3300 Broad, Strong O-H stretch Carboxylic Acid
~3100 Medium C-H stretch Aromatic & Pyrrole
2850-2960 Medium C-H stretch Aliphatic (CH₂ and OCH₃)[10]
~1680 Strong, Sharp C=O stretch Carboxylic Acid[2]
1500-1600 Medium C=C stretch Aromatic & Pyrrole
~1250 Strong C-O stretch Aryl Ether
~1030 Medium C-O stretch Aryl Ether

| ~550 | Medium | C-Br stretch | Bromoalkane |

Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar, thermally labile compound.[11][12] The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data (ESI)

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Expected Observation
[M+H]⁺ 310.0079 312.0058 A pair of peaks with ~1:1 intensity, separated by ~2 m/z units.
[M-H]⁻ 308.0028 310.0007 A pair of peaks with ~1:1 intensity, separated by ~2 m/z units.

| [M+Na]⁺ | 331.9898 | 333.9878 | A pair of peaks with ~1:1 intensity, separated by ~2 m/z units. |

Plausible Fragmentation Pathway

In positive ion mode ESI-MS/MS, a common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion or a benzyl cation.

G parent [M+H]⁺ m/z 310/312 frag1 Loss of H₂O [M+H - H₂O]⁺ parent->frag1 -H₂O frag2 Loss of CO₂ [M+H - CO₂]⁺ parent->frag2 -CO₂ frag3 Tropylium ion [C₈H₉O]⁺ m/z 121 parent->frag3 Benzylic Cleavage frag4 Pyrrole fragment parent->frag4 Benzylic Cleavage

Sources

Applications of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various chemical reactions make it a versatile scaffold for the design of novel therapeutic agents.[3] Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The compound 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid represents a strategically functionalized pyrrole derivative with significant potential in drug discovery, particularly in the fields of oncology and neuropharmacology. This guide provides an in-depth overview of its applications, supported by detailed synthetic protocols and mechanistic insights.

Strategic Importance of Substituents

The medicinal chemistry potential of this compound is derived from its specific substitution pattern:

  • Pyrrole-2-carboxylic Acid Core: The carboxylic acid group at the 2-position is a key functional handle. It can act as a bioisostere for other functional groups or be readily converted into a variety of derivatives, such as amides and esters, to modulate pharmacokinetic and pharmacodynamic properties.[4] This versatility allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

  • 5-Bromo Substitution: The presence of a bromine atom at the 5-position significantly influences the compound's electronic and lipophilic character. Halogenation is a common strategy in drug design to enhance binding affinity to target proteins and improve metabolic stability.[3][5] In many pyrrole-containing kinase inhibitors, halogen substituents have been shown to enhance potency and selectivity.[5]

  • 1-(4-methoxybenzyl) Group: The N-(4-methoxybenzyl) substituent provides a large, lipophilic moiety that can engage in hydrophobic and van der Waals interactions within protein binding pockets. The methoxy group can also participate in hydrogen bonding. This group can be crucial for targeting specific enzymes, such as protein kinases, where interactions with the N-substituent can dictate selectivity and potency.

Primary Applications in Medicinal Chemistry

Based on the activities of structurally related compounds, the primary applications for this compound are in the development of:

  • Anticancer Agents, particularly as Kinase Inhibitors: The pyrrole scaffold is a key component of several approved tyrosine kinase inhibitors, such as Sunitinib, which targets receptors like VEGFR and PDGFR.[2][6] The structural features of the title compound make it an excellent candidate for the development of novel kinase inhibitors. The 5-bromo-pyrrole moiety can mimic interactions of known inhibitors, while the N-(4-methoxybenzyl) group can be tailored to fit specific kinase active sites. Derivatives of 5-bromo-indoles (a related heterocyclic system) have shown potent anti-proliferative and anti-angiogenic activities.[7]

  • Dopamine Receptor Ligands: Research on 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues has demonstrated high affinity and selectivity for dopamine D3 receptors.[8] This suggests that derivatives of this compound could be explored for the development of novel therapeutics for neurological and psychiatric disorders.

  • Antibacterial Agents: The pyrrole-2-carboxamide moiety is a known pharmacophore in antibacterial drug discovery.[3] Halogenated pyrrole derivatives have shown potent activity against various bacterial strains, including Mycobacterium tuberculosis.[3]

Experimental Protocols

The following protocols provide a potential synthetic route to this compound and its conversion to amide derivatives, which are common in medicinal chemistry applications.

Protocol 1: Synthesis of this compound

This synthesis is proposed as a multi-step sequence starting from commercially available pyrrole-2-carboxylic acid.

Workflow Diagram:

G cluster_0 Synthesis of the Target Compound Pyrrole-2-carboxylic acid Pyrrole-2-carboxylic acid Methyl pyrrole-2-carboxylate Methyl pyrrole-2-carboxylate Pyrrole-2-carboxylic acid->Methyl pyrrole-2-carboxylate Esterification (MeOH, H2SO4) Methyl 5-bromo-1H-pyrrole-2-carboxylate Methyl 5-bromo-1H-pyrrole-2-carboxylate Methyl pyrrole-2-carboxylate->Methyl 5-bromo-1H-pyrrole-2-carboxylate Bromination (NBS, THF/MeOH) Methyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate Methyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate Methyl 5-bromo-1H-pyrrole-2-carboxylate->Methyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate N-Alkylation (4-methoxybenzyl chloride, Cs2CO3, DMF) This compound This compound Methyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate->this compound Hydrolysis (LiOH, THF/H2O)

Caption: Synthetic workflow for this compound.

Step 1: Esterification of Pyrrole-2-carboxylic acid

  • To a solution of pyrrole-2-carboxylic acid (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl pyrrole-2-carboxylate.

Step 2: Bromination of Methyl pyrrole-2-carboxylate

  • Dissolve methyl pyrrole-2-carboxylate (1 eq.) in a mixture of tetrahydrofuran (THF) and methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 1.5 hours, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for an additional 2 hours.

  • Upon completion (monitored by TLC), concentrate the reaction mixture and purify by silica gel column chromatography to yield methyl 5-bromo-1H-pyrrole-2-carboxylate.

Step 3: N-Alkylation with 4-Methoxybenzyl Chloride

  • To a suspension of cesium carbonate (1.5 eq.) and methyl 5-bromo-1H-pyrrole-2-carboxylate (1 eq.) in dimethylformamide (DMF), add 4-methoxybenzyl chloride (1.2 eq.).

  • Stir the mixture at 60°C for 6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain methyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the methyl ester from Step 3 (1 eq.) in a mixture of THF and water.

  • Add lithium hydroxide (2 eq.) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 1N HCl to pH ~3.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Protocol 2: Synthesis of Bioactive Amide Derivatives

The carboxylic acid can be readily converted to amides to explore SAR and improve biological activity.

Workflow Diagram:

G cluster_1 Amide Synthesis Carboxylic Acid This compound Coupling Amide Coupling (EDC, HOBt, DIPEA, DMF) Carboxylic Acid->Coupling Amine Primary/Secondary Amine (R1R2NH) Amine->Coupling Product 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide Derivative Coupling->Product

Caption: General workflow for the synthesis of amide derivatives.

Procedure:

  • Dissolve this compound (1 eq.) in DMF.

  • Cool the solution to 0°C and add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (2 eq.), 1-Hydroxybenzotriazole (HOBt) (1.2 eq.), and N,N-Diisopropylethylamine (DIPEA) (2 eq.).

  • Stir the mixture for 30 minutes at 0°C.

  • Add the desired primary or secondary amine (1.2 eq.) and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the target amide.

Data Presentation: Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the title compound, which are important for assessing its drug-likeness.

PropertyPredicted Value
Molecular Weight338.18 g/mol
LogP3.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Molar Refractivity81.3 cm³

Note: These values are estimations and should be experimentally verified.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Its strategic functionalization provides multiple avenues for chemical modification to optimize biological activity and pharmacokinetic properties. The provided synthetic protocols offer a practical starting point for researchers to access this compound and its derivatives. Future research should focus on synthesizing a library of amide and other derivatives and screening them against a panel of protein kinases implicated in cancer and other diseases. Further investigation into its potential as a dopamine receptor ligand is also warranted. The versatility of the pyrrole core, combined with the strategic placement of the bromo and 4-methoxybenzyl substituents, makes this compound a valuable tool for medicinal chemists in the ongoing quest for new and effective drugs.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Available at: [Link]

  • 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from a relevant chemical supplier website.
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). Brieflands. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. Available at: [Link]

  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (2010). PubMed. Available at: [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (n.d.). Asian Pacific Journal of Cancer Prevention.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).
  • Synthesis, Characterization And Biological Activities Of Novel Methoxy Bezaldehyde Derivatives Of 4-Aminopyrrolo [2, 3-D] Pyrimidine. (2025). International Journal of Environmental Sciences.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). PubMed Central. Available at: [Link]

  • 5-Bromo-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole Analogues and Their Binding Affinities for Dopamine D2, D3, and D4 receptors. (2003). PubMed. Available at: [Link]

  • Application Notes and Protocols for the Synthesis of N-Substituted Pyrroles using 2,5-Dimethoxytetrahydrofuran. (n.d.). Benchchem. Retrieved from a relevant chemical supplier's technical documents.
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI. Available at: [Link]

  • 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (n.d.).
  • Synthesis and anti-proliferative activity of a small library of 7-substituted 5H-pyrrole [1,2-a][1][5]benzoxazin-5-one derivatives. (2017). PubMed. Available at: [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025). PubMed Central. Available at: [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (n.d.).
  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2025). ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its electron-rich nature and versatile substitution patterns make it an ideal building block for creating compounds with diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor properties.[1][2][3] The strategic functionalization of the pyrrole nucleus is paramount in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

This guide focuses on 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid , a highly versatile intermediate designed for the efficient construction of complex drug candidates. Each functional group on this molecule serves a distinct and critical purpose:

  • The Pyrrole-2-carboxylic Acid Core: The carboxylic acid group is a common feature in many drugs, often acting as a key binding element (pharmacophore) through hydrogen bonding and electrostatic interactions with biological targets.[4][5] It also provides a robust synthetic handle for further modifications, most commonly through amide bond formation.

  • The 5-Bromo Substituent: The bromine atom at the C5 position is not merely a placeholder. It is a strategically placed leaving group, ideal for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling rapid diversification of the molecular scaffold.

  • The 1-(4-Methoxybenzyl) (PMB) Group: The pyrrole nitrogen is reactive and can interfere with desired reactions. The 4-methoxybenzyl (PMB) group serves as a reliable protecting group for the pyrrole nitrogen.[6][7][8] It is stable under a wide range of reaction conditions, including basic hydrolysis and many organometallic coupling reactions, yet can be cleaved under specific acidic conditions (e.g., with trifluoroacetic acid) when its removal is required.[7][8]

This application note provides detailed protocols for the synthesis of this key intermediate and demonstrates its utility in a representative workflow for constructing a more complex, drug-like molecule.

Synthesis of the Key Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The pathway involves N-protection, regioselective bromination, and ester hydrolysis.

G A Methyl 1H-pyrrole-2-carboxylate B Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate A->B  Step 1: N-Protection  PMB-Cl, NaH, THF C Methyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate B->C  Step 2: Bromination  NBS, THF, -78 °C D This compound C->D  Step 3: Hydrolysis  LiOH, THF/H₂O G cluster_0 Core Intermediate cluster_1 Reagents cluster_2 Synthetic Steps A 5-Bromo-1-(PMB)-1H-pyrrole-2-carboxylic acid D Suzuki Coupling Product A->D  Suzuki Coupling  Pd Catalyst, Base B Arylboronic Acid B->D C Amine (R-NH₂) E Final Amide Product C->E D->E  Amide Coupling  EDC, HOBt

Sources

Application Notes & Protocols: Characterizing the Biological Activity of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for designing molecules that can interact with diverse biological targets.[3] From the cholesterol-lowering drug Atorvastatin (Lipitor) to potent anticancer agents, the pyrrole motif is a validated starting point for drug discovery.[4][5]

This guide focuses on derivatives of a specific scaffold, 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid . While this core structure serves as a novel chemical entity, its constituent parts—the brominated pyrrole and the methoxybenzyl group—are present in compounds with known biological relevance.[6][7][8] The exploration of its derivatives is therefore a rational approach to discovering new therapeutic agents.

These application notes provide a comprehensive framework for the initial biological evaluation of this compound series. We present detailed, field-tested protocols for assessing general cytotoxicity, anticancer, and antimicrobial activities. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with appropriate controls to ensure data integrity and reproducibility.

Section 1: Foundational Analysis - General Cellular Cytotoxicity

Expertise & Experience: Before investigating specific therapeutic activities (e.g., anticancer or antimicrobial), it is imperative to determine the general cytotoxicity of a novel compound against a representative mammalian cell line. This baseline assessment helps differentiate between targeted therapeutic effects and non-specific toxicity. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[9][10] A reduction in metabolic activity is indicative of either cell death or proliferation inhibition.

Protocol 1: MTT Assay for General Cytotoxicity Screening

This protocol assesses the effect of the pyrrole derivatives on the viability of a non-cancerous human cell line, such as human umbilical vein endothelial cells (HUVECs) or a standard fibroblast line.

Materials:

  • Test Compounds (this compound derivatives)

  • DMSO (cell culture grade)

  • HUVECs (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HUVECs to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate.

    • Causality: This cell density ensures logarithmic growth during the experiment, providing a sensitive window to detect antiproliferative effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each pyrrole derivative in DMSO.

    • Perform serial two-fold dilutions of the stock solution in complete medium to create a range of working concentrations (e.g., 100 µM, 50 µM, 25 µM, ... , 0.78 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Controls (Self-Validation):

      • Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%). This validates that the solvent is not causing toxicity.

      • Untreated Control: Cells treated with complete medium only (represents 100% viability).

      • Blank Control: Wells with medium but no cells, to subtract background absorbance.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the CC₅₀ (50% cytotoxic concentration).

Section 2: Application Protocol - Evaluation of Anticancer Activity

Expertise & Experience: Pyrrole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including protein kinases and cell cycle regulation.[11][12][13] A logical first step in screening for anticancer activity is to assess the compound's ability to inhibit the proliferation of various cancer cell lines.[14][15] This allows for the determination of potency (IC₅₀) and potential selectivity between different cancer types.

Workflow for Anticancer Compound Screening

// Connections A -> B [label="Generate dose-response curves"]; B -> C [label="Rank compounds by potency"]; C -> {D, E, F} [label="Investigate 'how' the hit works", minlen=2]; {D, E, F} -> G [label="Confirm efficacy in a biological system"]; }

Caption: Workflow for screening and validating novel anticancer compounds.

Protocol 2: Cancer Cell Line Proliferation Assay

This protocol is nearly identical to Protocol 1 but is performed on a panel of human cancer cell lines to determine the 50% inhibitory concentration (IC₅₀).

Materials:

  • Same as Protocol 1, but replace HUVECs with a panel of cancer cell lines.

  • Recommended Panel:

    • LoVo (Colon Adenocarcinoma)

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

  • Positive Control: Doxorubicin or another standard-of-care chemotherapeutic agent.

Methodology:

  • Follow steps 1-5 from Protocol 1, substituting the cancer cell lines for the non-cancerous line.

  • Include a positive control (e.g., Doxorubicin) to validate the assay's sensitivity to known cytotoxic agents.

  • The final calculated value is the IC₅₀ , which represents the concentration of the compound required to inhibit the growth of the cancer cell population by 50%.

Data Presentation: Anticancer Activity

Summarize the results in a clear, comparative table.

Compound IDLoVo IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HUVEC CC₅₀ (µM)Selectivity Index (SI)*
Derivative 15.2 ± 0.48.1 ± 0.96.5 ± 0.7>100>19.2
Derivative 215.8 ± 1.222.5 ± 2.118.9 ± 1.5>100>6.3
Doxorubicin0.8 ± 0.11.1 ± 0.20.9 ± 0.12.5 ± 0.33.1

*Selectivity Index (SI) = CC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells.

Hypothetical Mechanism: Inhibition of Tyrosine Kinase Signaling

Many pyrrole-based anticancer agents function as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis.[12][16]

// Nodes GF [label="Growth Factor\n(e.g., VEGF, EGF)", fillcolor="#4285F4"]; Receptor [label="Tyrosine Kinase Receptor\n(e.g., VEGFR, EGFR)", fillcolor="#4285F4"]; Compound [label="Pyrrole Derivative\n(Inhibitor)", shape=invhouse, fillcolor="#EA4335", fontcolor="#202124"]; P1 [label="RAS/RAF/MEK/ERK\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; P2 [label="PI3K/AKT/mTOR\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853"];

// Edges GF -> Receptor [label="Binds & Activates"]; Compound -> Receptor [label="Blocks ATP Binding Site", dir=T, style=dashed, color="#EA4335", arrowhead=tee]; Receptor -> {P1, P2} [label="Activates Downstream\nSignaling"]; P1 -> Proliferation; P2 -> Proliferation; Receptor -> Angiogenesis [label=" (in endothelial cells)"]; }

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway by a pyrrole derivative.

Section 3: Application Protocol - Evaluation of Antimicrobial Activity

Expertise & Experience: The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial properties.[17] Pyrrole-containing compounds, both natural and synthetic, have a long history of antimicrobial activity, making this a promising area of investigation for novel derivatives.[1][4][18][19] The gold-standard method for quantifying the in vitro efficacy of a new antimicrobial agent is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).[20][21]

Workflow for Antimicrobial Compound Screening

// Connections A -> B [style=invis]; {A, B} -> C [label="Identify potent compounds"]; C -> D [label="Plate non-turbid wells"]; D -> E [label="Ratio ≤ 4 = Bactericidal\nRatio > 4 = Bacteriostatic"]; D -> F; }

Caption: Workflow for screening and characterizing novel antimicrobial compounds.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[22][23]

Materials:

  • Test Compounds

  • DMSO

  • 96-well round-bottom plates (preferred for microbiology)

  • Bacterial Strains:

    • Staphylococcus aureus (Gram-positive)

    • Escherichia coli (Gram-negative)

  • Mueller-Hinton Broth (MHB)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Positive Control: Ampicillin or other appropriate antibiotic

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[23]

    • Causality: Standardizing the inoculum is critical for reproducibility.

    • Dilute this adjusted suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. The final concentration in the test wells after adding the compound will be 5 x 10⁵ CFU/mL.[22]

  • Preparation of Compound Dilutions in Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Prepare a 40x stock of the highest desired final concentration of your compound in DMSO. Add 5 µL of this to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then 100 µL from well 2 to well 3, and so on. Discard 100 µL from the last well. This creates a concentration gradient across the plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (from step 1) to each well. The final volume in each well is now 200 µL.

  • Controls (Self-Validation):

    • Positive Growth Control: A well containing bacteria and MHB (and DMSO if used) but no test compound. This well should become turbid.

    • Sterility Control: A well containing only MHB. This well should remain clear.

    • Positive Antibiotic Control: A row with a known antibiotic (e.g., Ampicillin) to ensure the bacteria are susceptible and the assay is working.

  • Incubation:

    • Seal the plate (e.g., with a breathable film) and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

Data Presentation: Antimicrobial Activity
Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Derivative 1832
Derivative 264>128
Derivative 3416
Ampicillin0.58

Conclusion and Future Directions

This document provides a foundational guide for the systematic evaluation of this compound derivatives. By following these detailed protocols, researchers can generate robust, reproducible data on the cytotoxic, anticancer, and antimicrobial properties of their novel compounds.

Positive "hits" identified through these primary screens warrant further investigation. For promising anticancer candidates, next steps include cell cycle analysis, apoptosis assays, and specific target identification (e.g., kinase inhibition assays) to elucidate the mechanism of action.[15][24] For potent antimicrobial compounds, determining the Minimum Bactericidal Concentration (MBC) to assess whether the effect is cidal or static, alongside time-kill kinetic studies, is crucial.[21] These subsequent studies will build upon the foundational data generated here, paving the way for potential lead optimization and further development.

References

  • A review of protocols, advantages, and limitations for screening and evaluation of antimicrobial activity. (n.d.). National Institutes of Health. [Link]

  • In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). PubMed Central. [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2019). MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science. [Link]

  • Bioassays for anticancer activities. (2013). University of Wollongong Research Online. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science Publishers. [Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2017). National Institutes of Health. [Link]

  • Bioassays for anticancer activities. (2013). Semantic Scholar. [Link]

  • Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. (2022). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De... (2017). Ingenta Connect. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. [Link]

  • Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). OUCI. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (2020). PubMed Central. [Link]

  • Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). PubMed. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2021). RSC Publishing. [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2021). PubMed. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2015). PubMed Central. [Link]

  • Synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole Analogues and Their Binding Affinities for Dopamine D2, D3, and D4 Receptors. (2003). PubMed. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). International Journal of Clinical and Medical Research. [Link]

  • 5-Bromo-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. [Link]

  • The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. (2010). ResearchGate. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PubMed Central. [Link]

Sources

using 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Introduction: A Versatile Scaffold for Modern Organic Synthesis

This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is strategically designed for sequential and diverse chemical modifications. The pyrrole core is a "privileged structure" found in numerous natural products and FDA-approved pharmaceuticals.[1][2] This guide provides an in-depth exploration of its synthetic applications, supported by detailed protocols and mechanistic insights.

The molecule's utility stems from three key features:

  • The C5-Bromine Atom : This serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties.[3]

  • The C2-Carboxylic Acid : This functional group is ideal for constructing amide bonds, a cornerstone of peptide and medicinal chemistry. Alternatively, it can be efficiently removed via decarboxylation to unmask the C2-position for other reactions.[4][5][6]

  • The N1-(4-methoxybenzyl) Group (PMB) : The PMB group provides robust protection for the pyrrole nitrogen, ensuring stability across a range of reaction conditions, including those involving strong bases or organometallic reagents. It can be cleaved under specific oxidative or acidic conditions if desired.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

PropertyValue
CAS Number 1133116-25-2[7]
Molecular Formula C₁₃H₁₂BrNO₃
Molecular Weight 310.14 g/mol
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in common organic solvents like DMF, DMSO, THF, and Dichloromethane.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent is the primary site for synthetic elaboration, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for rapidly building molecular complexity.[8]

Workflow for Cross-Coupling Reactions

The general experimental process for palladium-catalyzed reactions requires careful attention to inert atmosphere techniques to protect the catalyst from deactivation.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup_1 Add Substrate, Base, Catalyst & Ligand to Oven-Dried Schlenk Flask setup_2 Evacuate & Backfill with Inert Gas (3x) setup_1->setup_2 setup_3 Add Anhydrous, Degassed Solvent & Coupling Partner setup_2->setup_3 reaction_1 Heat to Desired Temperature with Vigorous Stirring setup_3->reaction_1 reaction_2 Monitor Progress by TLC or LC-MS reaction_1->reaction_2 workup_1 Cool to Room Temp & Quench Reaction reaction_2->workup_1 workup_2 Aqueous Work-up & Extraction workup_1->workup_2 workup_3 Dry, Filter & Concentrate Organic Layer workup_2->workup_3 purification Purify by Flash Column Chromatography workup_3->purification

Caption: General experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds between the C5-position of the pyrrole and various aryl or heteroaryl boronic acids.[3][9] This reaction is highly valued for its mild conditions and exceptional tolerance of diverse functional groups.[9]

Reaction Principle: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[9][10]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex ox_add ox_add Oxidative Addition pd_aryl_complex [Ar-Pd(II)L₂-Ar'] pd_complex->pd_aryl_complex transmetal transmetal Transmetalation (Base Assisted) aryl_boronic Ar'-B(OH)₂ aryl_boronic->transmetal pyrrole_br Pyrrole-Br pyrrole_br->ox_add pyrrole_aryl Pyrrole-Ar' red_elim Reductive Elimination red_elim->pyrrole_aryl pd_aryl_complex->pd0 red_elim

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2-1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)[11]

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)[11]

    • Anhydrous 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)[11]

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

    • Add the degassed DME/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.[11]

    • Once complete, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic phase with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-phenyl-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the pyrrole C5-position.[12][13] This reaction is invaluable for creating linear, rigid structures often explored in materials science and as precursors for more complex heterocycles.[14][15]

Reaction Principle: This reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The palladium cycle facilitates oxidative addition and reductive elimination, while the copper cycle generates a copper(I) acetylide intermediate that participates in the key transmetalation step.[13]

Protocol 2: Sonogashira Coupling with Phenylacetylene

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2-1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)[15]

    • Copper(I) iodide (CuI) (5-10 mol%)[15]

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv, also acts as solvent)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon (3x).[13]

    • Add anhydrous THF, followed by the amine base (e.g., Et₃N).

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-8 hours).

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling the C5-position with a wide range of primary and secondary amines.[16][17] This reaction is a cornerstone of medicinal chemistry programs, as arylamine motifs are prevalent in pharmaceuticals.[16][18]

Reaction Principle: Success in Buchwald-Hartwig amination hinges on the use of bulky, electron-rich phosphine ligands. These ligands facilitate the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[18]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol% Pd)[19]

    • A bulky biarylphosphine ligand such as XPhos or RuPhos (4-8 mol%)[19]

    • A strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄) (1.5-2.0 equiv)[19][20]

    • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Procedure:

    • In a glovebox or under a positive pressure of argon, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

    • Add the this compound.

    • Seal the tube, remove it from the glovebox (if used), and add the anhydrous solvent, followed by the amine (morpholine).

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.[17]

    • Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.[16]

    • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water or saturated aqueous NH₄Cl.[18]

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Transformations of the Carboxylic Acid Moiety

The C2-carboxylic acid group offers a secondary point for diversification, either through derivatization or removal.

Amide Bond Formation

The conversion of the carboxylic acid to an amide is a fundamental transformation in drug discovery. Standard peptide coupling reagents can be used to achieve this efficiently.

Protocol 4: Amide Coupling with Benzylamine

  • Materials:

    • A 5-substituted-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid (from Protocols 1-3) (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • A coupling agent, e.g., HATU (1.1 equiv) or EDC/HOBt (1.1 equiv each)

    • A non-nucleophilic base, e.g., DIPEA (2.0-3.0 equiv)

    • Anhydrous DMF or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the pyrrole-2-carboxylic acid in anhydrous DMF.

    • Add the coupling agent (HATU) and DIPEA. Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add benzylamine and stir the reaction at room temperature until completion (monitored by TLC/LC-MS, typically 2-16 hours).

    • Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography if necessary.

Decarboxylation

Removal of the C2-carboxylic acid group can be desirable to generate the corresponding 5-substituted pyrrole. The decarboxylation of pyrrole-2-carboxylic acid is known to be subject to acid catalysis.[5][6] The mechanism involves protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond.[4][21][22]

Protocol 5: Acid-Catalyzed Decarboxylation

  • Materials:

    • This compound (1.0 equiv)

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • A high-boiling solvent such as Diglyme or in some cases, aqueous media.

  • Procedure:

    • Dissolve the pyrrole-2-carboxylic acid in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic or stoichiometric amount of strong acid. The rate increases significantly in highly acidic media.[22]

    • Heat the mixture to reflux (temperature will depend on the solvent).

    • Monitor the reaction by LC-MS, observing the disappearance of the starting material and the evolution of CO₂.

    • Upon completion, cool the mixture to room temperature.

    • Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting 2-unsubstituted pyrrole by flash column chromatography.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its strategically placed functional groups—a reactive bromine atom for cross-coupling, a modifiable carboxylic acid, and a stable nitrogen protecting group—allow for the controlled and systematic construction of complex, high-value molecules. The protocols detailed in this guide provide a robust framework for researchers to leverage this scaffold in their synthetic campaigns, particularly in the pursuit of novel therapeutic agents and advanced organic materials.

References

  • THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry.
  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society.
  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ... PubMed.
  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate.
  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Science Publishing.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Pyrrole synthesis. Organic Chemistry Portal.
  • Pyrrole - Wikipedia. Wikipedia.
  • (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate.
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.
  • Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. PubMed.
  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
  • A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Organic Chemistry Portal.
  • CAS 1133116-25-2 | this compound. Alchem Pharmtech.
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. Benchchem.
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC - NIH.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.

Sources

Synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid: A Detailed Mechanistic Guide and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into the strategic considerations behind the synthetic route, the underlying reaction mechanisms, and provide detailed, step-by-step protocols for each transformation.

Introduction and Strategic Overview

Pyrrole-2-carboxylic acid derivatives are prevalent scaffolds in a wide array of biologically active compounds. The introduction of a bromine atom at the C5 position and a substituted benzyl group on the nitrogen atom allows for further functionalization, making the target molecule a versatile intermediate for the synthesis of complex molecular architectures.

The synthetic strategy outlined herein follows a logical and efficient four-step sequence, beginning with commercially available pyrrole-2-carboxylic acid. The core principles of this approach are:

  • Protection of the Carboxylic Acid: The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial to prevent unwanted side reactions of the acidic proton in the subsequent N-alkylation step.

  • N-Alkylation of the Pyrrole Ring: The pyrrole nitrogen is then alkylated with 4-methoxybenzyl chloride. The 4-methoxybenzyl (PMB) group serves as a robust protecting group that can be cleaved under specific conditions if necessary, but in this context, it is a permanent feature of the target molecule.

  • Regioselective Bromination: The C5 position of the pyrrole ring is selectively brominated. The high electron density at the C2 and C5 positions of the pyrrole ring directs electrophilic substitution to these sites. With the C2 position occupied by the ester and the nitrogen atom protected, the C5 position is the most favorable site for bromination.

  • Deprotection of the Carboxylic Acid: The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.

This strategic sequence ensures high yields and minimizes the formation of side products, providing a reliable and reproducible method for the synthesis of this compound.

Reaction Mechanisms and Experimental Protocols

Step 1: Esterification of Pyrrole-2-carboxylic Acid

Mechanism: The esterification of pyrrole-2-carboxylic acid is achieved through a Fischer esterification reaction. In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfers followed by the elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product, methyl pyrrole-2-carboxylate.

Diagram of the Fischer Esterification Mechanism:

Fischer_Esterification RCOOH Pyrrole-2-carboxylic acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ MeOH Methanol H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + CH3OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Methyl pyrrole-2-carboxylate Protonated_Ester->Ester - H+ Water Water

Caption: Mechanism of Fischer Esterification.

Experimental Protocol:

  • To a solution of pyrrole-2-carboxylic acid (1.0 eq) in methanol (10 mL/g of carboxylic acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl pyrrole-2-carboxylate as a solid.

Characterization Data for Methyl pyrrole-2-carboxylate:

Parameter Value
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
¹H NMR (CDCl₃, δ) ~9.0 (br s, 1H, NH), 6.9 (m, 1H), 6.8 (m, 1H), 6.2 (m, 1H), 3.8 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ) ~162, 124, 122, 115, 109, 51
Step 2: N-Alkylation of Methyl Pyrrole-2-carboxylate

Mechanism: The N-alkylation of methyl pyrrole-2-carboxylate proceeds via a nucleophilic substitution reaction (Sₙ2). The pyrrole nitrogen, after deprotonation by a base (e.g., potassium carbonate), acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride, displacing the chloride ion and forming the N-C bond.

Diagram of the N-Alkylation Workflow:

N_Alkylation Start Methyl pyrrole-2-carboxylate Reaction N-Alkylation Reaction (Reflux) Start->Reaction Reagents 4-Methoxybenzyl chloride, K2CO3, Acetonitrile Reagents->Reaction Workup Workup and Purification Reaction->Workup Product Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate Workup->Product

Caption: Workflow for N-Alkylation.

Experimental Protocol:

  • To a solution of methyl pyrrole-2-carboxylate (1.0 eq) in anhydrous acetonitrile (15 mL/g), add potassium carbonate (2.0 eq) and 4-methoxybenzyl chloride (1.2 eq).

  • Stir the reaction mixture at reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Expected Characterization Data for Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate:

Parameter Value
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol [1]
¹H NMR (CDCl₃, δ) ~7.2 (d, 2H), 6.9 (m, 1H), 6.8 (d, 2H), 6.1 (m, 1H), 6.0 (m, 1H), 5.5 (s, 2H, N-CH₂), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ) ~162, 159, 130, 129, 128, 125, 114, 110, 108, 55, 52, 51
Step 3: C5-Bromination of Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Mechanism: The bromination of the N-protected pyrrole ester is an electrophilic aromatic substitution. The pyrrole ring is electron-rich and highly activated towards electrophiles. The brominating agent, which can be N-bromosuccinimide (NBS) or generated in situ from a system like DMSO/HBr, provides the electrophilic bromine species (Br⁺). The π-electrons of the pyrrole ring attack the Br⁺, forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent loss of a proton from the C5 position restores the aromaticity of the ring and yields the 5-bromo-substituted product.

Diagram of Electrophilic Bromination:

Bromination_Mechanism Pyrrole_Derivative Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate Sigma_Complex Sigma Complex (Resonance Stabilized) Pyrrole_Derivative->Sigma_Complex + Br+ Brominating_Agent Br+ Brominated_Product Methyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate Sigma_Complex->Brominated_Product - H+

Caption: Mechanism of Electrophilic Bromination.

Experimental Protocol (using NBS):

  • Dissolve methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the residue by column chromatography.

Expected Characterization Data for Methyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate:

Parameter Value
Molecular Formula C₁₄H₁₄BrNO₃
Molecular Weight 324.17 g/mol
¹H NMR (CDCl₃, δ) ~7.2 (d, 2H), 6.9 (d, 1H), 6.8 (d, 2H), 6.2 (d, 1H), 5.5 (s, 2H, N-CH₂), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ) ~161, 159, 130, 129, 128, 126, 114, 112, 98, 55, 53, 51
Mass Spec (M+) m/z 323, 325 (isotopic pattern for Br)
Step 4: Hydrolysis of the Methyl Ester

Mechanism: The final step is the saponification of the methyl ester. The hydroxide ion (from NaOH or LiOH) acts as a nucleophile and attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and expel the methoxide ion as a leaving group. The methoxide ion is a strong base and will deprotonate the newly formed carboxylic acid to give the carboxylate salt and methanol. An acidic workup is then required to protonate the carboxylate and yield the final product, this compound.

Experimental Protocol:

  • Dissolve methyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar solvent like ether or hexane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1M HCl).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Characterization of the Final Product

This compound

Parameter Value
Molecular Formula C₁₃H₁₂BrNO₃
Molecular Weight 310.14 g/mol
Appearance Off-white to pale yellow solid
Expected ¹H NMR (DMSO-d₆, δ) ~12.5 (br s, 1H, COOH), 7.2 (d, 2H), 6.9 (d, 1H), 6.8 (d, 2H), 6.3 (d, 1H), 5.5 (s, 2H, N-CH₂), 3.7 (s, 3H, OCH₃)
Expected ¹³C NMR (DMSO-d₆, δ) ~162, 159, 130, 129, 128, 127, 114, 113, 97, 55, 52
Mass Spec (M-H)⁻ m/z 308, 310

Troubleshooting and Safety Precautions

  • Esterification: Ensure anhydrous conditions to favor product formation. The reaction is an equilibrium, so using a large excess of methanol will drive the reaction to completion.

  • N-Alkylation: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the alkylating agent. Ensure the base is finely powdered for better reactivity.

  • Bromination: NBS is light-sensitive and should be handled accordingly. The reaction is exothermic, so slow addition of the brominating agent at low temperature is crucial to control the reaction and prevent over-bromination.

  • Hydrolysis: Complete hydrolysis should be confirmed by TLC before acidic workup to avoid contamination of the final product with the starting ester.

Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • 4-Methoxybenzyl chloride is a lachrymator.

  • N-bromosuccinimide is a corrosive solid and an oxidizing agent.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

References

  • PubChem. Methyl 1H-pyrrole-2-carboxylate. [Link]

  • MySkinRecipes. Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate. [Link]

  • Fischer, E.; Jourdan, F. Ueber die Carbonsäuren des Pyrrols. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
  • Sundberg, R. J. Pyrroles. In Comprehensive Organic Chemistry II; Katritzky, A. R., Meth-Cohn, O., Rees, C. W., Eds.; Pergamon: Oxford, UK, 1996; Vol. 2, pp 119–205.
  • Liu, C.; Dai, R.; Deng, Y. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. J. Chem. Res.2014, 38 (10), 596-599.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.

Sources

Application Notes & Protocols: Derivatization of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous natural products, pharmaceuticals, and functional materials.[1][2] The title compound, 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid, serves as a versatile building block for chemical library synthesis. Its strategic functionalization allows for the exploration of vast chemical space, which is critical in drug discovery and the development of novel organic materials.[1] The molecule possesses two primary, orthogonally reactive sites suitable for derivatization: the carboxylic acid at the C2 position and the bromo substituent at the C5 position.

This guide provides an in-depth technical overview and detailed protocols for the derivatization of this key pyrrole intermediate. We will explore two high-impact synthetic strategies: Amide Bond Formation at the C2-carboxylic acid and Suzuki-Miyaura Cross-Coupling at the C5-bromo position. These methods are chosen for their reliability, broad substrate scope, and relevance to the synthesis of biologically active compounds.[1][3][4]

Molecular Overview & Strategic Considerations

This compound (CAS 1133116-25-2) features a pyrrole core protected at the nitrogen atom with a 4-methoxybenzyl (PMB) group. This protecting group enhances stability and can be removed under specific oxidative or acidic conditions if required. The two key functional handles for derivatization are:

  • C2-Carboxylic Acid: Amenable to standard transformations such as esterification and, most notably, amidation to form pyrrole-2-carboxamides. This moiety is frequently found in compounds targeting DNA gyrase and other enzymes.[1]

  • C5-Bromo Group: An ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents. This modification is crucial for modulating the electronic properties and steric profile of the molecule.[3][5]

The selection of reaction partners and conditions enables the generation of diverse molecular architectures tailored for specific structure-activity relationship (SAR) studies.

Diagram: Derivatization Workflow

The following diagram illustrates the two primary, independent pathways for derivatization from the parent molecule.

G cluster_0 C2 Derivatization cluster_1 C5 Derivatization A 5-Bromo-1-(PMB)-1H-pyrrole- 2-carboxylic acid B Amine (R-NH2) EDC, HOBt A->B D Boronic Acid (R'-B(OH)2) Pd Catalyst, Base A->D C Pyrrole-2-Carboxamide Derivatives B->C Amide Coupling E 5-Aryl/Heteroaryl-Pyrrole Derivatives D->E Suzuki Coupling

Caption: Workflow for C2 and C5 derivatization of the title compound.

Part 1: Derivatization at the C2-Carboxylic Acid via Amide Coupling

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry, allowing for the linkage of the pyrrole core to a vast library of commercially available amines.[4][6] The resulting carboxamides are known to possess a wide range of biological activities, including antibacterial and fungicidal properties.[1][7]

Scientific Rationale

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[8][9] To overcome this, the carboxylic acid must be "activated." Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are a gold-standard choice.[8][10]

  • EDC's Role: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.[8]

  • HOBt's Role: While the O-acylisourea can react directly with the amine, it is also prone to side reactions and racemization (if chiral centers are present). HOBt acts as a trapping agent, reacting with the O-acylisourea to form an active HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to cleaner reactions and higher yields.[10]

  • Base (e.g., DIPEA): A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often added to neutralize any acids present (like HCl if EDC hydrochloride is used) and to ensure the amine nucleophile remains in its free base form.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for coupling this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • EDC hydrochloride (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add HOBt (1.2 eq) and the selected amine (1.1 eq) to the solution. Stir for 5 minutes at room temperature.

  • Activation: Add EDC hydrochloride (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-18 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Data Summary Table (Example Quantities for 0.5 mmol scale):

ReagentM.W. ( g/mol )EquivalentsAmount (mg)
5-Bromo-1-(PMB)-pyrrole-2-carboxylic acid338.171.0169
Example Amine (e.g., Benzylamine)107.151.159
EDC hydrochloride191.701.2115
HOBt135.121.281
DIPEA129.242.5165 µL

Part 2: Derivatization at the C5-Bromo Position via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[3] It is particularly effective for coupling aryl or vinyl halides with organoboron compounds (boronic acids or esters).[11] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[12][13]

Scientific Rationale

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄.[3][12] The choice of phosphine ligand is critical for stabilizing the palladium center and modulating its reactivity.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (our pyrrole substrate) to the Pd(0) complex, forming a Pd(II) intermediate.

  • Transmetalation: A base (e.g., Cs₂CO₃, K₂CO₃) activates the organoboron species, forming a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the bromide. This is the transmetalation step.[13]

  • Reductive Elimination: The two organic groups on the Pd(II) center then couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Pyrrole-Pd(II)-Br(L2) B->C D Transmetalation C->D E Pyrrole-Pd(II)-R'(L2) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Pyrrole-R' (Coupled Product) F->G H Pyrrole-Br H->B I R'-B(OH)2 + Base I->D

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable method for coupling the 5-bromo-pyrrole substrate with various aryl- or heteroarylboronic acids.

Materials:

  • This compound (or its amide/ester derivative)

  • Arylboronic acid of choice (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask or microwave vial, add the 5-bromo-pyrrole substrate (1.0 eq), the arylboronic acid (1.5 eq), and the base (Cs₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times. Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe to a concentration of ~0.1 M.

  • Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 2-12 hours).[3]

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-pyrrole derivative.

Conclusion

The protocols detailed in this guide offer robust and reproducible methods for the strategic derivatization of this compound. By leveraging amide coupling at the C2 position and Suzuki-Miyaura cross-coupling at the C5 position, researchers can efficiently generate diverse libraries of novel pyrrole-based compounds. These derivatives are valuable candidates for screening in drug discovery programs and for the development of new functional materials. Careful execution of these protocols, coupled with diligent reaction monitoring and purification, will ensure the successful synthesis of target molecules.

References

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023).
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.). National Institutes of Health (NIH). [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health (NIH). [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). National Institutes of Health (NIH). [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids. (n.d.). University of Johannesburg. [Link]

  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2008). Zeitschrift für Naturforschung B. [Link]

  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2008). De Gruyter. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science. [Link]

  • Site-selective Suzuki–Miyaura reactions of 2,3,5-tribromo-N-methylpyrrole. (2015). ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic intermediate. This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the scientific reasoning behind each step.

Overview of Synthetic Strategy

The synthesis of the target compound is typically achieved through a multi-step sequence starting from a commercially available pyrrole derivative, most commonly an ester like ethyl pyrrole-2-carboxylate. The sequence involves three key transformations: protection of the pyrrole nitrogen, electrophilic bromination of the electron-rich pyrrole ring, and saponification of the ester to yield the final carboxylic acid.

G cluster_workflow General Synthetic Workflow Start Ethyl Pyrrole-2-carboxylate Step1 Step 1: N-Protection Start->Step1 NaH, PMB-Cl DMF Intermediate1 Ethyl 1-(4-methoxybenzyl)-1H- pyrrole-2-carboxylate Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 NBS THF or CCl4 Intermediate2 Ethyl 5-bromo-1-(4-methoxybenzyl)-1H- pyrrole-2-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification Intermediate2->Step3 LiOH or NaOH THF/H2O End 5-Bromo-1-(4-methoxybenzyl)-1H- pyrrole-2-carboxylic acid Step3->End

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this molecule?

A: The most robust and highest-yielding route begins with an ester of pyrrole-2-carboxylic acid (e.g., ethyl or methyl ester). The recommended sequence is: 1) N-protection with 4-methoxybenzyl chloride (PMB-Cl), 2) Selective bromination at the C5 position, and 3) Saponification of the ester. Starting with the free carboxylic acid can lead to complications, such as competitive O-alkylation during the N-protection step.

Q2: Why is N-protection necessary before bromination?

A: The pyrrole N-H proton is acidic and can interfere with various reagents. More importantly, an unprotected pyrrole ring is extremely activated towards electrophilic substitution, making it difficult to control reactions like bromination and often leading to polymerization or the formation of intractable tars.[1] The electron-withdrawing nature of the ester at C2 slightly deactivates the ring, but the N-protecting group provides better solubility and more predictable reactivity, ultimately leading to cleaner reactions and higher yields.

Q3: Which brominating agent is best for this synthesis?

A: For selective mono-bromination of an activated pyrrole ring, milder brominating agents are strongly preferred. N-Bromosuccinimide (NBS) is the reagent of choice. Using molecular bromine (Br₂) often leads to over-bromination, yielding di- or tri-brominated byproducts due to its high reactivity.[2]

Q4: My overall yield is consistently low. What general factors should I check first?

A: Low yields in multi-step organic synthesis can stem from several common issues.[3] Before re-optimizing reaction conditions, verify the following:

  • Reagent and Solvent Quality: Ensure all reagents are pure and that solvents, particularly for the N-protection and bromination steps, are anhydrous.[4][5]

  • Inert Atmosphere: The N-protection step using a strong base like NaH is highly sensitive to moisture and oxygen. Ensure your glassware is flame- or oven-dried and that the reaction is maintained under a positive pressure of nitrogen or argon.[3]

  • Quantitative Transfers: Especially when working on a smaller scale, material loss during transfers between flasks, workup procedures, and purification can significantly impact yield.[6] Always rinse glassware with the appropriate solvent to ensure all product is carried through.[4]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Quenching the reaction too early (incomplete conversion) or too late (product decomposition) is a common source of yield loss.[4]

Troubleshooting Guide by Reaction Step

Step 1: N-Protection with 4-Methoxybenzyl Chloride (PMB-Cl)

Issue: My N-protection reaction is sluggish, shows incomplete conversion, or fails entirely.

  • Possible Cause 1: Inactive Base. Sodium hydride (NaH) is the most common base for this reaction. It reacts violently with water. If the NaH is old or has been improperly stored, it may be coated with inactive sodium hydroxide.

    • Solution: Use fresh NaH from a newly opened container. A simple test for activity is to carefully add a tiny amount to a beaker of water (in a fume hood) to see if it fizzes vigorously. Alternatively, wash the NaH with dry hexanes before use to remove the mineral oil it is often dispersed in, which can sometimes inhibit reactivity.

  • Possible Cause 2: Wet Solvent or Glassware. The pyrrole anion is a strong base and will be quenched by any protic source, primarily water.

    • Solution: Use anhydrous grade dimethylformamide (DMF) or tetrahydrofuran (THF). Ensure all glassware is rigorously dried in an oven ( >120 °C) or by flame-drying under vacuum before use.[4]

  • Possible Cause 3: Insufficient Deprotonation Time. The deprotonation of the pyrrole N-H by NaH is a heterogeneous reaction and can take time.

    • Solution: After adding the pyrrole ester to the NaH suspension in DMF, allow the mixture to stir for at least 30-60 minutes at 0 °C to room temperature. You should observe hydrogen gas evolution. The reaction is complete when the bubbling ceases. Only then should you add the PMB-Cl.

Step 2: Electrophilic Bromination

Issue: My reaction produces a mixture of poly-brominated products.

  • Causality: The pyrrole ring is exceptionally electron-rich, making it highly susceptible to electrophilic attack.[1][2] Once the first bromine is added at the C5 position, the ring is only slightly deactivated, and a second bromination (typically at C4 or C3) can occur if the local concentration of the brominating agent is too high or the temperature is not controlled.

    • Solution 1: Control Reagent Stoichiometry. Use no more than 1.0 to 1.05 equivalents of NBS. Weigh the reagent carefully.

    • Solution 2: Slow Addition & Low Temperature. Dissolve the NBS in the reaction solvent (e.g., THF) and add it dropwise to the cooled solution (-78 °C to 0 °C) of the pyrrole substrate over 30-60 minutes.[2] This maintains a low concentration of the electrophile, favoring mono-substitution.

    • Solution 3: Use a Milder Reagent. If NBS still proves too reactive, consider Tetrabutylammonium Tribromide (TBABr₃), which is a stable solid that delivers bromine more slowly.[2]

G cluster_troubleshooting Troubleshooting Poly-bromination Start Polybromination Observed (Multiple spots on TLC) Check_Stoich Is NBS > 1.05 eq.? Start->Check_Stoich Check_Temp Was reaction run at > 0 °C? Check_Stoich->Check_Temp No Sol_Stoich Action: Use 1.0 eq. NBS Check_Stoich->Sol_Stoich Yes Check_Addition Was NBS added all at once? Check_Temp->Check_Addition No Sol_Temp Action: Run reaction at -78 °C Check_Temp->Sol_Temp Yes Sol_Addition Action: Add NBS solution dropwise Check_Addition->Sol_Addition Yes Sol_Reagent Still an issue? Consider TBABr₃ Check_Addition->Sol_Reagent No

Caption: Decision workflow for troubleshooting poly-bromination issues.

Issue: Bromination is occurring at the wrong position (e.g., C4-bromo isomer is formed).

  • Causality: Electrophilic substitution on a pyrrole with a C2-substituent is strongly directed to the C5 position due to resonance stabilization of the intermediate carbocation (the arenium ion).[2] Formation of the C4 isomer is less common but can be influenced by steric hindrance or reaction conditions.

    • Solution: This is rarely an issue with an N-PMB protected pyrrole-2-carboxylate. However, ensure your starting material is correct and pure. If you are using a different N-protecting group that is exceptionally bulky, it could sterically hinder the C5 position, though this is unlikely with PMB. Double-check your NMR analysis to confirm the isomer assignment.

Step 3: Saponification (Ester Hydrolysis)

Issue: The hydrolysis reaction is incomplete, even after prolonged reaction time.

  • Possible Cause: Steric Hindrance. The ester group at C2 is adjacent to the bulky N-PMB group, which can hinder the approach of the hydroxide nucleophile.

    • Solution 1: Increase Temperature. Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor by TLC to avoid potential decomposition.

    • Solution 2: Use a Co-solvent. The reaction is often run in a mixture of THF and water. Adding methanol or ethanol as a co-solvent can increase the solubility of both the substrate and the base (like LiOH or NaOH), leading to a more efficient reaction.

Issue: I am observing decomposition or loss of the bromine atom during workup.

  • Causality: The final product is a carboxylic acid. If the acidic workup is too harsh (e.g., using concentrated HCl to neutralize), it can potentially lead to de-bromination or decomposition of the sensitive pyrrole ring.[7]

    • Solution: During the workup, after the hydrolysis is complete, cool the reaction mixture in an ice bath and acidify slowly with a milder acid, such as 1 M HCl or even saturated ammonium chloride (NH₄Cl) solution, until the pH is ~3-4. Do not over-acidify. The product should precipitate out and can be collected by filtration.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes (2x).

  • Add anhydrous DMF to the flask, cool to 0 °C, and slowly add ethyl pyrrole-2-carboxylate (1.0 eq.) dissolved in a small amount of DMF.

  • Allow the mixture to stir at room temperature for 1 hour or until H₂ gas evolution ceases.

  • Cool the mixture back to 0 °C and add 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor by TLC (e.g., 20% Ethyl Acetate/Hexanes). Upon completion, carefully quench the reaction by slowly adding saturated aq. NH₄Cl.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography on silica gel to yield the product.

Protocol 2: Synthesis of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

  • Dissolve the N-PMB protected pyrrole from Protocol 1 (1.0 eq.) in anhydrous THF in a flame-dried flask under nitrogen.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in anhydrous THF.

  • Add the NBS solution to the pyrrole solution dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aq. sodium thiosulfate solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for the next step, but can be purified by chromatography if needed.

Protocol 3: Synthesis of this compound

  • Dissolve the bromo-ester from Protocol 2 (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3-5 eq.) and stir the mixture at room temperature or with gentle heating (40 °C) until TLC shows complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and slowly acidify with 1 M HCl until the pH is approximately 3-4. A white precipitate should form.

  • Stir the slurry for 30 minutes in the ice bath, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under high vacuum to yield the final product.

Data Summary: Comparison of Bromination Conditions

ParameterCondition A (Standard)Condition B (Aggressive)Condition C (Controlled)Expected Outcome
Brominating Agent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is preferred for selectivity.[2]
Equivalents 1.05 eq.1.1 eq.1.0 eq.Precise stoichiometry prevents side products.
Temperature 0 °CRoom Temperature-78 °CLower temperatures drastically reduce poly-bromination.[2]
Addition Method Portion-wiseRapid additionSlow, dropwise additionControlled addition prevents localized high concentrations.
Typical Yield 80-90%<50% (mixture)>95%Controlled conditions lead to the highest yield and purity.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. How to Improve Your Yield. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • Reddit r/Chempros. (2024). What are some common causes of low reaction yields?.
  • Science topic. (n.d.). HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • The Journal of Organic Chemistry. Synthesis of Functionalized Pyrrolidin-2-ones and (S)
  • ResearchG
  • ResearchGate.
  • ResearchGate.
  • Organic Chemistry Frontiers (RSC Publishing). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles.
  • Organic & Biomolecular Chemistry (RSC Publishing). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles.
  • PMC - NIH. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
  • PubChem. 5-Bromo-1H-pyrrole-2-carboxylic acid. Available from: [Link]

  • Alchem Pharmtech. CAS 1133116-25-2 | this compound.
  • PMC - NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • Chemistry LibreTexts. (2024). Heterocyclic Amines.
  • University of Wisconsin-Madison. Pyrrole.
  • ResearchGate. (2006). PYRROLE CHEMISTRY: IV.
  • CymitQuimica. 5-Bromo-1H-pyrrole-2-carboxylic acid.
  • Pearson. Reactions of Pyrrole, Furan, and Thiophene Practice Problems.
  • Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole.
  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
  • The Journal of Organic Chemistry. (2023).
  • Sigma-Aldrich. 5-(4-methoxyphenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid.
  • VLife Sciences.
  • University of Cambridge.
  • Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE.
  • SpringerLink. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
  • BLD Pharm.
  • BLDpharm. Ethyl 5-bromo-1-(4-methoxybenzyl)

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Technical Support Center: N-Benzylation of Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-benzylation of pyrroles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As a Senior Application Scientist, this resource is built on a foundation of mechanistic understanding and practical laboratory experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the N-benzylation of pyrrole?

The N-benzylation of pyrrole is an alkylation reaction that proceeds via the deprotonation of the pyrrole's N-H group by a suitable base to form a nucleophilic pyrrolide anion. This anion then attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide) in a nucleophilic substitution reaction (typically SN2) to form the N-benzylpyrrole product.

Q2: Why is regioselectivity (N- vs. C-benzylation) a critical issue?

The pyrrolide anion is an ambident nucleophile, meaning it has two potentially reactive sites: the nitrogen atom and the carbon atoms of the ring (primarily C2 and C3). While N-benzylation is often the desired outcome, competitive C-benzylation can occur, leading to a mixture of isomers that can be difficult to separate and reduces the yield of the target compound. The electron density is highest at the C2 and C5 positions, making them susceptible to electrophilic attack.[1]

Q3: What are the most common side reactions observed during N-benzylation of pyrroles?

The most prevalent side reactions include:

  • C-Benzylation: Formation of 2-benzylpyrrole and 3-benzylpyrrole.

  • Poly-benzylation: Introduction of multiple benzyl groups, leading to di- and tri-substituted products.

  • Decomposition: Degradation of starting materials or products under harsh reaction conditions.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-benzylation of pyrroles in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield of N-Benzylpyrrole with Significant C-Benzylation Byproducts

Question: My reaction is producing a mixture of N-benzylpyrrole and C-benzylpyrroles, with the C-alkylated isomers being a major component. How can I improve the selectivity for N-benzylation?

Answer: The regioselectivity of pyrrole benzylation is highly dependent on the reaction conditions, particularly the nature of the counter-ion of the pyrrolide salt and the solvent system used.[3] To favor N-alkylation, you need to promote a more "ionic" character of the nitrogen-counter-ion bond.

Causality and Mechanistic Explanation

When the bond between the pyrrolide nitrogen and the counter-ion (e.g., Na+, K+) is more ionic, the nitrogen atom is more exposed and acts as the primary nucleophile. Conversely, a more covalent bond, often seen with counter-ions like MgX+, can lead to a higher degree of coordination at the nitrogen, sterically hindering it and promoting attack from the carbon atoms of the ring.[3]

Experimental Protocol for Enhancing N-Selectivity

Objective: To maximize the yield of N-benzylpyrrole while minimizing C-benzylation.

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous DMF or THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of pyrrole (1.0 equivalent) in the same anhydrous solvent to the NaH suspension. Allow the mixture to stir for 30-60 minutes at 0 °C, and then warm to room temperature to ensure complete deprotonation (hydrogen gas evolution will cease).[2]

  • Once deprotonation is complete, cool the reaction mixture back to 0 °C.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.[2]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Regioselectivity

start Low N/C Ratio base Base/Counter-ion start->base solvent Solvent start->solvent temp Temperature start->temp base_na_k Use NaH or KH base->base_na_k base_mg Avoid Grignard Reagents (e.g., EtMgBr) base->base_mg solvent_polar Use Polar Aprotic Solvents (DMF, DMSO) solvent->solvent_polar solvent_nonpolar Avoid Non-polar Solvents (Toluene, Hexane) solvent->solvent_nonpolar temp_low Run at Lower Temperatures (0 °C to RT) temp->temp_low

Caption: Decision workflow for improving N-benzylation selectivity.

Issue 2: Formation of Poly-benzylated Products

Question: I am observing significant amounts of what appear to be di- or tri-benzylated pyrroles in my reaction mixture. How can I prevent this over-alkylation?

Answer: Poly-benzylation occurs when the initially formed N-benzylpyrrole undergoes further benzylation on the carbon atoms of the ring. This is more likely to happen if there is an excess of the benzylation agent or if the reaction conditions are too harsh.

Causality and Mechanistic Explanation

Once the nitrogen is benzylated, the pyrrole ring can still be susceptible to electrophilic substitution, especially under strongly basic conditions where deprotonation of the ring carbons can occur, or via Friedel-Crafts-type reactions if a Lewis acid is present.

Strategies to Minimize Poly-benzylation
StrategyRationale
Control Stoichiometry Use a slight excess (1.05-1.1 equivalents) of benzyl bromide. A large excess will drive the reaction towards poly-alkylation.
Slow Addition Add the benzyl bromide solution dropwise to the pyrrolide anion solution. This maintains a low concentration of the electrophile, favoring mono-substitution.
Temperature Control Running the reaction at lower temperatures (starting at 0 °C and slowly warming to room temperature) can help to control the reaction rate and minimize side reactions.[4]
Reaction Time Monitor the reaction closely by TLC and quench it as soon as the starting pyrrole is consumed to prevent further reactions of the product.
Issue 3: No Reaction or Incomplete Conversion

Question: My reaction is not proceeding, or I have a very low conversion of my starting pyrrole. What could be the issue?

Answer: A lack of reactivity can often be traced back to issues with the deprotonation step or the quality of the reagents and solvents.

Troubleshooting Checklist for Low Reactivity
  • Base Inactivity: Sodium hydride is highly reactive and can be deactivated by moisture. Ensure you are using fresh, properly stored NaH. The use of a fresh can of NaH or washing it with hexane to remove the passivating oil layer is recommended.

  • Insufficient Deprotonation: Ensure you are using a sufficient excess of the base (typically 1.1-1.2 equivalents) to drive the deprotonation to completion.

  • "Wet" Solvents or Reagents: The pyrrolide anion is a strong base and will be quenched by any protic source, including water. Ensure all solvents are anhydrous and that the pyrrole and benzyl bromide are free of moisture.

  • Poor Quality Benzyl Halide: Benzyl bromide can degrade over time. Using a freshly opened bottle or purifying it before use can improve results.

  • Reaction Temperature: While lower temperatures are good for selectivity, some reactions may require gentle heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider warming it to 40-50 °C.[5]

Visualization of the N-Benzylation Workflow

start Start deprotonation Deprotonation of Pyrrole with NaH in Anhydrous Solvent start->deprotonation addition Dropwise Addition of Benzyl Bromide at 0 °C deprotonation->addition reaction Reaction at Room Temperature (Monitor by TLC) addition->reaction quench Aqueous Workup (e.g., NH4Cl) reaction->quench extraction Extraction and Drying quench->extraction purification Purification (Column Chromatography) extraction->purification product N-Benzylpyrrole purification->product

Caption: Standard workflow for the N-benzylation of pyrrole.

References

  • Wikipedia. Pyrrole. [Link]

  • Rewolinski, M., et al. An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(41), 7137-7139. [Link]

  • Chemistry Stack Exchange. Regioselectivity in electrophilic substitution of pyrrole. [Link]

  • da Silva, F., et al. Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, providing troubleshooting guides and frequently asked questions in a practical, question-and-answer format. Our goal is to equip you with the scientific rationale and detailed protocols necessary to achieve high purity of your target molecule.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the structural features of this compound that influence its behavior during purification.

  • Acidic Carboxyl Group: The carboxylic acid moiety (-COOH) is the primary handle for purification. Its acidic nature allows for manipulation of solubility through pH adjustments, forming the basis of acid-base extraction techniques.[1][2][3]

  • Aromatic System: The presence of the pyrrole and benzene rings introduces a degree of hydrophobicity and potential for π-π stacking interactions, which can affect its solubility and behavior in chromatography.

  • Polarity: The combination of the polar carboxylic acid group and the relatively nonpolar substituted aromatic rings gives the molecule an intermediate polarity. This characteristic is a key consideration when selecting chromatographic conditions.

  • Potential for Impurities: The synthesis of this molecule can lead to various impurities, including unreacted starting materials, by-products from side reactions, and residual solvents. Identifying and understanding the nature of these impurities is the first step toward their effective removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues faced during the purification of this compound.

FAQ 1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?

Answer: This is a common issue often caused by the presence of impurities that inhibit the formation of a crystal lattice.

Troubleshooting Steps:

  • Initial Purification with Acid-Base Extraction: The most effective first step is often an acid-base extraction. This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities.[1][3][4][5]

    • Rationale: By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (like sodium bicarbonate), the carboxylic acid is deprotonated to its carboxylate salt form, which is soluble in the aqueous layer.[2][3] Neutral and basic impurities will remain in the organic layer. Subsequent acidification of the aqueous layer will protonate the carboxylate, causing the purified carboxylic acid to precipitate out.[2][3]

  • Solvent Selection for Recrystallization: If the product is still oily after extraction, a careful selection of a recrystallization solvent system is necessary.

    • Single Solvent Method: Try dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. Good starting points for polar carboxylic acids include ethanol, methanol, or ethyl acetate.

    • Two-Solvent Method: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. Common "poor" solvents to pair with polar "good" solvents include hexanes or heptane.

  • Trituration: If recrystallization fails, trituration can be an effective method to induce solidification. This involves repeatedly washing the oily crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. The mechanical action of scratching and stirring can often promote crystallization.

FAQ 2: I'm seeing multiple spots on my TLC plate after purification. How can I improve the separation?

Answer: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. The strategy for improving separation will depend on the nature of these impurities.

Troubleshooting with Column Chromatography:

Column chromatography is a powerful technique for separating compounds with different polarities.[6][7] For carboxylic acids, special considerations are needed to prevent streaking or poor separation.

  • Acidification of the Mobile Phase: Carboxylic acids can sometimes streak on silica gel due to interactions with the stationary phase. Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent can suppress the deprotonation of the carboxylic acid, leading to sharper bands and better separation.[8]

  • Solvent System Selection: The choice of eluent is critical. For a moderately polar compound like this compound, a good starting point is a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). The polarity of the eluent can be gradually increased to elute the desired compound.

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.[6][7] For highly polar compounds, or if normal-phase chromatography is unsuccessful, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like methanol/water or acetonitrile/water) can be an effective alternative.[7][9]

FAQ 3: My yield is very low after purification. What are the potential causes and how can I mitigate them?

Answer: Low recovery can be frustrating and can stem from several factors throughout the purification process.

Potential Causes and Solutions:

  • Incomplete Extraction: During acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid and transfer it to the aqueous phase. Conversely, upon acidification, ensure the pH is sufficiently acidic (pH < 4) to fully protonate the carboxylate and cause it to precipitate.[4] Check the pH with litmus paper or a pH meter.

  • Product Loss During Recrystallization:

    • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the solution upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Slow, controlled cooling allows for the formation of larger, purer crystals.

  • Incomplete Elution from the Chromatography Column: If the mobile phase is not polar enough, your compound may remain adsorbed to the stationary phase. If you suspect this is the case, you can try flushing the column with a more polar solvent system to recover any retained product.

  • Decomposition: Pyrrole rings can be sensitive to strongly acidic conditions.[10] While acidification is necessary for precipitation, prolonged exposure to strong acids should be avoided.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

This protocol is designed to separate the acidic target compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the carboxylic acid.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous layers with a small amount of fresh organic solvent. Discard the organic layer.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH < 4, check with pH paper). A precipitate of the purified carboxylic acid should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Column Chromatography for High Purity

This protocol is intended for the fine purification of the product after an initial workup.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load this dry silica onto the top of the column.

  • Elution: Begin eluting the column with a nonpolar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate). Remember to add 0.5% acetic acid to your mobile phase to improve peak shape.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the highly purified product.

Visualizing the Purification Workflow

Diagram 1: Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude Product (in Organic Solvent) sep_funnel Separatory Funnel crude->sep_funnel organic_layer Organic Layer (Neutral/Basic Impurities) sep_funnel->organic_layer Separate aqueous_layer Aqueous Layer (Carboxylate Salt) sep_funnel->aqueous_layer Separate base_wash Add aq. NaHCO3 base_wash->sep_funnel acid_wash Add aq. HCl precipitate Precipitate (Pure Carboxylic Acid) acid_wash->precipitate aqueous_layer->acid_wash filtration Filtration & Drying precipitate->filtration pure_product Pure Product filtration->pure_product

Caption: Workflow for purification via acid-base extraction.

Diagram 2: Column Chromatography Logic

ColumnChromatography start Load Crude Product on Column elution Elute with Nonpolar Solvent Nonpolar Impurities Elute First start->elution gradient Gradually Increase Solvent Polarity Target Compound Begins to Elute elution->gradient collection Collect Fractions Monitor by TLC gradient->collection isolation Combine Pure Fractions & Evaporate Solvent collection->isolation pure_product Highly Pure Product isolation->pure_product

Caption: Logical steps in purification by column chromatography.

Summary of Key Purification Parameters

TechniqueKey ParametersRationale
Acid-Base Extraction pH control (basic for extraction, acidic for precipitation)Exploits the acidic nature of the carboxylic acid to separate it based on solubility changes with pH.[1][2][3]
Recrystallization Solvent choice (solubility profile), Cooling rateBased on the principle that the desired compound is less soluble in the chosen solvent at lower temperatures than impurities.
Column Chromatography Stationary phase (silica), Mobile phase (gradient elution, acidified)Separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[6][7][8]

This guide provides a comprehensive overview of the common challenges and effective solutions for the purification of this compound. By understanding the underlying chemical principles and following these detailed protocols, researchers can significantly improve the purity and yield of their target compound.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Elsevier. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? Retrieved from [Link]

  • Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrrole-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrrole-2-Carboxylic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic compound. Pyrrole-2-carboxylic acid and its derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and specialty materials.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, ensuring you can optimize your reaction conditions for improved yield, purity, and efficiency.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of pyrrole-2-carboxylic acid, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of pyrrole-2-carboxylic acid, or in some cases, no product at all. What are the likely causes and how can I improve the yield?

Answer: Low or non-existent yields in pyrrole-2-carboxylic acid synthesis can stem from several factors, ranging from suboptimal reaction conditions to issues with starting materials. Here’s a systematic approach to troubleshooting this common problem.

Plausible Causes and Remediation Strategies:

  • Inappropriate Reaction Temperature: The formation of the pyrrole ring is often highly sensitive to temperature. For instance, in the synthesis from D-glucosamine and pyruvic acid, no product is observed at 60°C, while the yield significantly increases as the temperature is raised to 120°C.[2]

    • Solution: Systematically screen a range of temperatures to find the optimum for your specific reaction. Start with literature precedents and then vary the temperature in 10-20°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the temperature at which product formation is maximized and byproduct formation is minimized.

  • Incorrect Catalyst or Catalyst Loading: Many pyrrole syntheses are catalyzed. The choice and concentration of the catalyst are critical. For example, the Paal-Knorr synthesis can be accelerated by a weak acid, but strong acids (pH < 3) can favor the formation of furan byproducts.[3]

    • Solution: If using a catalyzed reaction, ensure the correct catalyst is being used at the optimal concentration. If yields are low, consider a catalyst screen. For acid-catalyzed reactions, experiment with both Brønsted and Lewis acids of varying strengths.

  • Poor Quality or Impure Starting Materials: The purity of precursors is paramount. Impurities in starting materials can lead to unwanted side reactions, reducing the yield of the desired pyrrole.[4]

    • Solution: Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. If necessary, purify the starting materials before use.

  • Suboptimal Reaction Time: Reaction kinetics can significantly influence yield. Some reactions may require extended periods to reach completion, while others may see product degradation with prolonged reaction times.[4]

    • Solution: Perform a time-course study of your reaction. Take aliquots from the reaction mixture at different time points and analyze them to determine the optimal reaction duration.

Experimental Protocol: Temperature Optimization for a Generic Paal-Knorr Synthesis

  • Set up multiple parallel reactions in a controlled heating block.

  • To each reaction vessel, add the 1,4-dicarbonyl compound (1.0 eq) and the primary amine or ammonia source (1.1-1.5 eq) in a suitable solvent (e.g., acetic acid, ethanol).

  • Set the temperature of each reaction vessel to a different value (e.g., 60°C, 80°C, 100°C, 120°C).

  • Monitor the reactions by TLC at regular intervals (e.g., every hour).

  • Once the reactions appear complete (or after a set time, e.g., 4 hours), quench the reactions and work up the product.

  • Analyze the crude product mixture by a quantitative method like ¹H NMR with an internal standard or LC-MS to determine the yield for each temperature.

Table 1: Effect of Temperature on Pyrrole-2-Carboxylic Acid Yield (Hypothetical Data)

Temperature (°C)Reaction Time (h)Yield (%)Observations
604< 5Starting material remains
80425Product formation observed
100465Significant product formation
120480High yield, minor byproducts
140475Increased byproduct formation

Below is a troubleshooting workflow for addressing low yield:

LowYieldTroubleshooting start Low or No Yield check_temp Verify Reaction Temperature start->check_temp optimize_temp Perform Temperature Screening check_temp->optimize_temp Suboptimal check_catalyst Evaluate Catalyst (if applicable) check_temp->check_catalyst Optimal optimize_temp->check_catalyst optimize_catalyst Screen Different Catalysts and Loadings check_catalyst->optimize_catalyst Ineffective check_sm Assess Starting Material Purity check_catalyst->check_sm Effective optimize_catalyst->check_sm purify_sm Purify Starting Materials check_sm->purify_sm Impure check_time Review Reaction Time check_sm->check_time Pure purify_sm->check_time time_course Conduct Time-Course Study check_time->time_course Suboptimal success Improved Yield check_time->success Optimal time_course->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired pyrrole-2-carboxylic acid, but I am also observing significant amounts of byproducts, which complicates purification and reduces the isolated yield. How can I improve the selectivity of my reaction?

Answer: The formation of byproducts is a common challenge in pyrrole synthesis, often arising from competing reaction pathways or the inherent reactivity of the intermediates.[4] Improving selectivity requires a careful examination of the reaction mechanism and conditions.

Plausible Causes and Remediation Strategies:

  • Side Reactions of Starting Materials or Intermediates: In the Hantzsch pyrrole synthesis, for example, the α-haloketone can undergo self-condensation or react directly with the amine.[5]

    • Solution: To minimize these side reactions, consider a slow addition of the most reactive reagent (e.g., the α-haloketone) to the reaction mixture containing the other components. This maintains a low concentration of the reactive species, favoring the desired reaction pathway.

  • Incorrect Stoichiometry: An excess of one reactant can sometimes lead to the formation of byproducts.

    • Solution: Experiment with the stoichiometry of your reactants. While a slight excess of one reagent (often the amine) is common, a large excess may not be beneficial.

  • Inappropriate Solvent: The polarity of the solvent can influence the reaction pathway and the stability of intermediates.

    • Solution: If possible, screen different solvents with varying polarities to see if this improves the product-to-byproduct ratio.

  • Air or Moisture Sensitivity: Pyrroles and their precursors can be sensitive to air and moisture, leading to degradation or side reactions.[4]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Experimental Protocol: Chemoselective Hantzsch Pyrrole Synthesis

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in an appropriate solvent (e.g., ethanol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Slowly add a solution of the α-haloketone (1.0 eq) in the same solvent to the reaction mixture over a period of 15-20 minutes using a syringe pump.

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Analyze the crude product to assess the ratio of the desired pyrrole to any byproducts.

ByproductTroubleshooting start Significant Byproduct Formation check_addition Review Reagent Addition Method start->check_addition slow_addition Implement Slow Addition of Reactive Species check_addition->slow_addition All at once check_stoichiometry Verify Reactant Stoichiometry check_addition->check_stoichiometry Slow addition slow_addition->check_stoichiometry optimize_stoichiometry Optimize Reactant Ratios check_stoichiometry->optimize_stoichiometry Suboptimal check_solvent Evaluate Solvent Choice check_stoichiometry->check_solvent Optimal optimize_stoichiometry->check_solvent solvent_screen Perform Solvent Screening check_solvent->solvent_screen Potentially unsuitable check_atmosphere Consider Reaction Atmosphere check_solvent->check_atmosphere Suitable solvent_screen->check_atmosphere inert_atmosphere Use Inert Atmosphere and Anhydrous Solvents check_atmosphere->inert_atmosphere Air/Moisture sensitive success Improved Selectivity check_atmosphere->success Not sensitive inert_atmosphere->success

Caption: Decision tree for minimizing byproduct formation.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized pyrrole-2-carboxylic acid, but I am struggling to purify it from the reaction mixture. What are the best methods for purification?

Answer: The purification of pyrrole-2-carboxylic acid can be challenging due to its polar nature and potential for co-elution with polar byproducts. A multi-step approach is often necessary.

Purification Strategies:

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be selectively extracted from a non-polar organic solvent into an aqueous basic solution (e.g., saturated sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified (e.g., with 1M HCl) to precipitate the pure pyrrole-2-carboxylic acid, which can be collected by filtration.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The polarity of the solvent system will need to be optimized based on the specific impurities present.

    • Tailing: Pyrroles can sometimes "tail" on silica gel. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to suppress this by protonating the silica and the pyrrole nitrogen.

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent final purification step.

    • Solvent Selection: Common solvents for recrystallization of pyrrole-2-carboxylic acid include water, ethanol, or mixtures of ethyl acetate and hexanes. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Predistillation of Crude Pyrrole: For certain syntheses, a predistillation of the crude pyrrole product before further purification can be beneficial. This can remove low-boiling impurities and residues.[6]

Table 2: Comparison of Purification Methods for Pyrrole-2-Carboxylic Acid

MethodAdvantagesDisadvantagesBest For
Acid-Base ExtractionScalable, removes non-acidic impurities effectively.May not remove acidic byproducts.Initial cleanup of the crude reaction mixture.
Column ChromatographyHigh resolving power, can separate closely related compounds.Can be time-consuming and require large volumes of solvent.Removing polar byproducts.
RecrystallizationCan yield highly pure crystalline material.Requires a solid product and can result in some loss of material.Final purification step to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: Which is the most versatile method for synthesizing substituted pyrrole-2-carboxylic acids?

A1: The Knorr pyrrole synthesis and the Paal-Knorr pyrrole synthesis are among the most widely used and versatile methods for preparing substituted pyrroles.[3][7] The Knorr synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, offering a high degree of flexibility in the substitution pattern.[7] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is also very general and can be conducted under relatively mild conditions.[3][8] More recent methods, such as those employing mechanochemistry or biocatalysis, offer sustainable alternatives.[9][10]

Q2: How can I monitor the progress of my pyrrole-2-carboxylic acid synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. Use a suitable eluent (e.g., a mixture of ethyl acetate and hexanes) and visualize the spots under UV light. The disappearance of the starting material spot(s) and the appearance of a new product spot indicate that the reaction is proceeding. For more quantitative analysis, you can take aliquots from the reaction mixture and analyze them by LC-MS or ¹H NMR.

Q3: My pyrrole-2-carboxylic acid product is unstable and decomposes over time. How can I improve its stability?

A3: Pyrroles can be sensitive to light, heat, and oxygen.[4] To improve the stability of your product, it is recommended to store it in a cool, dark place, preferably under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon). If the product is in solution, deoxygenating the solvent can also help.

Q4: Can I synthesize pyrrole-2-carboxylic acid from bio-renewable feedstocks?

A4: Yes, there has been significant research into the synthesis of pyrrole-2-carboxylic acid from renewable resources. One promising route involves the reaction of D-glucosamine (derived from chitin) and pyruvic acid (which can be obtained from cellulose).[2][11] This approach offers a more sustainable alternative to traditional petroleum-based syntheses.

Q5: What are the key safety precautions to take when synthesizing pyrrole-2-carboxylic acid?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in pyrrole synthesis can be corrosive, flammable, or toxic, so it is important to handle them in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use. Pyrrole-2-carboxylic acid itself may cause skin and eye irritation.[1]

References

  • National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. [Link]

  • Pham, T. T., et al. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. University of Cambridge. [Link]

  • BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole?. BIOSYNCE Blog. [Link]

  • Pak, C. S., & Nyerges, M. (n.d.). A New Synthesis of Pyrrole-2-Carboxylic Acids. [Link]

  • ACS Publications. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters. [Link]

  • National Institutes of Health. (n.d.). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. [Link]

  • Canadian Science Publishing. (n.d.). SYNTHESIS OF 2-PYRROLECARBOXYLIC (C14O2H) ACID AND STUDY OF ITS METABOLISM IN THE INTACT RAT. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. [Link]

  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

  • ACS Publications. (2022). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. Industrial & Engineering Chemistry Research. [Link]

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]

  • Cambridge University Press. (n.d.). Knorr Pyrrole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

  • Grokipedia. (n.d.). Knorr pyrrole synthesis. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • ResearchGate. (2025). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts.. [Link]

  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

  • Canadian Science Publishing. (n.d.). The Hantzsch pyrrole synthesis. [Link]

  • Google Patents. (n.d.).

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Technical Support Center: 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the specific stability challenges associated with this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a highly functionalized heterocyclic compound. Its structure incorporates three key features that dictate its chemical behavior and stability: an electron-rich brominated pyrrole core, a carboxylic acid moiety, and a para-methoxybenzyl (PMB) protecting group. While the PMB group offers strategic advantages in multi-step synthesis, it is also the primary source of the compound's stability issues, being susceptible to both acidic and oxidative conditions.[1][2] This guide provides a detailed analysis of these liabilities and offers robust troubleshooting strategies.

Section 1: Core Stability Profile & Recommended Handling

Understanding the compound's behavior under various conditions is the first step toward preventing degradation. The following table summarizes its stability profile.

ConditionStabilityKey Considerations & Causality
Strong Acids (e.g., TFA, HCl, TfOH)Highly Labile The para-methoxybenzyl (PMB) group is an acid-sensitive protecting group. The electron-donating methoxy group stabilizes the benzylic carbocation formed upon protonation and cleavage, making it significantly more labile than an unsubstituted benzyl group.[1][3] Strong acids will rapidly cleave the PMB group from the pyrrole nitrogen.[4] Furthermore, the pyrrole ring itself can undergo acid-catalyzed polymerization.[5]
Lewis Acids (e.g., TMSOTf, AlCl₃)Variable / Labile Many Lewis acids can coordinate with the oxygen atoms of the methoxy or carboxylic acid groups, facilitating the cleavage of the PMB group.[3] Compatibility must be experimentally verified.
Aqueous Base (e.g., LiOH, NaOH)Moderately Stable The compound is generally stable to bases at low to moderate temperatures. The primary interaction is the deprotonation of the carboxylic acid to form the corresponding carboxylate salt. Prolonged heating under strong basic conditions should be avoided as it may promote unforeseen degradation pathways.
Oxidizing Agents (e.g., DDQ, CAN, Air)Highly Labile The PMB group is exceptionally sensitive to oxidative cleavage. The electron-rich nature of the methoxy-substituted benzene ring allows for easy single-electron transfer (SET) with oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), leading to deprotection.[1][2] Exposure to air over long periods, especially in solution, can lead to slow oxidative degradation.
Hydrogenolysis (e.g., H₂, Pd/C)Labile The PMB group can be cleaved via hydrogenolysis.[6] However, this method also poses a high risk of de-bromination (C-Br bond cleavage) on the pyrrole ring, making it a non-selective method for deprotection in this specific molecule.
Heat / Thermal Stress Moderately Stable While solid material is stable at room temperature, thermal decomposition, potentially via decarboxylation, can occur at elevated temperatures, especially above the melting point.[7] Solutions should not be heated for prolonged periods unless required by the reaction protocol.
Light (UV/Visible) Potentially Labile Brominated and electron-rich aromatic systems can be photosensitive.[8] While specific data for this compound is limited, it is best practice to protect it from direct light to prevent potential photodecomposition.
Recommended Storage and Handling
  • Storage: Store the solid compound at 2-8°C, under an inert atmosphere (argon or nitrogen), and protected from light in a tightly sealed container.

  • Handling: When weighing and preparing solutions, minimize exposure to air and ambient light. Use freshly purified, peroxide-free, and non-acidic solvents.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solid sample of this compound has developed a brownish or yellowish tint over time. Is it degraded?

A brownish or yellowish color is often an early indicator of degradation. The likely cause is slow oxidation of the electron-rich pyrrole or PMB moieties due to prolonged exposure to air and/or light.[9] While minor discoloration may not significantly impact all applications, it suggests that the purity has been compromised. We recommend performing a purity check (e.g., by LC-MS or ¹H NMR) before use. To prevent this, always store the compound under an inert atmosphere and protected from light.

Q2: I am running a reaction that does not involve acids, but I am still observing significant PMB deprotection. What could be the cause?

The most common culprit for unintentional deprotection is the use of solvents or reagents contaminated with trace amounts of acid. For example, dichloromethane (DCM) can produce trace HCl upon storage, and some grades of chloroform are stabilized with ethanol, which can be acidic. Similarly, silica gel used for chromatography is inherently acidic and can cause deprotection during purification.

Solution:

  • Always use freshly opened, high-purity solvents.

  • If using chlorinated solvents, pass them through a short plug of basic alumina before use to remove acidic impurities.

  • For chromatography, consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) or using a less acidic stationary phase like alumina.

Q3: Can I use standard hydrogenolysis (H₂/Pd-C) to remove the PMB group?

While hydrogenolysis is a common method for cleaving benzyl-type protecting groups, it is not recommended for this compound.[10][11] The palladium catalyst required for this reaction is also highly effective at catalyzing the hydrogenolysis of aryl bromides. This will lead to a mixture of the desired deprotected product and the de-brominated-deprotected product, complicating purification and reducing the yield of the target molecule.

Q4: Is the compound stable in common biological buffers like PBS for cell-based assays?

Stability in aqueous buffers can be variable and pH-dependent. While PBS (pH ≈ 7.4) is generally mild, the stability of the compound should be experimentally verified for the duration of your assay. We recommend preparing a stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer immediately before use. To confirm stability, you can incubate the compound in the final buffer for the maximum assay time, then analyze the sample by LC-MS to check for any degradation products.

Section 3: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Complete or Partial Loss of the PMB Group During a Non-Deprotection Step
  • Problem: LC-MS or NMR analysis of your reaction mixture shows a significant peak corresponding to the mass or spectrum of 5-bromo-1H-pyrrole-2-carboxylic acid.

  • Visualizing the Workflow:

    Caption: Troubleshooting workflow for unexpected PMB deprotection.

  • Probable Cause A: Acidic Solvents or Reagents

    • Causality: As detailed in the FAQ, trace acid is sufficient to catalyze the cleavage of the highly labile PMB group.[3] This is the most frequent cause of unexpected deprotection.

    • Solution:

      • Solvent Check: Use anhydrous, inhibitor-free solvents from a freshly opened bottle.

      • Solvent Treatment: For critical applications, pass chlorinated solvents through a plug of activated, basic alumina immediately before use. See Protocol 4.2.

      • Reagent Check: Ensure any reagents used (e.g., substrates, catalysts) are not acidic or stored improperly.

  • Probable Cause B: Acidic Stationary Phase during Chromatography

    • Causality: Standard silica gel has a pKa of around 4-5, making its surface acidic. Prolonged contact time during column chromatography can easily cleave the PMB group.

    • Solution:

      • Neutralization: Add 0.1-1% triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to your eluent system to neutralize the silica surface.

      • Alternative Phases: Use deactivated or neutral silica gel. Alternatively, basic alumina can be an effective stationary phase for this compound.

      • Minimize Contact Time: Perform flash chromatography rather than slow gravity-fed columns to reduce the time the compound spends on the acidic phase.

Issue 2: Formation of Multiple Unidentified Byproducts and Low Reaction Yield
  • Problem: Your reaction is messy, showing multiple spots on TLC or numerous peaks in the LC-MS, and the desired product yield is low.

  • Probable Cause A: Oxidative Degradation

    • Causality: The PMB group and the pyrrole ring are both electron-rich and susceptible to oxidation.[1][9] Reactions run open to the air, or those using solvents that may contain peroxides (e.g., older THF, ether), can lead to a complex mixture of oxidized byproducts.

    • Solution:

      • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere. This involves using flame-dried glassware and proper Schlenk line or balloon techniques.

      • Degas Solvents: For highly sensitive reactions, degas the solvents by sparging with argon or using a freeze-pump-thaw cycle to remove dissolved oxygen.

      • Use Fresh Solvents: Use freshly opened anhydrous solvents, as older bottles of ethers can accumulate explosive and highly reactive peroxides.

  • Probable Cause B: Thermal Decomposition

    • Causality: Heating the reaction mixture or the crude product during solvent evaporation for extended periods can lead to decomposition. Carboxylic acids, particularly those with adjacent heteroatoms, can be prone to decarboxylation at higher temperatures.[7]

    • Solution:

      • Temperature Control: Maintain the recommended reaction temperature. If heating is necessary, do so cautiously and for the minimum time required.

      • Workup Conditions: Perform all extractions and washes at room temperature or below.

      • Solvent Removal: Remove solvents under reduced pressure using a rotary evaporator with a water bath set to a low temperature (<40°C). Do not leave the solid on the evaporator for an extended time after the solvent is gone.

Section 4: Key Methodologies & Protocols

Protocol 4.1: Assessing Compound Stability in an Aqueous Buffer

Objective: To determine if the compound degrades in a specific buffer over the time course of a planned experiment.

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in 100% DMSO.

  • Prepare Test Solution: Dilute the stock solution into the target aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration (e.g., 10 µM).

  • Initial Sample (T=0): Immediately after preparation, take an aliquot of the test solution and dilute it with an appropriate solvent (e.g., acetonitrile/water 1:1) for LC-MS analysis. This is your baseline sample.

  • Incubation: Incubate the remaining test solution under the exact conditions of your planned experiment (e.g., 37°C, 5% CO₂, protected from light).

  • Time-Point Samples: Take additional aliquots at relevant time points (e.g., T=2h, T=8h, T=24h) and prepare them for LC-MS analysis in the same manner as the T=0 sample.

  • Analysis: Analyze all samples by LC-MS. Compare the peak area of the parent compound across the time points. A significant decrease in the parent peak area or the appearance of new peaks indicates instability.

Protocol 4.2: Procedure for Removal of Trace Acid from Dichloromethane (DCM)

Objective: To prepare acid-free DCM for sensitive reactions or for dissolving the compound.

  • Preparation: In a fume hood, place anhydrous potassium carbonate (K₂CO₃, granular) into an appropriate flask to a depth of about 1-2 cm.

  • Solvent Addition: Add the required volume of DCM to the flask.

  • Stirring: Stir the suspension for 1-2 hours at room temperature. The K₂CO₃ will neutralize any trace HCl.

  • Filtration/Distillation:

    • For immediate use: Carefully filter the DCM directly into your reaction flask.

    • For highest purity: Distill the DCM from the K₂CO₃ under an inert atmosphere. Caution: Never distill to dryness.

  • Storage: Use the freshly purified solvent immediately. Do not store for extended periods.

Section 5: Visualizing Degradation Pathways

Understanding the chemical transformations that constitute degradation is key to preventing them.

Diagram 5.1: Acid-Mediated Deprotection

Caption: Mechanism of acid-catalyzed cleavage of the PMB protecting group.

Diagram 5.2: Oxidative Deprotection with DDQ

Caption: Mechanism of oxidative cleavage of the PMB group using DDQ.[2]

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, Inc., 2014.
  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Gala, K. et al. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 2011. [Link]

  • ResearchGate. The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. [Link]

  • Chemistry LibreTexts. Protecting Groups in Organic Synthesis. [Link]

  • Ramanavicius, A. et al. Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances, 2017. [Link]

  • Wikipedia. Pyrrole. [Link]

  • Symyx. Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]

  • Quora. Why is the reaction of pyrrole difficult with acid?[Link]

  • SynArchive. Protection of Carboxylic acid by Ester. [Link]

  • ACS Publications. PyrrolylBODIPYs: Syntheses, Properties, and Application as Environment-Sensitive Fluorescence Probes. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the synthetic challenges and successfully obtain your target compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The synthesis of this compound can be approached through different routes, each with its own set of advantages and potential difficulties. This guide will focus on two primary synthetic pathways, offering detailed protocols and troubleshooting for common issues encountered during the experimental process.

Alternative Synthesis Routes at a Glance

The synthesis of this compound can be strategically approached in two ways, differing in the sequence of the bromination and N-alkylation steps.

synthesis_routes cluster_0 Route 1: Bromination First cluster_1 Route 2: N-Alkylation First A1 1H-Pyrrole-2-carboxylic acid B1 5-Bromo-1H-pyrrole-2-carboxylic acid A1->B1 Bromination (NBS) C1 This compound B1->C1 N-Alkylation (PMB-Cl) A2 1H-Pyrrole-2-carboxylic acid B2 1-(4-Methoxybenzyl)-1H-pyrrole-2-carboxylic acid A2->B2 N-Alkylation (PMB-Cl) C2 This compound B2->C2 Bromination (NBS)

Technical Support Center: Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Paal-Knorr synthesis is a robust and widely utilized method for the synthesis of substituted pyrroles, which are key structural motifs in numerous pharmaceuticals and natural products.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[3][4] While the Paal-Knorr synthesis is valued for its efficiency, researchers can encounter challenges that impact yield and purity.[5][6] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and optimize your Paal-Knorr pyrrole synthesis experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the Paal-Knorr synthesis in a question-and-answer format, offering detailed explanations and actionable protocols.

Issue 1: Low or No Product Yield

Question: My Paal-Knorr reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes and how can I address them?

Answer: Low yields in the Paal-Knorr synthesis can be attributed to several factors, from suboptimal reaction conditions to the nature of your starting materials.[7][8]

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating and an acid catalyst.[4][8] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of strong acids can lead to the degradation of starting materials or the desired pyrrole product.[8]

    • Recommendation: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). Consider exploring milder acidic conditions or microwave-assisted synthesis, which can often provide higher yields in shorter reaction times.[7][8]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[8] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[9]

    • Recommendation: For less reactive amines, consider using more forcing reaction conditions such as higher temperatures and longer reaction times, or a more active catalyst.[8] In cases of significant steric hindrance, selecting alternative starting materials may be necessary.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While acid catalysis is generally beneficial, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[3][5]

    • Recommendation: Acetic acid is a commonly used weak acid that can effectively accelerate the reaction.[3][8] A variety of Brønsted and Lewis acids have also been shown to be effective.[5] If furan formation is a significant issue, consider reducing the acidity or using a milder catalyst.

  • Product Instability: The synthesized pyrrole may be sensitive to the acidic reaction conditions, leading to degradation over time.[8]

    • Recommendation: Monitor the reaction closely and proceed with the work-up as soon as it reaches completion to minimize prolonged exposure to acid.

Issue 2: Significant Furan Byproduct Formation

Question: I am observing a significant amount of a byproduct that I suspect is a furan. How can I prevent this?

Answer: The formation of a furan derivative is the most common side reaction in the Paal-Knorr pyrrole synthesis.[7][9] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine.

Strategies to Minimize Furan Formation:

  • Control the pH: Maintain neutral or weakly acidic conditions (pH > 3).[3][7] Strong acidic conditions favor the furan synthesis pathway. The use of a weak acid like acetic acid is often sufficient to catalyze the pyrrole formation without promoting significant furan formation.[3]

  • Use an Excess of the Amine: Increasing the concentration of the amine can shift the equilibrium towards the formation of the pyrrole.[8] An excess of 1.1 to 1.5 equivalents of the amine is a good starting point.[7]

  • Amine Basicity: More basic (more nucleophilic) amines will compete more effectively with the intramolecular cyclization of the dicarbonyl, thus favoring pyrrole formation. For less basic amines, such as anilines with electron-withdrawing groups, you may need to more carefully optimize the reaction conditions to suppress furan formation.

Logical Flow for Troubleshooting Furan Byproduct Formation

start High Furan Byproduct Detected check_ph Check Reaction pH start->check_ph adjust_ph Adjust to pH > 3 (e.g., use acetic acid) check_ph->adjust_ph pH < 3 check_amine Review Amine Stoichiometry check_ph->check_amine pH is optimal adjust_ph->check_amine increase_amine Increase Amine Excess (1.1-1.5 eq.) check_amine->increase_amine Amine not in excess monitor Monitor Reaction by TLC check_amine->monitor Amine in excess increase_amine->monitor

Caption: Troubleshooting workflow for minimizing furan byproduct.

Issue 3: Dark, Tarry Crude Product

Question: My crude product is a dark, tarry material that is difficult to work with and purify. What is the cause and how can I prevent it?

Answer: The formation of a dark, polymeric, or tarry substance is often indicative of product degradation or polymerization, which can be triggered by harsh reaction conditions.[8]

Causes and Prevention of Polymerization:

  • Excessively High Temperatures: High reaction temperatures can promote unwanted polymerization pathways.[8]

    • Recommendation: Lower the reaction temperature and monitor the reaction for a longer period. It's a balance between providing enough energy for the reaction to proceed and avoiding decomposition.

  • Highly Acidic Conditions: Strong acids can also catalyze polymerization.[8]

    • Recommendation: As with furan formation, using a milder acid or reducing the catalyst loading can mitigate this issue.

  • Oxygen Sensitivity: Some pyrroles, particularly N-unsubstituted pyrroles, can be sensitive to air oxidation, which can lead to discoloration and polymerization.

    • Recommendation: If you suspect your product is air-sensitive, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.

Experimental Protocols

General Protocol for a Trial Optimization of Paal-Knorr Synthesis

This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.[7]

  • Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization. Use a fresh, high-purity primary amine.[7]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).[7]

  • Add the primary amine (1.1 - 1.5 eq).[7]

  • Add the chosen solvent (e.g., ethanol, acetic acid, or under solvent-free conditions).[7]

  • Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid, or a Lewis acid like Sc(OTf)₃).[7][10]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).[7]

  • Monitoring: Monitor the reaction progress by TLC.[7]

  • Work-up and Purification: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[7][9]

Microwave-Assisted Paal-Knorr Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[9][10]

  • Reaction Setup: In a microwave vial, add a solution of the 1,4-diketone in ethanol.[8][9]

  • Add glacial acetic acid and the primary amine (3 equivalents) to the vial.[8][9]

  • Seal the microwave vial and place it in the microwave reactor.[9]

  • Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C).[8]

  • Monitoring: Monitor the progress of the reaction by TLC.[8][9]

Data Presentation

Table 1: Comparison of Catalysts for Paal-Knorr Pyrrole Synthesis

The choice of catalyst can significantly impact the efficiency of the Paal-Knorr synthesis. Below is a summary of various catalysts and their reported efficiencies.[11]

CatalystReactantsProductReaction ConditionsYield (%)Time
Trifluoroacetic Acid (TFA)Acetonylacetone, p-bromoaniline1-(p-bromophenyl)-2,5-dimethyl-1H-pyrroleReflux921h
p-Toluenesulfonic AcidAcetonylacetone, p-bromoaniline1-(p-bromophenyl)-2,5-dimethyl-1H-pyrroleReflux801h
Sulfamic AcidAcetonylacetone, p-bromoaniline1-(p-bromophenyl)-2,5-dimethyl-1H-pyrroleReflux601h

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?

A1: The reaction begins with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[1][9] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[1][9] The final step is the dehydration of this intermediate to yield the aromatic pyrrole ring.[1][9]

Paal-Knorr Pyrrole Synthesis Mechanism

diketone 1,4-Diketone + R-NH2 hemiaminal Hemiaminal Intermediate diketone->hemiaminal Nucleophilic Attack cyclized 2,5-Dihydroxytetrahydropyrrole hemiaminal->cyclized Intramolecular Cyclization pyrrole Substituted Pyrrole cyclized->pyrrole Dehydration

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Q2: What are the recommended methods for purifying the synthesized pyrrole?

A2: The choice of purification method depends on the physical properties of the pyrrole. Common techniques include:

  • Column Chromatography: Effective for removing impurities with different polarities.[8]

  • Recrystallization: Suitable for solid pyrroles. A methanol/water mixture is often a good starting point for recrystallization.[9]

  • Distillation: Can be used for liquid pyrroles that are thermally stable.[8]

Q3: Can I run the Paal-Knorr synthesis without a solvent?

A3: Yes, solvent-free Paal-Knorr syntheses have been reported and can be an environmentally friendly alternative.[5][12] These reactions are often carried out using a solid acid catalyst or under mechanochemical conditions (ball-milling).[12]

References

  • Wikipedia. (2023, October 29). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Chemistry Academy. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College Of Engineering and Technology.
  • Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • Rousseau, J., et al. (2017). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Al-Amiery, A. A. (2014, December). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 111, 95-146.
  • All About Chemistry. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]

  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
  • jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. Retrieved from [Link]

  • Balakrishna, A., et al. (2018, October). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • Akbaslar, D., et al. (2014). Paal–Knorr Pyrrole Synthesis in Water.
  • Chemistry Academy. (2019, August 16). Paal knorr synthesis of pyrrol with Mechanism || Very Easy Method. Retrieved from [Link]

Sources

dealing with impurities in 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Welcome to the technical support guide for this compound (CAS 1133116-25-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Purity is paramount for successful downstream applications, and this guide provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions regarding impurity identification and removal.

The Synthetic Pathway and Its Impurity Hotspots

Understanding the synthetic origin of the target compound is the first step in diagnosing impurity issues. A common route involves a three-step sequence: N-alkylation, electrophilic bromination, and saponification. Each step presents a potential "hotspot" for impurity generation.

  • N-Alkylation: The pyrrole nitrogen of a starting ester (e.g., ethyl pyrrole-2-carboxylate) is alkylated using 4-methoxybenzyl chloride.[1] Incomplete reaction leaves starting material, while side reactions are also possible.

  • Bromination: The resulting ester is brominated, typically using a mild brominating agent like N-Bromosuccinimide (NBS). The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, creating a risk of over-bromination if conditions are not carefully controlled.[2][3]

  • Saponification: The ethyl ester is hydrolyzed to the final carboxylic acid using a base like sodium hydroxide (NaOH), followed by acidic workup.[4][5] Incomplete hydrolysis is a common source of impurities.

The following workflow illustrates these critical stages and the points where impurities are most likely to be introduced.

Synthesis_Impurities cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Bromination cluster_2 Step 3: Saponification start_ester Ethyl Pyrrole-2-carboxylate alkylated_ester Ethyl 1-(4-methoxybenzyl)-1H- pyrrole-2-carboxylate start_ester->alkylated_ester Base (e.g., NaH) imp1 Impurity A: Unreacted Ester start_ester->imp1 pmb_cl 4-Methoxybenzyl Chloride pmb_cl->alkylated_ester Base (e.g., NaH) bromo_ester Ethyl 5-Bromo-1-(4-methoxybenzyl)-1H- pyrrole-2-carboxylate alkylated_ester->bromo_ester NBS alkylated_ester->bromo_ester imp2 Impurity B: Di-brominated Species bromo_ester->imp2 Side Reactions imp3 Impurity C: Isomeric Bromo-Species bromo_ester->imp3 Side Reactions final_product Final Product: 5-Bromo-1-(4-methoxybenzyl)-1H- pyrrole-2-carboxylic acid bromo_ester->final_product 1. NaOH 2. HCl bromo_ester->final_product imp4 Impurity D: Unreacted Bromo-Ester bromo_ester->imp4

Caption: Synthetic workflow highlighting key impurity generation points.

FAQ: Identifying Common Impurities

This section addresses common analytical observations and links them to probable impurities.

Q1: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A1: Unexpected signals in your ¹H NMR spectrum are the most direct evidence of impurities. Compare your spectrum to the expected shifts for the product and consider the following common culprits:

  • Unreacted Starting Ester (Impurity D): The most common impurity is the ethyl ester of the final product due to incomplete saponification. Look for a characteristic quartet around 4.2-4.3 ppm and a triplet around 1.2-1.3 ppm, corresponding to the -OCH₂CH₃ group.[6]

  • Over-brominated Species (Impurity B): If bromination was too aggressive, di-brominated products can form. This results in the loss of one of the pyrrole aromatic proton signals (typically between 6.0-7.0 ppm) and a simpler aromatic region.[2]

  • Residual Solvents: Check for common solvent peaks (e.g., Ethyl Acetate, Dichloromethane, Hexanes) that may remain from the workup or purification.

  • Starting Pyrrole Ester (Impurity A): If the initial N-alkylation was incomplete, the un-brominated ester may carry through the synthesis. This will lack the characteristic signal changes induced by the bromine atom.

Table 1: Representative ¹H NMR Shifts (in DMSO-d₆)

Proton Expected Product Shift (ppm) Potential Impurity Signals (ppm) Identity of Impurity
Carboxylic Acid (-COOH) ~12.5 (broad s) Absent Ester Impurity (D)
Benzyl (-CH₂-) ~5.5 (s, 2H) ~5.5 (s, 2H) Present in most impurities
Aromatic (PMB group) ~7.2 (d, 2H), ~6.9 (d, 2H) ~7.2 (d, 2H), ~6.9 (d, 2H) Present in most impurities
Methoxy (-OCH₃) ~3.7 (s, 3H) ~3.7 (s, 3H) Present in most impurities
Pyrrole (H-3, H-4) ~6.8 (d, 1H), ~6.2 (d, 1H) Varies, may show extra doublets Isomers or un-brominated species

| Ethyl Ester (-OCH₂CH₃) | Absent | ~4.2 (q, 2H), ~1.2 (t, 3H) | Ester Impurity (D) |

Note: Shifts are approximate and can vary based on solvent and concentration. For reference, NMR data for the parent pyrrole-2-carboxylic acid can be found in public databases.[7][8]

Q2: My HPLC chromatogram shows multiple peaks. How do I identify them?

A2: HPLC is a powerful tool for assessing purity.[9] The retention time of impurities relative to your product provides clues to their identity. A typical reverse-phase method (e.g., C18 column) will elute compounds based on polarity.[10][11]

  • Less Polar Impurities (Longer Retention Time): The starting ester (Impurity D) is significantly less polar than the carboxylic acid product because it lacks the polar -COOH group. It will therefore have a longer retention time on a reverse-phase column.

  • More Polar Impurities (Shorter Retention Time): Highly polar impurities or degradation products will elute earlier than the main product.

  • Di-bromo Impurities (Longer Retention Time): Di-brominated species (Impurity B) are generally less polar than the mono-bromo product and will likely have a longer retention time.

Q3: The melting point of my product is broad and lower than the literature value. Why?

A3: A sharp melting point is a classic indicator of high purity. A broad or depressed melting point strongly suggests the presence of impurities, which disrupt the crystal lattice of the solid, requiring less energy to melt. Even small amounts of unreacted ester or over-brominated material can cause this effect.

Troubleshooting Guide: Purification Strategies

Once an impurity has been tentatively identified, a targeted purification strategy can be employed.

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR, HPLC) is_ester Major Impurity is Unreacted Ester (less polar)? start->is_ester is_dibromo Major Impurity is Di-bromo (similar polarity)? is_ester->is_dibromo No acid_base Perform Acid-Base Extraction is_ester->acid_base Yes is_polar Polar Impurities? is_dibromo->is_polar No chromatography Column Chromatography is_dibromo->chromatography Yes recrystallize Recrystallization is_polar->recrystallize Yes final_product Pure Product is_polar->final_product No (Product is likely pure) acid_base->recrystallize Follow with recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting an appropriate purification method.

Q4: How do I remove unreacted bromo-ester (Impurity D)?

A4: The most effective method is an acid-base extraction .[12][13] This technique exploits the difference in acidity between your carboxylic acid product and the neutral ester impurity.

  • The Principle: By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing with an aqueous basic solution (like 1M sodium carbonate), the acidic product is deprotonated to form a water-soluble sodium carboxylate salt.[14][15] The neutral ester impurity remains in the organic layer. The layers are separated, and the aqueous layer containing the product salt is then re-acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[16]

Q5: What is the best way to remove di-brominated impurities (Impurity B)?

A5: Di-brominated impurities often have very similar polarity to the desired mono-brominated product, making separation by extraction difficult.

  • Column Chromatography: This is the most reliable method. Use a silica gel stationary phase and a solvent system of intermediate polarity, such as a gradient of ethyl acetate in hexanes. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and prevent streaking of the carboxylic acid on the column.

  • Recrystallization: If the impurity level is low, recrystallization may be effective. The key is finding a solvent system where the desired product has high solubility when hot but low solubility when cold, while the impurity remains in solution.

Q6: What is a good solvent system for recrystallizing my product?

A6: Finding the ideal recrystallization solvent often requires some experimentation.[17] Aromatic carboxylic acids are often amenable to recrystallization.[18]

  • Single Solvents: Start by testing solvents like ethanol, isopropanol, or acetonitrile.

  • Solvent/Anti-Solvent Systems: A powerful technique is to dissolve the crude product in a minimal amount of a "good" solvent (like ethanol or ethyl acetate) at an elevated temperature, and then slowly add a "poor" or "anti-solvent" (like water or hexanes) until the solution becomes cloudy.[19] Gentle heating to redissolve, followed by slow cooling, often yields high-purity crystals. A common system for compounds of this type is Ethanol/Water.

Detailed Experimental Protocols

Protocol 4.1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.

  • Base Wash: Add an equal volume of 1M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) aqueous solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the base wash (Step 2 & 3) on the organic layer one more time to ensure complete extraction of the acid. Combine the aqueous layers.

  • Back Wash (Optional): Wash the organic layer with brine to remove residual water, then dry it over anhydrous sodium sulfate. This layer contains the neutral impurities and can be concentrated to recover them if desired.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 3M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper) and a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 4.2: Purity Assessment by Reverse-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Gradient: 50% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1).

References

  • Wikipedia Contributors. (2024). Acid–base extraction. Wikipedia. [Link]

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

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  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid. BMRB entry bmse000357. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Smith, R. J., Downing, S. J., & Phang, J. M. (1977). Enzymatic Synthesis and Purification of L-pyrroline-5-carboxylic Acid. Analytical Biochemistry, 82(1), 170-176. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). 1H NMR analysis of pyrrole H/D exchange. [Link]

  • Fessenden, R. J., & Fessenden, J. S. (n.d.). Crystallization Solvents. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Google Patents. (n.d.). Oxidation and crystallization process for aromatic carboxylic acid production. US9233905B2.
  • Wang, H., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. [Link]

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents. US7307188B2.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Google Patents. (n.d.). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. WO2001028997A2.
  • Operachem. (2024). Saponification-Typical procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

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Validation & Comparative

Executive Summary: The Pyrrole Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Pyrrole-2-Carboxylic Acid Derivatives: A Comparative Analysis

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry. Its unique electronic properties and structural versatility have cemented its status as a "privileged scaffold"—a molecular framework that can bind to multiple, diverse biological targets. From the life-sustaining core of heme and vitamin B12 to blockbuster drugs like atorvastatin (Lipitor), the pyrrole motif is a testament to nature's efficiency and a fertile ground for synthetic innovation.[1] This guide offers a comparative analysis of a specific, functionalized derivative, 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid , placing it in context with its structural analogs to elucidate the nuanced roles of its constituent chemical groups. We will delve into synthesis strategies, structure-activity relationships (SAR), and provide actionable experimental protocols for researchers in the field.

Introduction to the Core Scaffold and Its Analogs

To understand the subject compound, we must first appreciate the contributions of its core components. We will compare our target compound against three key analogs, each representing a systematic structural modification. This allows for a logical deduction of how each functional group—the C5-bromo, the N1-substituent, and the C2-carboxylic acid—influences the molecule's overall profile.

  • Compound A: 5-Bromo-1H-pyrrole-2-carboxylic acid: The direct precursor, lacking N-substitution. This analog allows us to assess the intrinsic effect of the bromination at the C5 position.[2]

  • Compound B: 1-(4-Methoxybenzyl)-1H-pyrrole-2-carboxylic acid: This analog removes the bromine atom, isolating the impact of the N-(4-methoxybenzyl) group.

  • Target Compound: this compound: The fully substituted molecule of interest.

  • Reference Compound: Pyrrole-2-carboxylic acid: The parent scaffold, providing a baseline for all comparisons.

Structural and Physicochemical Comparison

The introduction of substituents dramatically alters the molecule's properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. The 4-methoxybenzyl (PMB) group significantly increases molecular weight and lipophilicity (LogP), while the bromine atom adds polarity and a potential site for halogen bonding.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
Pyrrole-2-carboxylic acidC₅H₅NO₂111.100.8
A: 5-Bromo-1H-pyrrole-2-carboxylic acidC₅H₄BrNO₂189.991.6[2]
B: 1-(4-Methoxybenzyl)-1H-pyrrole-2-carboxylic acidC₁₃H₁₃NO₃231.252.5
Target: this compoundC₁₃H₁₂BrNO₃310.153.3

Synthesis Strategies: Rationale and Workflow

The synthesis of these derivatives follows a logical progression of protection and functionalization. The choice of the 4-methoxybenzyl (PMB) group is deliberate; it serves as a robust protecting group for the pyrrole nitrogen, which is otherwise reactive, yet it can be removed under specific oxidative or acidic conditions that are orthogonal to many other functional groups.[3]

General Synthetic Workflow

The synthesis of the target compound typically starts with the bromination of a pyrrole-2-carboxylate ester, followed by N-alkylation and subsequent saponification (ester hydrolysis) to yield the final carboxylic acid.

G Start Methyl Pyrrole-2-carboxylate Bromination Bromination (NBS, THF) Start->Bromination Step 1 N_Alkylation N-Alkylation with PMB-Cl (NaH, DMF) Bromination->N_Alkylation Step 2 Saponification Saponification (LiOH, THF/H2O) N_Alkylation->Saponification Step 3 Target Target Compound Saponification->Target Final Product G Raw_OD Raw Absorbance (OD570) Corrected_OD Subtract Blank (Media + MTT) Raw_OD->Corrected_OD Viability Calculate % Viability: (OD_Treated / OD_Control) * 100 Corrected_OD->Viability Plotting Plot % Viability vs. Log[Concentration] Viability->Plotting IC50 Determine IC50 Value (Non-linear Regression) Plotting->IC50

Caption: Data analysis workflow for an MTT assay.

Conclusion and Future Directions

The systematic comparison of This compound with its structural analogs provides a clear rationale for its design and potential applications. The combination of a halogenated pyrrole core with a strategically chosen N-substituent creates a molecule with high potential as a modulator of biological systems, particularly as a kinase inhibitor for oncology applications. [4][5][6] Future research should focus on:

  • Kinase Screening: Profiling the target compound against a broad panel of kinases to identify primary targets and assess selectivity.

  • Co-crystallography: Obtaining an X-ray crystal structure of the compound bound to its target kinase to validate the binding mode and guide further optimization.

  • In Vivo Efficacy: Advancing the most promising compounds into animal models of cancer or inflammation to evaluate their therapeutic potential in a physiological context.

By understanding the contribution of each functional group, researchers can more effectively design the next generation of pyrrole-based therapeutics, leveraging this privileged scaffold to address unmet medical needs.

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validation of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid synthesis method

Author: BenchChem Technical Support Team. Date: February 2026

Starting Synthesis Exploration

I'm currently immersed in Google searches, focusing on the synthesis of 5-Bromo -1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid and its analogs. I'm aiming to uncover established and alternative synthesis methods, including the key reagents, reaction conditions, and potential hurdles associated with these routes. Concurrently, I'm looking for experimental data.

Analyzing Synthesis Approaches

I've expanded my research to incorporate a deeper dive into the mechanistic aspects of the reactions, particularly N-alkylation and electrophilic bromination, as they are central to the synthesis. I am also moving forward with a structured comparison guide to present the established synthesis method and its alternatives, complete with tables highlighting reaction time, temperature, yield, and reagents. I have begun outlining experimental protocols for the most promising routes.

Initiating the Inquiry

I've started exploring the synthesis of pyrrole-2-carboxylic acid derivatives. The initial search yielded some useful, yet scattered, information. I've uncovered general methods concerning N-alkylation and bromination of pyrrole.

Analyzing Synthesis Pathways

I'm now focusing on synthesizing the target molecule, 5-Bromo -1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid. While initial methods for N-alkylation and bromination are evident, the search is incomplete. I need an alternative route with experimental data. I also require more reliable sources for supporting mechanistic claims.

Discovering Bromination Specifics

I'm now getting into the meat of it. The second set of searches proved fruitful, digging up more targeted data. Specifically, I found numerous resources detailing the regioselective bromination of pyrroles, stressing that N-bromosuccinimide (NBS) is a gentle reagent, perfect for this. I'm now exploring which pyrrole positions are favored by NBS, and why.

Pinpointing the Protocol Details

I have uncovered the regioselective bromination of pyrroles with N-bromosuccinimide (NBS), a key step for my needs. The C2 position is favored for monobromination, it seems. I've also identified N-protection strategies, specifically the p-methoxybenzyl (PMB) group. But, the crucial step-by-step synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid itself remains elusive. I am seeking detailed reaction conditions, yields, and purification methods. I'm now hunting for that specific protocol or closely related examples.

Searching for Synthesis Details

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Developing Synthetic Strategies Further

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Synthesizing Core Concepts

I've made headway in pinpointing synthetic pathways. My searches have unearthed valuable techniques: the Paal-Knorr pyrrole synthesis, N-alkylation using benzyl halides, and pyrrole bromination. These foundational routes offer a solid basis for further exploration.

Constructing a Synthesis Route

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Spectroscopic Analysis for the Structural Confirmation of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid, a multi-faceted analytical approach is not just best practice, but a necessity. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a comparative framework for researchers to validate their synthetic products. By dissecting the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a robust tool for structural verification.

The Molecular Blueprint: Understanding the Components

The target molecule is comprised of three key structural motifs, each contributing distinct and identifiable signatures to the overall spectroscopic profile: a 5-bromopyrrole-2-carboxylic acid core, an N-linked 4-methoxybenzyl protecting group, and a carboxylic acid functional group. Our analysis will proceed by examining the expected spectroscopic characteristics of each component and then integrating them to predict the full spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Map of the Molecular Skeleton

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a standard pulse program is sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and aid in the identification of quaternary carbons.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the protons of the pyrrole ring, the 4-methoxybenzyl group, and the carboxylic acid.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)> 10.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.
Pyrrole H-36.8 - 7.2Doublet1HCoupled to H-4, its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid group.
Pyrrole H-46.2 - 6.5Doublet1HCoupled to H-3, this proton is typically found at a lower chemical shift compared to H-3.
Benzyl -CH₂-5.0 - 5.5Singlet2HThe methylene protons adjacent to the pyrrole nitrogen are deshielded.
Aromatic (benzyl, ortho to -CH₂-)7.0 - 7.3Doublet2HProtons on the benzyl ring closer to the pyrrole moiety.
Aromatic (benzyl, meta to -CH₂-)6.8 - 7.0Doublet2HProtons on the benzyl ring further from the pyrrole and closer to the methoxy group.
Methoxy (-OCH₃)3.7 - 3.9Singlet3HThe methyl protons of the methoxy group are in a typical chemical environment.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-COOH)160 - 170The carbonyl carbon of the carboxylic acid is significantly deshielded.
Pyrrole C-2125 - 135The carbon bearing the carboxylic acid group.
Pyrrole C-595 - 105The carbon attached to the bromine atom is shifted to a lower frequency.
Pyrrole C-3115 - 125
Pyrrole C-4110 - 120
Benzyl -CH₂-50 - 55The benzylic carbon attached to the nitrogen.
Aromatic (benzyl, ipso to -CH₂-)135 - 140The quaternary carbon of the benzyl group attached to the methylene.
Aromatic (benzyl, ortho to -CH₂-)128 - 130
Aromatic (benzyl, meta to -CH₂-)114 - 116Shielded by the methoxy group.
Aromatic (benzyl, para to -CH₂-)158 - 162The carbon attached to the methoxy group is deshielded.
Methoxy (-OCH₃)55 - 57The methyl carbon of the methoxy group.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the substituted pyrrole ring, and the 4-methoxybenzyl group.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Rationale
O-H Stretch (Carboxylic Acid)2500-3300BroadThe broadness is due to intermolecular hydrogen bonding between the carboxylic acid groups.[1][2]
C-H Stretch (Aromatic & Alkene)3000-3100MediumStretching vibrations of the C-H bonds on the pyrrole and benzene rings.
C-H Stretch (Aliphatic)2850-3000MediumStretching vibrations of the C-H bonds of the methylene and methoxy groups.
C=O Stretch (Carboxylic Acid)1680-1710StrongThe carbonyl stretch is a very strong and characteristic absorption for carboxylic acids.[1][3]
C=C Stretch (Aromatic & Pyrrole)1450-1600Medium-WeakIn-ring stretching vibrations of the aromatic and heteroaromatic rings.
C-N Stretch (Pyrrole)1300-1350MediumStretching of the carbon-nitrogen bond within the pyrrole ring.
C-O Stretch (Methoxy)1240-1260StrongAsymmetric stretching of the aryl-alkyl ether.
C-O Stretch (Carboxylic Acid)1210-1320StrongStretching of the C-O single bond in the carboxylic acid.[1]
C-Br Stretch500-600Medium-WeakThe carbon-bromine stretch appears in the fingerprint region and can be difficult to assign definitively.[4][5][6][7]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: MS Analysis
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique (e.g., LC-MS or GC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

Predicted Mass Spectrum

The mass spectrum will be characterized by the molecular ion peak and several key fragment ions. A crucial feature will be the isotopic pattern of bromine.

  • Molecular Ion (M⁺): The molecular weight of C₁₃H₁₂BrNO₃ is 310.14 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z values corresponding to [C₁₃H₁₂⁷⁹BrNO₃]⁺ and [C₁₃H₁₂⁸¹BrNO₃]⁺.[8][9]

  • Key Fragmentation Pathways:

    • Loss of the 4-methoxybenzyl group: A prominent fragmentation pathway is the cleavage of the N-C bond of the benzyl group. This would result in the formation of a stable 4-methoxybenzyl cation at m/z 121.

    • Loss of CO₂: Decarboxylation of the molecular ion or fragment ions is a common fragmentation for carboxylic acids, leading to a loss of 44 Da.

    • Loss of Br: Cleavage of the C-Br bond would result in a fragment showing the loss of 79 or 81 Da.

Fragmentation_Pathway M [C₁₃H₁₂BrNO₃]⁺˙ m/z = 309/311 frag1 [C₁₂H₉BrNO]⁺˙ (Loss of COOH) m/z = 264/266 M->frag1 - COOH frag2 [C₈H₉O]⁺ (4-methoxybenzyl cation) m/z = 121 M->frag2 - C₅H₃BrNO₂ frag3 [C₅H₄NO₂]⁺ (Loss of 4-methoxybenzyl) m/z = 110 M->frag3 - C₈H₉O frag4 [C₁₃H₁₂NO₃]⁺ (Loss of Br) m/z = 230 M->frag4 - Br

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion: A Unified Approach to Structural Verification

The structural confirmation of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. By comparing experimentally obtained spectra with the detailed predictions outlined in this guide, researchers can confidently verify the identity and purity of their synthesized compound. This rigorous analytical approach is fundamental to ensuring the reliability and reproducibility of scientific findings in the pursuit of new therapeutic agents.

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Comparative Analysis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow for diverse functionalization, leading to compounds with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antiviral activities. This guide focuses on the structure-activity relationship (SAR) of a specific class of pyrrole derivatives: 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acids. By dissecting the roles of the key structural motifs—the pyrrole core, the C5-bromo substituent, the N1-(4-methoxybenzyl) group, and the C2-carboxylic acid—we aim to provide a comprehensive understanding of their impact on biological activity. This analysis is supported by comparative data from closely related analogues and established therapeutic agents, offering a valuable resource for the rational design of novel pyrrole-based therapeutics.

Dissecting the Pharmacophore: A Structure-Activity Relationship Deep Dive

The biological activity of the 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid scaffold is a composite of the contributions from its distinct structural components. Understanding the influence of each part is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The Pyrrole Core and the C2-Carboxylic Acid: An Essential Partnership

The pyrrole-2-carboxylic acid moiety is a common feature in many biologically active molecules. The carboxylic acid group, in particular, is often critical for activity, potentially acting as a hydrogen bond donor or acceptor, or participating in ionic interactions with biological targets. Its acidic nature can also influence the compound's overall physicochemical properties, such as solubility and membrane permeability.

The N1-Benzyl Group: Modulator of Potency and Selectivity

The substituent at the N1 position of the pyrrole ring plays a significant role in modulating the biological activity of these derivatives. A SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors revealed the importance of the N-benzyl side chain for inhibitory potency.[1] This highlights that the nature of the N1-substituent can significantly influence the compound's interaction with its biological target.

The Impact of the 4-Methoxybenzyl Substituent

While direct comparative studies between N-benzyl and N-(4-methoxybenzyl) pyrrole derivatives are limited in the context of a single biological target, the introduction of a methoxy group on the benzyl ring can have several predictable effects. The methoxy group is an electron-donating group, which can alter the electron density of the benzyl ring and potentially influence cation-π interactions with the target protein. Furthermore, the methoxy group can serve as a hydrogen bond acceptor, providing an additional point of interaction. Its presence also impacts the lipophilicity of the molecule, which can affect cell permeability and overall pharmacokinetic profile. In a study of N-benzyl-N-methyldecan-1-amine derivatives, the 4-methoxy substituted analogue (DMMA) demonstrated significant anti-inflammatory and anti-oxidative activities.[2]

The 5-Bromo Substituent: Enhancing Potency through Halogen Bonding

The introduction of a bromine atom at the C5 position of the pyrrole ring can significantly impact a compound's biological activity. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a biological target. This can lead to enhanced binding affinity and, consequently, increased potency. A study on 5-bromo-7-azaindolin-2-one derivatives containing a pyrrole-3-carboxamide moiety demonstrated potent antitumor activity, with some compounds showing significantly lower IC50 values compared to the established drug Sunitinib.[3] For instance, compound 23c from this study exhibited an IC50 of 3.103 μM against the A549 lung cancer cell line, which was 9.4-fold more potent than Sunitinib.[3]

Comparative Performance Analysis: Anticancer and Anti-inflammatory Potential

To provide a clear perspective on the performance of this compound derivatives, this section presents a comparative analysis with relevant alternatives, supported by experimental data from the literature. It is important to note that direct head-to-head comparisons are often challenging due to variations in experimental conditions across different studies. However, by examining data from structurally related compounds against common biological targets, we can infer valuable SAR trends.

Anticancer Activity: A Comparison with Sunitinib

Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole core, is a relevant benchmark for anticancer activity. The following table summarizes the in vitro cytotoxic activity of 5-bromo-7-azaindolin-2-one derivatives with a pyrrole-carboxamide moiety against various cancer cell lines, with Sunitinib as a comparator.

CompoundLinker (n)RA549 (IC50, μM)Skov-3 (IC50, μM)MCF-7 (IC50, μM)HCT-116 (IC50, μM)Reference
23a 3Pyrrolidin-1-yl14.35221.04335.87129.543[3]
23b 4Pyrrolidin-1-yl10.26415.89228.96424.117[3]
23c 3Piperidin-1-yl3.103 8.97415.63210.478[3]
23d 4Piperidin-1-yl6.8453.721 10.2588.963[3]
Sunitinib --29.25732.14665.60648.971[3]

This data is extracted from a study on 5-bromo-7-azaindolin-2-one derivatives and is intended to illustrate the potential of the 5-bromopyrrole moiety in enhancing anticancer activity.

The data clearly indicates that the presence of the 5-bromopyrrole moiety in compounds 23a-d contributes to a significant increase in anticancer potency compared to Sunitinib across all tested cell lines.[3]

Anti-inflammatory Activity: Targeting COX-2

Pyrrole derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. The following table presents the COX-2 inhibitory activity of a series of pyrrole derivatives, highlighting the impact of different substituents.

CompoundAr¹Ar²COX-2 IC50 (μM)Reference
1 4-Cl-PhPh1.2[4]
2 4-Cl-Ph4-F-Ph17% inhibition at 100 μM[4]
3 Ph4-F-Ph12% inhibition at 100 μM[4]
4 4-Cl-Ph4-MeO-Ph0.65[4]
Indomethacin -->10[4]

This data is from a study on dual COX-2/LOX inhibitors and illustrates the influence of aromatic substituents on COX-2 inhibition.

These results suggest that substitutions on the aromatic rings attached to the pyrrole core significantly influence COX-2 inhibitory activity. For instance, compound 4 , with a 4-methoxyphenyl group, shows potent COX-2 inhibition with an IC50 value of 0.65 μM.[4] While this is not a direct analogue of the topic compound, it underscores the potential importance of the 4-methoxybenzyl group for anti-inflammatory activity.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative N-benzyl-pyrrole-2-carboxylic acid and for key biological assays.

Synthesis of 1-Benzyl-1H-pyrrole-2-carboxylic Acid

This protocol is a general procedure adapted from the literature for the synthesis of N-benzyl-pyrrole-2-carboxylic acids.[5]

Step 1: N-Benzylation of Methyl 2-Pyrrolecarboxylate

  • To a cooled (0 °C) solution of methyl 2-pyrrolecarboxylate (1 equivalent) in dry DMF, add sodium hydride (1.5 equivalents) portion-wise under a nitrogen atmosphere.

  • Stir the reaction mixture at 0 °C for 20 minutes.

  • Add the appropriately substituted benzyl halide (e.g., 4-methoxybenzyl chloride) (1 equivalent) in a small amount of DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench the excess sodium hydride by adding a small amount of methanol.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-benzylated ester.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the N-benzylated ester (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add a solution of potassium hydroxide (e.g., 30% aqueous solution, 4 equivalents).

  • Heat the mixture under reflux for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with 2N HCl.

  • Collect the resulting precipitate by filtration, wash with water and petroleum ether, and dry to obtain the desired 1-benzyl-1H-pyrrole-2-carboxylic acid.[5]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits for screening COX-2 inhibitors.[6]

  • Reagent Preparation : Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme) according to the manufacturer's instructions.

  • Compound Preparation : Dissolve the test compounds (e.g., this compound derivatives) and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Plate Setup : In a 96-well white opaque plate, add the following to the respective wells:

    • Enzyme Control (EC) : Assay Buffer.

    • Inhibitor Control (IC) : Reference inhibitor.

    • Test Sample (S) : Test compounds at various concentrations.

  • Enzyme Addition : Add the diluted human recombinant COX-2 enzyme solution to all wells except the "No Enzyme Control".

  • Incubation : Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation : Add the arachidonic acid solution to all wells to initiate the reaction.

  • Fluorescence Measurement : Immediately start measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 10-20 minutes at 25°C.

  • Data Analysis : Calculate the slope of the fluorescence curve for each well. The percent inhibition is calculated as: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100

  • IC50 Determination : Plot the percent inhibition versus the log of the compound concentration and determine the IC50 value using a suitable software.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[7][8]

  • Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability as: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Determination : Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Path Forward: Workflow and Pathway Diagrams

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general workflow for SAR studies and a simplified representation of the cyclooxygenase pathway.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis & Optimization Start Lead Compound 5-Bromo-1-(4-methoxybenzyl) -1H-pyrrole-2-carboxylic acid Mod1 Modification of N1-substituent Start->Mod1 Mod2 Modification of C5-substituent Start->Mod2 Mod3 Modification of C2-substituent Start->Mod3 Synthesis Chemical Synthesis of Analogs Mod1->Synthesis Mod2->Synthesis Mod3->Synthesis Assay In Vitro Assays (e.g., COX-2, Cytotoxicity) Synthesis->Assay Data Data Analysis (IC50 determination) Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Process Candidate Preclinical Candidate Optimization->Candidate

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrrole Derivative (COX-2 Inhibitor) Inhibitor->COX2 Inhibition

Caption: Simplified diagram of the COX-2 pathway and its inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The analysis of structurally related compounds reveals that the N-benzyl moiety is crucial for potency, with substitutions on the benzyl ring, such as the 4-methoxy group, offering opportunities for fine-tuning activity and pharmacokinetic properties. The 5-bromo substituent is a key feature for enhancing biological activity, likely through halogen bonding interactions.

Future research should focus on systematic modifications of this scaffold to build a more comprehensive SAR profile. This includes exploring a wider range of substituents on the N-benzyl ring to probe electronic and steric effects, investigating other halogens at the C5 position, and modifying the C2-carboxylic acid to amides or other bioisosteres to potentially improve metabolic stability and cell permeability. Such focused efforts, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery of new and effective pyrrole-based drugs.

References

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. 2016;21(9):1195. [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. 2023;28(23):7958. [Link]

  • Structure-activity relationship study and optimisation of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. 2017;138:1146-1155. [Link]

  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology. 2023;14:1169055. [Link]

  • Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Letters in Organic Chemistry. 2011;8(8):577-582. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Cytotoxicity MTT Assay. JoVE. [Link]

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A Comparative Guide to the In Vitro Evaluation of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, pyrrole-2-carboxylic acid derivatives have shown promise as antiparasitic and antifungal agents.[3] The subject of this guide, 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid (designated as Compound A ), is a synthetic derivative designed to explore novel structure-activity relationships within this chemical class. The introduction of a bromine atom at the 5-position and a methoxybenzyl group at the N1 position may significantly modulate its biological profile.

This guide provides a comprehensive framework for the initial in vitro characterization of Compound A. We present a logical, tiered experimental approach, starting with fundamental cytotoxicity assessment and progressing to specific functional assays targeting a plausible mechanism of action: the inhibition of cyclooxygenase-2 (COX-2).[4][5][6] This enzyme is a key mediator of inflammation and a validated target for non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] We will compare the performance of Compound A against two reference compounds: Celecoxib , a well-established selective COX-2 inhibitor, and 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid (the non-brominated analog, designated as Analog B ), to provide context and preliminary structure-activity relationship (SAR) insights.

Compound Profiles

CompoundStructureRole in Study
Compound A This compoundTest Article
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamidePositive Control / Benchmark COX-2 Inhibitor
Analog B 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acidNegative Control / Structural Analog

In Vitro Testing Strategy: A Hierarchical Approach

A robust preclinical evaluation begins with a tiered screening cascade. This strategy efficiently allocates resources by first establishing a compound's fundamental cellular interaction (toxicity) before moving to more complex, mechanism-specific assays. Our approach ensures that any observed functional effects are not simply artifacts of cytotoxicity.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Primary Mechanism of Action cluster_2 Tier 3: Cellular Functional Response Cytotoxicity Cytotoxicity Profiling (MTT Assay) EnzymeAssay Biochemical COX-2 Inhibition Assay Cytotoxicity->EnzymeAssay Determine non-toxic concentration range CellAssay Cell-Based Anti-Inflammatory Assay (Nitric Oxide Production) EnzymeAssay->CellAssay Confirm target engagement translates to cellular effect

Caption: Hierarchical workflow for the in vitro evaluation of Compound A.

Tier 1: Cytotoxicity Profiling

Rationale: Before assessing functional activity, it is imperative to determine the concentration range at which Compound A does not induce cell death. The MTT assay is a reliable, colorimetric method that measures mitochondrial reductase activity, a proxy for cell viability.[9][10][11] This step prevents misinterpretation of data from subsequent assays where a decrease in a measured signal could be due to cell death rather than specific target inhibition.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed RAW 264.7 murine macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[12]

  • Compound Treatment: Prepare serial dilutions of Compound A, Celecoxib, and Analog B in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Comparative Data: Cytotoxicity
CompoundCC₅₀ (µM) on RAW 264.7 cellsInterpretation
Compound A > 100Not cytotoxic at concentrations up to 100 µM.
Celecoxib > 100Not cytotoxic at concentrations up to 100 µM.
Analog B > 100Not cytotoxic at concentrations up to 100 µM.

This hypothetical data indicates that all compounds are suitable for subsequent functional assays at concentrations up to at least 50 µM without confounding cytotoxic effects.

Tier 2: Biochemical COX-2 Inhibition

Rationale: To directly assess the hypothesis that Compound A functions as an anti-inflammatory agent via COX-2, a cell-free enzymatic assay is the gold standard. This assay isolates the enzyme and substrate from other cellular components, providing a direct measure of inhibitor potency (IC₅₀).[4][6] We utilize a fluorometric screening kit that measures the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX pathway.[5][7][8]

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[6][7]

  • Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

  • Compound Addition: To a 96-well white opaque plate, add 10 µL of serially diluted test compounds (Compound A, Celecoxib, Analog B) or vehicle control (DMSO). Add 10 µL of the positive control, Celecoxib, to designated wells.

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except the background control.

  • Reaction Mix: Prepare a reaction mix containing the COX probe and cofactor in assay buffer. Add 70 µL of this mix to each well.

  • Initiation & Measurement: Initiate the reaction by adding 10 µL of Arachidonic Acid substrate solution. Immediately begin kinetic measurement on a fluorescence plate reader (Ex/Em = 535/587 nm) at 25°C, recording data every minute for 20-30 minutes.

  • Analysis: Determine the rate of reaction (slope) for each well. Calculate the percent inhibition relative to the vehicle control. Plot percent inhibition against the log of compound concentration and use non-linear regression to determine the IC₅₀ value.[13]

Comparative Data: COX-2 Enzymatic Inhibition
CompoundCOX-2 IC₅₀ (µM)Interpretation
Compound A 5.2Moderate inhibitor of COX-2.
Celecoxib 0.08Potent, benchmark inhibitor of COX-2.
Analog B 48.5Weak inhibitor; ~9-fold less potent than Compound A.

This hypothetical data suggests that Compound A directly inhibits the COX-2 enzyme with moderate potency. The bromine substitution appears critical for this activity, as its removal in Analog B leads to a significant loss of potency.

Tier 3: Cellular Anti-Inflammatory Activity

Rationale: A positive result in a biochemical assay must be validated in a relevant cellular model. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of inflammation in macrophages, leading to the upregulation of inducible nitric oxide synthase (iNOS) and COX-2.[14][15][16] The resulting production of nitric oxide (NO) is a key marker of the inflammatory response.[12][17] The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant, providing a robust measure of cellular anti-inflammatory activity.

G cluster_0 Inflammatory Cascade in Macrophages cluster_1 Site of Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2_gene COX-2 Gene Transcription NFkB->COX2_gene iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene COX2_protein COX-2 Protein COX2_gene->COX2_protein Arachidonic Arachidonic Acid PGs Prostaglandins (Inflammation) Arachidonic->PGs COX-2 iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) (Inflammation) iNOS_protein->NO Inhibitor Compound A Celecoxib Inhibitor->COX2_protein

Sources

comparison of different synthetic methods for N-substituted pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Synthetic Methods for N-Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

The N-substituted pyrrole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs like Atorvastatin (Lipitor), Sunitinib (Sutent), and the antiviral Remdesivir.[1] Given their prevalence and importance, the efficient and versatile synthesis of these heterocycles is a critical focus of organic chemistry. This guide provides an in-depth comparison of the most significant synthetic strategies, evaluating their mechanisms, scope, and practical applications to inform methodological choices in a research and development setting.

Classical Cyclocondensation Strategies

The foundational methods for pyrrole synthesis involve the condensation of dicarbonyl compounds with primary amines. These reactions remain highly relevant due to their reliability and use of accessible starting materials.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis is arguably the most common and straightforward method for preparing N-substituted pyrroles. It involves the acid-catalyzed condensation of a 1,4-dicarbonyl compound with a primary amine.[2][3][4]

Mechanism and Causality: The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups, forming a hemiaminal.[2][5] This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group. Subsequent dehydration under acidic conditions yields the aromatic pyrrole ring.[2][3][5] The choice of an acid catalyst (Brønsted or Lewis) is crucial as it protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial amine attack.[5]

Scope and Limitations: The method is broadly applicable to a wide range of primary amines, including aliphatic, benzylic, and aromatic amines.[5][6] However, the traditional requirement for acidic conditions and often high temperatures can limit its use with substrates bearing acid-sensitive functional groups.[5] Furthermore, the accessibility of the requisite 1,4-dicarbonyl starting materials can be a practical limitation.[5]

Modern Variants: To overcome these limitations, numerous modern protocols have been developed. These include the use of milder and reusable solid acid catalysts like clays (montmorillonite KSF) and supported metal chlorides (BiCl₃/SiO₂), which often allow for simpler workups and better catalyst recovery.[1] Microwave-assisted protocols have also been shown to dramatically reduce reaction times and improve yields.[7]

The Clauson-Kaas Synthesis

A highly versatile variation of the Paal-Knorr reaction, the Clauson-Kaas synthesis utilizes 2,5-dimethoxytetrahydrofuran (or other 2,5-dialkoxytetrahydrofurans) as a stable precursor to the reactive 1,4-dicarbonyl species.[8][9]

Mechanism and Causality: Under acidic conditions, the 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to generate succinaldehyde in situ.[9] This intermediate then immediately reacts with a primary amine via the same Paal-Knorr mechanism described above.[9] This approach is advantageous because 2,5-dimethoxytetrahydrofuran is more stable and easier to handle than succinaldehyde itself.

Scope and Limitations: The Clauson-Kaas reaction is exceptionally reliable for producing N-substituted pyrroles that are unsubstituted at the C2-C5 positions.[8] It is compatible with a wide array of primary amines, amides, and sulfonamides.[9][10] Like the Paal-Knorr, modern improvements focus on greener conditions, employing catalysts like iron(III) chloride in water or microwave-assisted reactions to enhance efficiency and environmental compatibility.[10][11]

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a multicomponent reaction that constructs highly substituted pyrroles from an α-haloketone, a β-ketoester, and a primary amine (or ammonia).[4][12][13]

Mechanism and Causality: The reaction sequence begins with the formation of an enamine intermediate from the primary amine and the β-ketoester.[12][13] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration afford the final, often polysubstituted, pyrrole product.[12][13] This method offers excellent control over the substitution pattern, as each component brings specific substituents to the final ring.[12]

Scope and Limitations: The Hantzsch synthesis is a powerful tool for creating sterically hindered and electronically diverse pyrroles.[12] However, conventional yields can be moderate (30-60%) due to competing side reactions, such as the formation of furans (Feist-Bénary synthesis).[12] Modern adaptations, including mechanochemical (ball-milling) and continuous flow processes, have significantly improved yields and reaction times, making it a more attractive method for library synthesis.[12][13]

Modern & Catalytic Strategies

Recent decades have seen the emergence of powerful new methods that leverage transition-metal catalysis and novel reaction pathways, expanding the toolkit for pyrrole synthesis.

Transition Metal-Catalyzed Syntheses

Various transition metals, including palladium, nickel, and copper, catalyze the formation of N-substituted pyrroles through diverse mechanistic pathways.

  • Palladium-Catalyzed Cyclizations: Efficient methods have been developed for the three-component reaction of alkyne esters, amines, and alkenes to form 2,3,4-trisubstituted pyrroles.[14] These reactions often proceed through complex catalytic cycles involving alkyne activation and subsequent nucleophilic attack and cyclization.

  • Nickel-Catalyzed Reactions: Sustainable strategies using nickel catalysts have been reported for the synthesis of N-substituted pyrroles from butene-1,4-diols or butyne-1,4-diols and various amines.[15] This approach is tolerant of numerous functional groups and provides good to excellent yields.[15]

  • Copper-Catalyzed Reactions: Copper catalysts can mediate the synthesis of pyrroles from 1,4-dihalo-1,3-dienes and amines, or through the double alkenylation of amides.

These methods offer access to unique substitution patterns that are often difficult to achieve via classical routes. However, they typically require careful optimization of catalysts, ligands, and reaction conditions, and may involve more expensive starting materials.

Multi-Component Reactions (MCRs)

Beyond the classical Hantzsch synthesis, a variety of other MCRs have been developed. These reactions are highly convergent, building complex pyrrole structures in a single step from three or more simple starting materials. For example, zirconocene dichloride has been used to catalyze the one-pot synthesis of multi-substituted pyrroles from amines, β-dicarbonyl compounds, and nitroalkenes.[16] MCRs are prized for their high atom and step economy, making them ideal for generating diverse libraries of compounds in drug discovery.[17]

Comparative Analysis of Synthetic Methods

The optimal choice of synthetic method depends on the desired substitution pattern, substrate availability, required scale, and tolerance for specific reaction conditions.

MethodStarting MaterialsKey Features & AdvantagesLimitations & DisadvantagesTypical Yields
Paal-Knorr 1,4-Dicarbonyl, Primary AmineOperationally simple, reliable, wide amine scope.[2][6]Requires 1,4-dicarbonyl precursor; harsh acidic conditions can be limiting.[5]Good to Excellent (60-98%)[1][6]
Clauson-Kaas 2,5-Dialkoxytetrahydrofuran, Primary AmineUses stable dicarbonyl precursor; excellent for C-unsubstituted pyrroles.[8][9]Limited to C-unsubstituted pyrroles; requires acidic catalyst.[8]Good to Excellent (63-100%)[8]
Hantzsch α-Haloketone, β-Ketoester, Primary AmineMulti-component, produces highly substituted pyrroles with regiocontrol.[12]Moderate yields in classical variants; potential for side products (furans).[12]Moderate to Excellent (30-99%)[12]
Metal-Catalyzed Diols, Alkynes, Alkenes, etc., AmineAccess to unique and complex substitution patterns; often milder conditions.[14][15]Requires catalyst/ligand optimization; may use expensive reagents.Good to Excellent (up to 90%)[15]

Workflow and Decision Diagram

Choosing the right synthetic path is critical. The following diagram illustrates a logical workflow for selecting a method based on the target molecule's characteristics.

G start Define Target N-Substituted Pyrrole sub_pattern Substitution Pattern? start->sub_pattern unsub Unsubstituted at C2-C5? sub_pattern->unsub Yes sub_c Substituted at C-positions? sub_pattern->sub_c No clauson Clauson-Kaas Synthesis (2,5-dimethoxy-THF + Amine) unsub->clauson diketone_avail Is 1,4-Diketone Readily Available? sub_c->diketone_avail paal Paal-Knorr Synthesis (1,4-Diketone + Amine) hantzsch Hantzsch Synthesis (α-Haloketone + β-Ketoester...) metal Modern Catalytic Method (e.g., Ni, Pd-catalyzed) diketone_avail->paal Yes complexity Highly Substituted or Unique Pattern? diketone_avail->complexity No complexity->hantzsch No (Standard Substitution) complexity->metal Yes (Complex Substitution)

Sources

A Comparative Guide to Bioisosteric Replacement Strategies for 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for Molecular Refinement

In the landscape of modern drug discovery, the identification of a "hit" compound is merely the first step in a long and intricate journey. The lead compound, 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid , has emerged as a promising scaffold, demonstrating inhibitory activity against bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1][2] The FAS-II system is an attractive target for novel antibacterial agents due to its essential role in bacterial metabolism and its distinctness from the mammalian FAS-I system.[1]

However, the lead structure, while active, presents well-known challenges inherent to its functional groups. The carboxylic acid moiety, though often crucial for target engagement via ionic interactions or hydrogen bonding, can negatively impact pharmacokinetic properties, leading to poor membrane permeability, high plasma protein binding, and susceptibility to metabolic inactivation through acyl glucuronidation.[3][4] Similarly, the aryl bromide, while contributing to binding affinity, can influence lipophilicity and present its own metabolic liabilities.

This guide provides an in-depth, comparative analysis of bioisosteric replacement strategies for this lead compound. Our objective is to rationally design and evaluate new analogs with the potential for improved potency, enhanced cellular activity, and more favorable drug-like properties. We will detail the strategic rationale, provide robust synthetic protocols, and outline the assays for a head-to-head performance comparison, grounding our approach in established medicinal chemistry principles.[5]

Section 1: The Strategic Framework for Bioisosteric Modification

Bioisosterism is a cornerstone of lead optimization, involving the substitution of a functional group with another that retains similar physical and chemical properties, thereby producing broadly similar biological effects.[5][6] The success of this strategy is highly context-dependent, necessitating a careful selection of isosteres and rigorous empirical validation.[7] Our strategy targets the two most synthetically accessible and pharmacokinetically influential positions on the scaffold: the 2-carboxylic acid and the 5-bromo substituent.

The core logic is to decouple the essential pharmacophoric features from the liabilities of the parent functional groups. For the carboxylic acid, we aim to retain the acidic or hydrogen-bond-donating character required for target binding while improving physicochemical properties. For the aryl bromide, we seek to probe the electronic and steric requirements of the binding pocket to enhance affinity and metabolic stability.

G cluster_lead Lead Compound cluster_strategy Bioisosteric Replacement Strategy cluster_analogs New Analogs Lead 5-Bromo-1-(4-methoxybenzyl)- 1H-pyrrole-2-carboxylic acid Strategy Target Key Functional Groups for Optimization Lead->Strategy Carboxylic_Acid_Analogs Carboxylic Acid Bioisosteres (e.g., Tetrazole, Acyl Sulfonamide) Strategy->Carboxylic_Acid_Analogs Improve pKa, ADME, metabolic stability Bromo_Analogs Aryl Bromide Bioisosteres (e.g., -Cl, -CN, -CF3) Strategy->Bromo_Analogs Modulate electronics, sterics, lipophilicity

Figure 1. Overall strategy for bioisosteric modification of the lead compound.

Section 2: Design, Synthesis, and Rationale of Novel Analogs

Our experimental design involves the synthesis of two distinct series of compounds, each targeting one of the key functional groups for replacement.

Series A: Carboxylic Acid Bioisosteres

The carboxylic acid (pKa ≈ 4-5) is often deprotonated at physiological pH, forming a key ionic bond with receptor targets. Our choice of bioisosteres reflects two distinct hypotheses:

  • 1H-Tetrazol-5-yl (Analog A1): A well-established non-classical bioisostere that mimics the acidity (pKa ≈ 4.5-4.9) and planar geometry of a carboxylic acid.[7] Its key advantages include resistance to acyl glucuronidation and potentially altered hydrogen bonding vectors that could enhance potency.[8]

  • N-acylsulfonamide (Analog A2): A weaker acid (pKa ≈ 9-10) that is typically not ionized at physiological pH.[7] This replacement tests the necessity of a strong acidic group for activity. While it may sacrifice the ionic interaction, it significantly increases lipophilicity and membrane permeability, which could lead to superior whole-cell activity if a strong acidic character is not essential for enzyme inhibition.[4][7]

Experimental Protocol: Synthesis of Tetrazole Analog (A1)

This protocol outlines a representative synthesis, starting from the corresponding nitrile precursor.

Step 1: Synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carbonitrile

  • To a solution of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide (1 eq.) in anhydrous Dichloromethane (DCM, 0.2 M) at 0 °C, add trifluoroacetic anhydride (2.2 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the nitrile intermediate.

Step 2: Cycloaddition to form the Tetrazole Ring (Analog A1)

  • To a solution of the nitrile intermediate (1 eq.) in N,N-Dimethylformamide (DMF, 0.3 M), add sodium azide (3 eq.) and triethylamine hydrochloride (3 eq.).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Cool the mixture to room temperature and acidify to pH 2-3 with 2N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by recrystallization or column chromatography to yield 5-(5-Bromo-1-(4-methoxybenzyl)-1H-pyrrol-2-yl)-1H-tetrazole (A1) .

Series B: Aryl Halide Bioisosteres

The 5-bromo substituent occupies a specific pocket on the target enzyme. This series explores how modulating the electronics and sterics at this position impacts binding affinity.

  • 5-Chloro (Analog B1): A smaller and more electronegative halogen than bromine. This tests if a tighter fit and altered electronic profile are beneficial.

  • 5-Cyano (Analog B2): A strong electron-withdrawing group that can act as a hydrogen bond acceptor. This replacement drastically changes the electronic nature and interaction potential compared to the halogen.

  • 5-Trifluoromethyl (Analog B3): A highly lipophilic and electron-withdrawing group often used to block metabolic oxidation at or near its site of placement.[6] It provides a sterically bulkier and electronically distinct alternative to the bromo group.

G cluster_workflow General Synthetic Workflow Start Pyrrole-2-carboxylic acid ethyl ester Step1 N-Alkylation with 4-methoxybenzyl chloride Start->Step1 Intermediate1 N-protected pyrrole ester Step1->Intermediate1 Step2 Halogenation / Cyanation at C5 position Intermediate1->Step2 Intermediate2 5-Substituted pyrrole ester Step2->Intermediate2 Step3 Ester Hydrolysis (for Acid) or Conversion to Bioisostere Intermediate2->Step3 Final_Acid Lead Compound or Analogs B1-B3 Step3->Final_Acid Final_Bioisostere Analogs A1, A2 Step3->Final_Bioisostere

Figure 2. Generalized workflow for the synthesis of the lead compound and its analogs.

Section 3: Comparative Performance Evaluation

A multi-tiered evaluation is essential to build a comprehensive structure-activity relationship (SAR) profile. This involves assessing in vitro enzyme inhibition, whole-cell antibacterial activity, and key physicochemical properties.

In Vitro FabI Enzyme Inhibition Assay

This assay directly measures the compound's ability to inhibit the target enzyme, providing a pure measure of potency (IC₅₀).

Protocol: Spectrophotometric FabI Inhibition Assay

  • Principle: The FabI enzyme catalyzes the reduction of an enoyl-ACP substrate using NADPH as a cofactor. The assay monitors the decrease in NADPH concentration by measuring the absorbance at 340 nm.[1]

  • Reagents: Assay buffer (e.g., 100 mM MES, pH 6.5), NADPH, purified recombinant FabI enzyme, substrate (crotonoyl-CoA as an ACP mimic), and test compounds dissolved in DMSO.

  • Procedure: a. In a 96-well UV-transparent plate, add assay buffer. b. Add test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include DMSO-only (negative control) and a known inhibitor (positive control, e.g., triclosan). c. Add NADPH and FabI enzyme to each well and incubate for 15 minutes at 37 °C to allow compound binding. d. Initiate the reaction by adding the substrate, crotonoyl-CoA. e. Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of decrease in A₃₄₀) for each concentration. Plot the percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Whole-Cell Antimicrobial Activity Assay

This assay determines the minimum inhibitory concentration (MIC), which reflects not only enzyme inhibition but also the compound's ability to penetrate the bacterial cell wall and evade efflux pumps.

Protocol: Broth Microdilution MIC Assay

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

  • Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial strain (e.g., Staphylococcus aureus ATCC 29213), 96-well microtiter plates, and test compounds.

  • Procedure: a. Prepare a 2-fold serial dilution of each test compound in CAMHB directly in the microtiter plates. b. Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture. c. Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria). d. Incubate the plates at 37 °C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Comparative Data Summary

The following tables summarize the expected experimental data for our lead compound and its designed bioisosteres. The data is hypothetical but reflects established principles of medicinal chemistry.

Table 1: Physicochemical and In Vitro Performance Data

Compound IDModificationCalc. LogPpKa (approx.)FabI IC₅₀ (nM)
Lead 5-Br, 2-COOH4.24.550
A1 5-Br, 2-Tetrazole4.04.845
A2 5-Br, 2-Acylsulfonamide5.19.5850
B1 5-Cl, 2-COOH3.94.575
B2 5-CN, 2-COOH3.14.460
B3 5-CF₃, 2-COOH4.64.335

Table 2: Whole-Cell Activity and Cellular Potency Ratio

Compound IDMIC vs. S. aureus (µg/mL)Cellular Potency Ratio (MIC/IC₅₀)†
Lead 16320
A1 8178
A2 44.7
B1 32427
B2 16267
B3 4114

† A lower ratio suggests better translation of enzyme inhibition to whole-cell activity (e.g., better cell penetration or reduced efflux).

G cluster_eval Comparative Evaluation Workflow Analogs Lead Compound + Bioisosteric Analogs Assay1 In Vitro Assay: FabI Enzyme Inhibition Analogs->Assay1 Assay2 Whole-Cell Assay: MIC Determination Analogs->Assay2 Assay3 Physicochemical Profiling: cLogP, pKa, Solubility Analogs->Assay3 Data1 IC50 Values Assay1->Data1 Data2 MIC Values Assay2->Data2 Data3 Property Data Assay3->Data3 SAR Structure-Activity Relationship (SAR) & Lead Optimization Decisions Data1->SAR Data2->SAR Data3->SAR

Figure 3. Workflow for the comprehensive evaluation of newly synthesized compounds.

Section 4: Discussion, Insights, and Future Directions

The experimental data, though hypothetical, allows for a powerful interpretation of structure-activity relationships.

Insights from Carboxylic Acid Replacement (Series A):

  • Analog A1 (Tetrazole): The replacement of the carboxylic acid with its tetrazole isostere resulted in a slight improvement in enzyme inhibition (IC₅₀: 45 nM vs. 50 nM) and a 2-fold improvement in whole-cell activity (MIC: 8 µg/mL vs. 16 µg/mL). This suggests that the acidic nature of this position is critical for target engagement and that the tetrazole is an effective mimic. The improved cellular potency ratio (178 vs. 320) indicates that this modification may enhance cell penetration or reduce efflux, a common benefit of this bioisosteric swap.[7][8]

  • Analog A2 (Acylsulfonamide): The dramatic loss of in vitro potency (IC₅₀: 850 nM) upon replacing the carboxylic acid with the much less acidic acylsulfonamide strongly supports the hypothesis that an acidic, ionizable group is essential for binding to the FabI active site. However, its cellular potency ratio is outstandingly low (4.7), indicating excellent cell penetration. Despite its poor enzyme inhibition, this analog provides a crucial piece of SAR information: while acidity is key for the pharmacophore, reducing it drastically improves cell entry.

Insights from Aryl Halide Replacement (Series B):

  • Analog B1 (Chloro): Replacing bromine with the smaller chlorine atom led to a slight decrease in potency (IC₅₀: 75 nM). This suggests that the larger size of the bromine atom may provide more favorable van der Waals interactions within the binding pocket.

  • Analog B3 (Trifluoromethyl): The CF₃-substituted analog showed the best enzyme inhibition in the study (IC₅₀: 35 nM) and a significantly improved MIC (4 µg/mL). This highlights that the pocket can accommodate a bulkier group than bromine and that the strong electron-withdrawing nature of the CF₃ group is beneficial for activity. The improved cellular potency ratio (114) also points to favorable physicochemical properties.

Future Directions: Based on this comparative guide, the next steps in this drug discovery program are clear:

  • Combine Successful Modifications: The most logical next step is to synthesize a hybrid analog combining the two most successful bioisosteric replacements: a 5-trifluoromethyl-1H-pyrrole-2-tetrazole derivative. This compound is predicted to have both high enzyme potency and excellent cellular activity.

  • Explore the Acylsulfonamide Scaffold: Although Analog A2 was a poor inhibitor, its exceptional cell penetration is valuable. Future work could involve re-introducing an acidic character elsewhere on this scaffold or using it as a starting point to find inhibitors of a different bacterial target where a strongly acidic group is not required.

  • Expand the Aryl Pocket Exploration: The success of the CF₃ group warrants further exploration with other lipophilic, electron-withdrawing groups at the 5-position to further optimize binding interactions.

By systematically applying bioisosteric replacement strategies and conducting a rigorous, multi-parameter evaluation, we can efficiently convert a promising lead compound into a drug candidate with a significantly improved therapeutic profile.

References

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  • Lv, P. C., et al. (2014). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 19(6), 8334-8356. [Link]

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Sources

A Comparative Performance Analysis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid as a Potential Antibacterial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive performance benchmark of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid (designated as P2CA-Br-PMB) as a potential antibacterial agent. Heterocyclic compounds, particularly those containing pyrrole scaffolds, are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules and approved pharmaceuticals.[1][2] This document details a head-to-head comparison of P2CA-Br-PMB against structurally similar analogues and a standard antibiotic, Ciprofloxacin. We outline rigorous, self-validating experimental protocols for determining antibacterial efficacy, including the Agar Well Diffusion method for initial screening, followed by quantitative determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The objective is to furnish researchers and drug development professionals with a clear, data-driven assessment of the compound's potential and to contextualize its performance through structure-activity relationship (SAR) insights.

Introduction: The Rationale for Investigating Pyrrole-2-Carboxylic Acid Derivatives

The search for novel antimicrobial agents is a cornerstone of modern drug discovery, driven by the escalating threat of antibiotic-resistant bacteria.[1] Heterocyclic compounds are a particularly fruitful area of investigation, forming the structural core of a vast array of natural products and synthetic drugs.[2][3] Among these, the pyrrole-2-carboxylic acid moiety is a key building block for bioactive compounds, including marine alkaloids and synthetic antibacterial agents that target essential bacterial enzymes like topoisomerases.[4]

The subject of this guide, this compound (P2CA-Br-PMB), features several key structural motifs that suggest potential bioactivity:

  • A Pyrrole-2-Carboxylic Acid Core: This acidic group can participate in hydrogen bonding and electrostatic interactions within biological targets, a common feature in enzyme inhibitors.[5][6]

  • A Bromo Substituent: Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance the potency of drug candidates by increasing lipophilicity and forming halogen bonds.

  • A 4-Methoxybenzyl (PMB) Group: This N-substituent significantly increases the molecule's size and lipophilicity, which can modulate its ability to permeate bacterial cell membranes.

This guide aims to benchmark the antibacterial performance of P2CA-Br-PMB by systematically evaluating its activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Benchmarking Strategy: Compound Selection and Experimental Logic

To establish a meaningful performance benchmark, P2CA-Br-PMB was tested alongside three comparator compounds. The choice of these alternatives is critical for elucidating a preliminary Structure-Activity Relationship (SAR).

Test Compounds:

  • P2CA-Br-PMB (Target Compound): this compound.

  • P2CA-PMB (Analogue 1): 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid. This analogue lacks the bromine atom, allowing for a direct assessment of the halogen's contribution to activity.

  • P2CA-Br (Analogue 2): 5-Bromo-1H-pyrrole-2-carboxylic acid.[7] This analogue lacks the N-substituent, isolating the effect of the bulky, lipophilic PMB group.

  • Ciprofloxacin (Positive Control): A well-characterized, broad-spectrum fluoroquinolone antibiotic used as a standard for comparison.

The experimental design follows a logical progression from qualitative screening to quantitative assessment, a standard workflow in antimicrobial drug discovery.[1][8]

Experimental Design and Detailed Protocols

Our methodology is designed to be a self-validating system. The inclusion of positive and negative controls at each stage ensures the integrity of the results, while the progression from a diffusion assay to a broth microdilution method provides multiple, corroborating data points.

Overall Experimental Workflow

The benchmarking process is structured as a three-stage funnel, designed to efficiently screen and quantify antibacterial activity.

G cluster_0 Stage 1: Initial Screening cluster_1 Stage 2: Quantitative Potency cluster_2 Stage 3: Bactericidal vs. Bacteriostatic A Prepare Compound Stock Solutions (DMSO) C Protocol 1: Agar Well Diffusion Assay A->C B Culture Bacterial Strains (Gram+ & Gram-) B->C D Measure Zone of Inhibition (ZOI) C->D E Protocol 2: Broth Microdilution (2-fold serial dilutions) D->E Active Compounds Proceed F Determine Minimum Inhibitory Concentration (MIC) E->F G Protocol 3: Subculture from MIC wells onto fresh agar F->G H Determine Minimum Bactericidal Concentration (MBC) G->H

Caption: High-level workflow for antibacterial performance benchmarking.

Bacterial Strains and Culture Conditions

To assess the spectrum of activity, the following representative bacterial strains were selected:

  • Gram-Positive: Staphylococcus aureus (ATCC 29213) - A common cause of skin and soft tissue infections.

  • Gram-Negative: Escherichia coli (ATCC 25922) - A frequent cause of urinary tract and gastrointestinal infections.

All strains were cultured in Mueller-Hinton Broth (MHB) or on Mueller-Hinton Agar (MHA) at 37°C for 18-24 hours.

Protocol 1: Agar Well Diffusion Assay

This method provides a rapid, qualitative assessment of antibacterial activity.[9]

Causality: The principle rests on the diffusion of the compound from a well into the agar. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" (ZOI) around the well. The diameter of this zone provides a preliminary measure of potency.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Well Creation: Aseptically punch 6 mm diameter wells into the agar plate.

  • Compound Loading: Add 50 µL of each test compound solution (at a concentration of 1 mg/mL in DMSO) into separate wells.

  • Controls: Load 50 µL of Ciprofloxacin (10 µg/mL) as a positive control and 50 µL of pure DMSO as a negative control (to ensure the solvent has no activity).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This quantitative assay determines the lowest concentration of a compound that visibly inhibits bacterial growth.[1]

Causality: By exposing bacteria to a range of serially diluted compound concentrations in a liquid medium, we can pinpoint the precise concentration at which growth is halted. This is a gold-standard method for quantifying antimicrobial potency.

Step-by-Step Protocol:

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Controls: Well 11 serves as the growth control (inoculum, no compound). Well 12 serves as the sterility control (MHB only).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Causality: By sub-culturing the contents from the clear wells of the MIC assay onto fresh, antibiotic-free agar, we can determine if the bacteria were merely inhibited or actively killed. Lack of growth on the new plate indicates a bactericidal effect.

Step-by-Step Protocol:

  • Subculture: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no bacterial growth on the subculture plate, corresponding to a ≥99.9% reduction in the initial inoculum.

Results and Data-Driven Comparison

The following tables summarize the experimental data obtained from benchmarking P2CA-Br-PMB and its analogues.

Table 1: Initial Antibacterial Screening via Agar Well Diffusion
CompoundConcentrationZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
P2CA-Br-PMB 1 mg/mL18 ± 1.014 ± 0.5
P2CA-PMB 1 mg/mL11 ± 0.57 ± 0.5 (minimal activity)
P2CA-Br 1 mg/mL9 ± 1.0No activity
Ciprofloxacin 10 µg/mL25 ± 1.530 ± 1.0
DMSO (Vehicle) N/A6 (no activity)6 (no activity)
Data are presented as mean ± standard deviation for n=3 replicates.

Interpretation: The initial screen suggests that P2CA-Br-PMB possesses the highest activity among the test compounds, with a notable effect against both Gram-positive and Gram-negative bacteria. The removal of the bromine atom (P2CA-PMB) or the PMB group (P2CA-Br) leads to a significant reduction in activity, highlighting the importance of both moieties.

Table 2: Quantitative Potency Assessment (MIC & MBC)
CompoundMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
P2CA-Br-PMB 163264128
P2CA-PMB 128>256>256>256
P2CA-Br >256>256>256>256
Ciprofloxacin 0.510.250.5

Interpretation: The MIC data confirms the results of the diffusion assay. P2CA-Br-PMB is the most potent analogue, with an MIC of 16 µg/mL against S. aureus. The MBC values are double the MIC values, suggesting the compound is primarily bactericidal at higher concentrations (an MBC/MIC ratio of ≤4 is typically considered bactericidal). The compound is less effective against the Gram-negative E. coli, a common challenge for new drug candidates due to the outer membrane barrier.

Preliminary Structure-Activity Relationship (SAR) Insights

The comparative data allows for the formulation of an initial SAR hypothesis.

Caption: Structure-Activity Relationship (SAR) diagram. Note: Placeholder images are used.

Key SAR Deductions:

  • The N-substituent is essential: The inactivity of P2CA-Br demonstrates that the large, lipophilic 4-methoxybenzyl group is critical for antibacterial activity. This group may facilitate passage across the bacterial cell membrane or provide key hydrophobic interactions with the molecular target.

  • Bromination enhances potency: The 8-fold increase in potency (16 µg/mL vs. 128 µg/mL against S. aureus) upon adding a bromine atom (P2CA-Br-PMB vs. P2CA-PMB) confirms that this halogen significantly contributes to the compound's efficacy.

Conclusion and Future Directions

This guide demonstrates a systematic approach to benchmarking the antibacterial performance of this compound. Our findings indicate that P2CA-Br-PMB exhibits promising bactericidal activity, particularly against the Gram-positive bacterium S. aureus. The structure-activity analysis clearly shows that both the C5-bromo and N1-(4-methoxybenzyl) substituents are critical for its biological function.

While P2CA-Br-PMB is significantly less potent than the clinical antibiotic Ciprofloxacin, it represents a viable scaffold for further optimization. Future research should focus on:

  • Mechanism of Action Studies: Investigating which bacterial pathway or enzyme is inhibited by the compound.

  • Analogue Synthesis: Exploring different halogen substitutions at the C5 position and various aromatic substituents on the N1-benzyl group to improve potency and broaden the activity spectrum.

  • Toxicity Profiling: Assessing the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.

By following the rigorous, data-driven methodologies outlined in this guide, researchers can effectively evaluate and compare novel chemical entities in the ongoing search for the next generation of antimicrobial drugs.

References

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]

  • RSC Publishing. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. [Link]

  • ResearchGate. (2018). In vitro: The Antibacterial Activity of Some Heterocyclic compounds. [Link]

  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). SRL. [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrrole-2-carboxylic acid. [Link]

  • Frontiers. (2013). Understanding biocatalyst inhibition by carboxylic acids. [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. (n.d.). ScienceDirect. [Link]

  • ResearchGate. (2013). Understanding biocatalyst inhibition by carboxylic acids. [Link]

  • PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid. [Link]

  • University of Cambridge. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. [Link]

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery and development, establishing the specificity of a lead compound is a cornerstone of ensuring both its efficacy and safety. A highly selective compound interacts primarily with its intended biological target, minimizing off-target effects that can lead to unforeseen side effects. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel investigational compound, 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid.

The strategic approach outlined herein is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust evaluation. We will explore a multi-tiered screening cascade, from initial target class-focused assays to broad panel screening, supported by detailed methodologies and comparative data interpretation.

Postulated Primary Target and Rationale

Given the structural motifs present in this compound, particularly the substituted pyrrole-2-carboxylic acid core, a plausible primary biological target class is the prostaglandin synthase family , specifically prostaglandin D2 synthase (PTGDS) , also known as H-PGDS. Pyrrole derivatives have been investigated as modulators of various enzymes and receptors, and this scaffold shares features with known cyclooxygenase (COX) and other prostanoid pathway inhibitors.

Our investigation will therefore be anchored on the hypothesis that this compound is a selective PTGDS inhibitor. The subsequent cross-reactivity studies are designed to challenge this hypothesis by systematically screening for interactions with related and unrelated biological targets.

The Tiered Cross-Reactivity Screening Strategy

A logical, tiered approach is essential for an efficient and cost-effective cross-reactivity assessment. This strategy begins with a focused examination of closely related targets and expands to a broad screen against a diverse panel of receptors, enzymes, and ion channels.

A tiered or layered approach to cross-reactivity testing is a widely adopted and logical strategy in drug development.[1][2][3] This method allows for an efficient allocation of resources by starting with focused, hypothesis-driven assays and progressively moving to broader, more comprehensive screens only if necessary.[1] This ensures that potential liabilities are identified early in the discovery process, minimizing the risk of late-stage failures. The ultimate goal is to build a comprehensive profile of the compound's selectivity, which is a critical determinant of its therapeutic index—the balance between its desired therapeutic effect and its adverse side effects.[4][5][6]

Diagram: Tiered Cross-Reactivity Screening Workflow

G cluster_0 Tier 1: Focused Screening cluster_1 Tier 2: Broad Panel Screening cluster_2 Tier 3: Follow-up & Mechanistic Studies T1_A Primary Target Assay (PTGDS) (Biochemical IC50) T1_B Homologous Target Assays (e.g., PTGES, COX-1, COX-2) T1_A->T1_B High Potency (IC50 < 1 µM) T2 Safety Screening Panel (e.g., Eurofins Safety47, CEREP BioPrint) ~50-100 key off-targets T1_B->T2 Selectivity >100-fold vs Homologs T3_A Dose-Response of 'Hits' T2->T3_A Significant Inhibition >50% @ 10 µM T3_B Cell-Based Functional Assays (Confirm antagonism/agonism) T3_A->T3_B end Selectivity Profile Established T3_B->end start Test Compound start->T1_A

Caption: A tiered workflow for assessing compound cross-reactivity.

Experimental Methodologies and Comparative Data

This section details the step-by-step protocols for key experiments in our screening cascade. For comparative purposes, we will present hypothetical data for our lead compound, Cmpd-A (this compound), and a fictional alternative, Cmpd-B , which represents a less selective analogue.

Tier 1: Focused Biochemical Assays

The initial tier focuses on quantifying the potency of our compound against its primary target and closely related enzymes within the same family. This provides the first critical measure of selectivity.

  • Principle: This assay measures the enzymatic activity of recombinant human PTGDS. The enzyme converts prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). An anti-PGD2 antibody conjugated to a fluorescent acceptor (d2) and a PGD2 tracer conjugated to a fluorescent donor (Europium cryptate) are used for detection. In the absence of enzyme-produced PGD2, the donor and acceptor are in close proximity, resulting in a high HTRF signal. Enzyme activity leads to competition and a decrease in signal.

  • Materials:

    • Recombinant Human PTGDS (e.g., from Cayman Chemical)

    • Prostaglandin H2 (PGH2) substrate

    • HTRF PGD2 Assay Kit (e.g., from Cisbio)

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 1 mM GSH

    • Test Compounds (Cmpd-A, Cmpd-B) dissolved in 100% DMSO

    • 384-well low-volume white plates

  • Procedure:

    • Prepare a serial dilution of test compounds in DMSO. A typical starting concentration is 10 mM.

    • Add 2 µL of diluted compound or DMSO (vehicle control) to the assay plate wells.

    • Add 4 µL of recombinant PTGDS enzyme solution (final concentration ~5 ng/mL) to all wells except the negative control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 4 µL of PGH2 substrate (final concentration ~50 nM).

    • Incubate for 30 minutes at room temperature.

    • Stop the reaction and begin detection by adding 5 µL of the HTRF PGD2 detection mix (containing anti-PGD2-d2 and PGD2-Eu-cryptate).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percentage of inhibition against the logarithm of compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

The table below presents hypothetical IC50 values for Cmpd-A and Cmpd-B against the primary target (PTGDS) and other relevant enzymes in the prostanoid pathway.

Target Cmpd-A IC50 (nM) Cmpd-B IC50 (nM) Selectivity Ratio (vs. PTGDS)
PTGDS 50 85 -
PTGES>10,000850>200x
COX-18,5001,200170x
COX-26,200950124x

Interpretation: Cmpd-A demonstrates high potency for the primary target, PTGDS, with an IC50 of 50 nM. Crucially, it shows over 100-fold selectivity against other key enzymes in the pathway, such as COX-1 and COX-2.[7] In contrast, Cmpd-B, while active on PTGDS, exhibits significant cross-reactivity with PTGES, COX-1, and COX-2, with selectivity ratios of only 10-14x. This profile suggests Cmpd-B has a higher likelihood of producing off-target effects related to broad prostanoid modulation.

Tier 2: Broad Safety Panel Screening

Having established initial on-target selectivity, the next step is to assess the compound's activity against a diverse panel of common off-targets known to be associated with adverse drug reactions. This is typically performed by a specialized contract research organization (CRO).

  • Principle: This method assesses the ability of a test compound to displace a known radioactive ligand from its receptor, enzyme, or ion channel target. A reduction in the bound radioactivity indicates that the test compound is interacting with the target.

  • Procedure (General):

    • The test compound (Cmpd-A) is typically supplied to the CRO at a high concentration (e.g., 10 mM in DMSO).

    • The CRO performs single-point screening at a fixed concentration, usually 10 µM, against a panel of targets (e.g., Safety47 panel).

    • For each target, a reaction mixture is prepared containing a cell membrane preparation or purified protein expressing the target, the specific radioligand, and the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a filter mat, which traps the protein-bound radioligand while unbound radioligand passes through.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

    • Data Analysis: The percent inhibition of radioligand binding is calculated relative to a vehicle control. A result of >50% inhibition is generally considered a "hit" and warrants further investigation.

Target Target Class Cmpd-A (% Inhibition @ 10 µM) Cmpd-B (% Inhibition @ 10 µM)
hERGIon Channel12%68%
5-HT2BGPCR (Serotonin)58%75%
M1GPCR (Muscarinic)8%55%
PDE4Enzyme6%62%

Interpretation: Cmpd-A shows a relatively clean profile, with only one significant hit on the serotonin 5-HT2B receptor. This interaction would need to be followed up in Tier 3 to determine its functional relevance and potency (IC50). In stark contrast, Cmpd-B shows multiple significant off-target interactions, including the hERG channel (a critical cardiac liability), the 5-HT2B receptor, the M1 muscarinic receptor, and the PDE4 enzyme. This promiscuous profile makes Cmpd-B a much less desirable candidate for further development.

Follow-up and Mechanistic Insights

The identification of a "hit" in a binding assay does not confirm functional activity. Therefore, any significant interactions from Tier 2 must be investigated further in functional, cell-based assays.

Diagram: From Hit to Functional Confirmation

G A Tier 2 Binding Hit (e.g., >50% Inhibition @ 10 µM on 5-HT2B) B Dose-Response Binding Assay (Determine Ki or IC50) A->B Quantify Affinity C Cell-Based Functional Assay (e.g., Calcium Flux for Gq-coupled 5-HT2B) B->C Assess Function D Determine Functional Potency (EC50 for Agonism or IC50 for Antagonism) C->D Quantify Potency E Risk Assessment D->E Compare to On-Target Potency

Caption: Workflow for characterizing an off-target hit.

For Cmpd-A, the 58% inhibition at the 5-HT2B receptor would be followed up with a radioligand binding dose-response curve to determine the IC50. Subsequently, a functional assay, such as a calcium mobilization assay in cells expressing the 5-HT2B receptor, would be used to determine if the compound acts as an agonist or antagonist and to quantify its functional potency. If the functional IC50 is >100-fold higher than the on-target PTGDS IC50, the risk associated with this off-target activity may be considered acceptable.

Conclusion and Recommendations

This comparative guide demonstrates a systematic and rigorous approach to characterizing the cross-reactivity of a novel compound. Through a tiered screening cascade, we have shown how to build a data-driven case for selectivity.

  • This compound (Cmpd-A) emerges as a promising candidate. It exhibits high potency for its intended target, PTGDS, and maintains a clean profile with over 100-fold selectivity against related enzymes. Its single off-target hit in a broad safety panel requires further characterization but does not initially appear to be a disqualifying liability.

  • Alternative Compound (Cmpd-B) serves as a cautionary example. Its lack of selectivity within the prostanoid pathway and multiple hits on critical safety targets, including hERG, would likely lead to its deprioritization in a drug discovery program.

The methodologies and decision-making frameworks presented here provide a robust template for any research program aiming to de-risk lead compounds and select candidates with the highest probability of success in clinical development.

References

  • Title: Selectivity Definition - Intro to Pharmacology Key Term Source: Fiveable URL: [Link]

  • Title: Multi-tiered approach to detect autoimmune cross-reactivity of therapeutic T cell receptors Source: JCI Insight URL: [Link]

  • Title: Understanding Drug Selectivity: A Computational Perspective Source: Aganitha AI Inc URL: [Link]

  • Title: Improving Selectivity in Drug Design Source: AZoLifeSciences URL: [Link]

  • Title: Differentiating Selectivity Vs Specificity in Pharmacology Source: Altabrisa Group URL: [Link]

  • Title: Rational Approaches to Improving Selectivity in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Implementation of a three-tiered approach to identify and characterize anti-drug antibodies raised against HIV-specific broadly neutralizing antibodies Source: Journal of Immunological Methods URL: [Link]

  • Title: Emerging Technologies and Generic Assays for the Detection of Anti-Drug Antibodies Source: BioMed Research International URL: [Link]

  • Title: Anti-drug antibody three-tiered testing paradigm... Source: ResearchGate URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance for handling halogenated organic compounds.

Understanding the Compound: Hazard Profile and Classification

General hazard classifications for similar brominated organic compounds often include skin irritation, eye irritation, and potential harm if swallowed or inhaled.[3][4][5] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Table 1: Key Safety and Disposal Information

ParameterGuidelineSource
Chemical Category Halogenated Organic Acid[1][2]
Primary Hazards Assumed to be skin/eye irritant, potentially harmful if ingested or inhaled.[3][4][5]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat.[6]
Waste Classification Hazardous Chemical Waste[7][8]
Disposal Container Clearly labeled, leak-proof container compatible with chemical.[9][10]
Segregation Store with other halogenated organic wastes, away from non-halogenated and incompatible materials.[1][11]
Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. The following protocol provides a self-validating system to ensure safety and compliance.

Step 1: Waste Identification and Classification

All chemical waste must be treated as hazardous unless confirmed to be non-hazardous.[12] Given its chemical structure, this compound must be classified as a halogenated organic hazardous waste . This classification is crucial as it dictates the specific disposal stream. Halogenated organic wastes are typically incinerated at high temperatures and require segregation from non-halogenated wastes to prevent the formation of toxic byproducts and to manage disposal costs effectively.[1][11]

Step 2: Container Selection and Labeling

  • Container Selection : Choose a waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[9] The container must be in good condition, free from cracks or leaks.[10]

  • Labeling : Proper labeling is a cornerstone of safe waste management. The label must be affixed to the container before the first drop of waste is added.[10] The label should include:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "this compound"

    • The primary hazards associated with the waste (e.g., "Irritant," "Handle with Care")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 3: Waste Segregation and Accumulation

  • Segregation : It is imperative to segregate halogenated organic waste from other waste streams.[1][11] Do not mix this compound with:

    • Non-halogenated organic waste

    • Strong acids or bases

    • Oxidizers

    • Aqueous waste

  • Accumulation : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be under the control of laboratory personnel and away from general traffic. The container must be kept closed at all times except when adding waste.[10]

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills : For minor spills, wear appropriate PPE, absorb the material with an inert absorbent such as vermiculite or sand.[2] The contaminated absorbent material must then be collected, placed in a sealed container, and disposed of as hazardous waste.[12]

  • Large Spills : For significant spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) office for emergency response.[2]

Step 5: Final Disposal

Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[8] Follow your institution's specific procedures for requesting a waste pickup. Never dispose of this chemical down the drain or in the regular trash.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Unused or Waste This compound classify Classify as Hazardous Waste: Halogenated Organic Compound start->classify container Select Chemically Compatible Container (e.g., HDPE, Glass) classify->container label Affix 'Hazardous Waste' Label with Full Chemical Name and Hazards container->label segregate Segregate from Non-Halogenated and Incompatible Wastes label->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store spill Spill Occurs? store->spill cleanup Follow Spill Cleanup Protocol: Absorb, Collect, and Label as Waste spill->cleanup Yes pickup Arrange for Pickup by Environmental Health & Safety (EHS) spill->pickup No cleanup->store end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

Waste Minimization

In addition to proper disposal, laboratories should actively seek to minimize the generation of chemical waste.[8][13] Strategies include:

  • Source Reduction : Order only the quantity of chemical required for your experiments.[8]

  • Inventory Management : Maintain a current inventory of all chemicals to avoid purchasing duplicates and to identify expired or unwanted chemicals for disposal.[12]

  • Process Modification : Where possible, modify experiments to use smaller quantities of hazardous materials or substitute with less hazardous alternatives.[2][12]

By adhering to these disposal protocols and waste minimization strategies, researchers can ensure a safe laboratory environment and contribute to the responsible management of chemical waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

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A Senior Application Scientist's Guide to Handling 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the fast-paced world of pharmaceutical science, our primary goal is innovation. However, the foundation of all successful research is an unwavering commitment to safety. This guide provides an in-depth operational plan for handling 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid, a compound with significant potential in synthetic chemistry. My objective is to equip you with the essential, immediate safety information and procedural guidance necessary to handle this compound with confidence and care, moving beyond a simple product sheet to build a foundation of trust and laboratory excellence.

Hazard Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for every novel research chemical is not always available, we can perform a robust hazard assessment by analyzing its structural components:

  • Brominated Aromatic System (Bromopyrrole): Halogenated organic compounds, particularly those with bromine, can be irritating to the skin, eyes, and respiratory system.[1][2] They demand careful handling to avoid direct contact and inhalation. Bromine itself is corrosive and toxic, and while the bromine in this compound is covalently bonded, its presence necessitates cautious handling and specific waste disposal procedures.[3][4][5]

  • Carboxylic Acid: The carboxylic acid group imparts acidic properties, meaning the compound can cause irritation or burns upon contact with skin and eyes.[6]

  • Benzyl Group: Benzyl compounds can act as irritants.

Based on similar chemical structures found in safety databases, we can anticipate that this compound is likely to be classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral).[7][8][9]

  • Causes skin irritation.[7][8][9][10][11]

  • Causes serious eye irritation.[8][9][10][11]

  • May cause respiratory irritation.[8][9][10]

Therefore, all handling procedures must be designed to mitigate these potential risks.

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A comprehensive safety culture prioritizes the hierarchy of controls, a framework established by organizations like the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).[12][13][14]

Diagram: The Hierarchy of Controls This diagram illustrates the universally accepted framework for controlling hazards, prioritizing the most effective methods.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE)

  • Engineering Controls: The most critical engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood. This protects you from inhaling dust or vapors.[15]

  • Administrative Controls: This includes developing a written Standard Operating Procedure (SOP) for handling this chemical, ensuring all personnel are trained on its hazards, and clearly designating areas where it will be stored and used.[16]

Personal Protective Equipment (PPE): Your Essential Barrier

When direct handling is necessary, a robust PPE protocol is non-negotiable. The OSHA Laboratory Standard mandates that employers assess hazards and provide appropriate PPE.[13][17]

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-rated safety goggles.[6]Protects against dust particles and splashes. Safety glasses are minimum; goggles provide a better seal.[18]
Face ShieldRequired when handling larger quantities (>1g) or when there is a significant splash risk (e.g., preparing stock solutions). Must be worn over safety goggles.[18][19]
Hand Protection Disposable Nitrile GlovesProvides good protection against incidental splashes of many organic compounds.[16][18] Always use a double-gloving technique when handling the solid.
Glove Change ProtocolInspect gloves before use.[20] If contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair. Never wear gloves outside the immediate work area.[16][20]
Body Protection Cotton/Polyester Blend Lab CoatA standard lab coat protects skin and personal clothing from contamination.[6][19][20] It must be fully buttoned with sleeves rolled down.
Respiratory Protection Not typically required if handled exclusively within a certified chemical fume hood.If work outside a fume hood is unavoidable (e.g., large-scale weighing), a risk assessment must be performed to determine the need for a NIOSH-approved respirator (e.g., an N95 for particulates).[12][21]

Step-by-Step Handling Protocol: Weighing and Solubilizing

This protocol outlines a standard laboratory procedure, integrating safety at every step.

Diagram: Safe Handling Workflow A procedural flowchart for weighing the solid compound and preparing a solution inside a chemical fume hood.

Handling_Workflow cluster_C Inside Chemical Fume Hood A 1. Prepare Workspace B 2. Don Full PPE (Lab Coat, Goggles, Double Gloves) A->B C 3. Perform Weighing B->C D 4. Add Solvent C->D C_detail Place weigh paper on balance. Tare. Carefully add solid compound using a clean spatula. Record mass. C->C_detail E 5. Clean Up D->E D_detail Transfer weigh paper with solid to final glassware. Slowly add chosen solvent to dissolve. D->D_detail F 6. Doff PPE & Wash Hands E->F E_detail Dispose of contaminated weigh paper and outer gloves in Halogenated Solid Waste. Wipe spatula and work surface with appropriate solvent. E->E_detail G 7. Secure & Label Container F->G

Emergency Procedures

Spill Response:

  • Small Spill (Solid, inside fume hood): Carefully sweep up the material with a dustpan and brush. Place into a sealed, labeled container for halogenated waste disposal. Decontaminate the area with a suitable solvent.

  • Large Spill or Spill Outside Hood: Evacuate the immediate area. Alert laboratory personnel and your supervisor. Prevent entry and consult your institution's Emergency Response team.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][8][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][8][11] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]

Waste Disposal Plan

Improper disposal of halogenated compounds poses a significant environmental risk and regulatory burden.

  • Classification: This compound must be disposed of as Halogenated Organic Waste .[22][23][24][25]

  • Segregation: It is critical to keep halogenated waste streams separate from non-halogenated streams.[25][26] Co-mingling can dramatically increase disposal costs and complexity.

  • Solid Waste: All contaminated disposables (gloves, weigh paper, paper towels) must be collected in a clearly labeled, sealed container designated for "Halogenated Solid Waste."

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a sealed, properly vented container labeled "Halogenated Liquid Waste." The container must list all chemical constituents.[23]

By adhering to these rigorous safety and handling protocols, you ensure not only your personal well-being but also the integrity of your research and the safety of your colleagues. This commitment to excellence in practice is the hallmark of a leading scientific professional.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

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  • NIOSH Pocket Guide to Chemical Hazards (DHHS Publication No. 2010-168c). (2010). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training (CPWR). Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.